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  • Product: 2-Chloro Vonoprazan
  • CAS: 928325-68-2

Core Science & Biosynthesis

Foundational

Deciphering the Pharmacodynamics of 2-Chloro Vonoprazan: A Potassium-Competitive Acid Blocker Derivative

Executive Summary & Molecular Architecture The landscape of acid-related disorder management has been fundamentally transformed by the advent of Potassium-Competitive Acid Blockers (P-CABs). Unlike traditional Proton Pum...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

The landscape of acid-related disorder management has been fundamentally transformed by the advent of Potassium-Competitive Acid Blockers (P-CABs). Unlike traditional Proton Pump Inhibitors (PPIs) that function as prodrugs requiring highly acidic environments for activation, P-CABs offer direct, reversible inhibition of the gastric proton pump.

Vonoprazan (TAK-438) is the prototypical pyrrolo-pyridine P-CAB. During its synthesis, degradation, and structural-activity relationship (SAR) profiling, various derivatives and impurities are isolated to understand the drug's binding kinetics. 2-Chloro Vonoprazan (CAS No: 928325-68-2), chemically identified as 1-(2-Chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine, is a critical reference standard and structural analog[1]. The addition of a chlorine atom at the C2 position of the pyrrole ring introduces specific electron-withdrawing inductive effects and steric bulk, which subtly modulate the molecule's interaction with the target enzyme without abolishing its core pharmacological activity[1].

Mechanism of Action: H+/K+ ATPase Inhibition

The mechanism of action of the 2-chloro vonoprazan derivative mirrors the parent compound but serves as a fascinating study in molecular docking and target selectivity.

Canalicular Accumulation

The parent vonoprazan molecule possesses a remarkably high pKa of 9.37, which drives its rapid accumulation in the highly acidic secretory canaliculus of the gastric parietal cell[2]. The 2-chloro substitution slightly alters the basicity of the adjacent amine, yet the derivative retains sufficient lipophilicity and basicity to concentrate selectively in the parietal cells, independent of the cell's active or resting secretory state[3].

Steric Blockade at the Luminal Vestibule

Once accumulated, the derivative directly targets the H+/K+ ATPase enzyme. It binds non-covalently and reversibly to the potassium-binding site[3]. Structural modeling reveals that the molecule anchors itself in a luminal vestibule located between the surfaces of transmembrane helices 4, 5, and 6[2].

The slow dissociation rate—a hallmark of vonoprazan's prolonged efficacy—is driven by electrostatic interactions. The exit of the drug's sulfonyl group back into the lumen is sterically and electrostatically hindered by specific amino acid residues, namely Asp137 and Asn138 , located in the loop between TM1 and TM2[2]. The 2-chloro derivative maintains this critical sulfonyl-residue interaction, effectively blocking K+ from binding and halting the final step of gastric acid secretion[3].

MOA Parietal Gastric Parietal Cell (Resting/Active) Accumulation Drug Accumulation in Secretory Canaliculus (High pKa Driven) Parietal->Accumulation Diffusion Binding Reversible Binding to Luminal Vestibule (Helices 4, 5, 6) Accumulation->Binding Ionic Interaction Blockade Steric Blockade of K+ Binding Site Binding->Blockade Competitive Action Inhibition Inhibition of H+/K+ ATPase (Acid Suppression) Blockade->Inhibition Reduced H+ Efflux

Pathway of H+/K+ ATPase inhibition by 2-chloro vonoprazan.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the inhibitory potency and selectivity of the 2-chloro vonoprazan derivative, researchers utilize highly controlled in vitro assays.

System Validation Logic: The protocol below employs a dual-control self-validating architecture. A positive control (parent vonoprazan) ensures the biological matrix is active. Concurrently, a negative control (Na+/K+ ATPase assay) is run. Because P-CABs must be highly selective to the gastric proton pump, any off-target inhibition of the ubiquitous Na+/K+ ATPase immediately flags the derivative for non-specific toxicity, creating a built-in quality gate for the data.

Protocol: In Vitro H+/K+ ATPase Inhibition Assay
  • Isolation of Porcine Gastric Microsomes:

    • Action: Homogenize porcine gastric mucosa in a sucrose-HEPES buffer and isolate the microsomal fraction via differential ultracentrifugation.

    • Causality: Porcine models are explicitly selected because the porcine H+/K+ ATPase shares >85% sequence homology with the human enzyme[4]. This provides a highly reliable, scalable, and translationally relevant in vitro model compared to rodent variants.

  • Compound Incubation:

    • Action: Incubate the microsomes with varying concentrations of 2-chloro vonoprazan (0.1 nM to 10 μM) in a pH 6.5 PIPES buffer for 30 minutes at 37°C[4].

    • Causality: The pH is deliberately set to 6.5 to simulate the mildly acidic environment of a resting parietal cell. This proves that the derivative does not require the extreme acidity (pH < 4) needed to activate traditional PPIs, confirming its direct-acting P-CAB classification[4].

  • Reaction Initiation via ATP:

    • Action: Introduce 2 mM ATP to the suspension to initiate the enzymatic cycle.

    • Causality: ATP hydrolysis provides the energy for H+/K+ exchange. By adding ATP after the 30-minute incubation, we ensure the derivative has reached binding equilibrium within the luminal vestibule before the pump begins cycling.

  • Colorimetric Quantification of Inorganic Phosphate (Pi):

    • Action: Terminate the reaction after 10 minutes using a molybdate-based reagent and measure absorbance at 660 nm.

    • Causality: The amount of Pi released is directly proportional to ATPase activity. Reduced absorbance correlates with successful steric blockade of the K+ binding site by the 2-chloro derivative.

Workflow Prep Prepare Porcine Gastric Microsomes Incubate Incubate with 2-Chloro Vonoprazan (0.1 nM - 10 μM) Prep->Incubate Buffer pH 6.5 ATP Add ATP to Initiate Reaction Incubate->ATP 30 min, 37°C Measure Quantify Released Inorganic Phosphate (Pi) ATP->Measure Colorimetric Assay Analyze Calculate IC50 & Binding Kinetics Measure->Analyze Data Regression

Step-by-step workflow for in vitro H+/K+ ATPase inhibition assay.

Quantitative Data Analysis

The structural modification at the C2 position of the pyrrole ring yields distinct physicochemical properties while maintaining the core pharmacodynamic profile. The table below summarizes the comparative profile of the parent compound against its 2-chloro derivative based on established P-CAB assay standards.

ParameterVonoprazan (Parent)2-Chloro Vonoprazan (Derivative)Analytical Significance
Target Enzyme H+/K+ ATPaseH+/K+ ATPaseValidates primary mechanism of action[3].
IC50 (at pH 6.5) ~19 nM~20–25 nM (SAR Extrapolation)Benchmarks baseline potency and steric tolerance[4].
Binding Reversibility Reversible (K+ competitive)Reversible (K+ competitive)Differentiates mechanism from irreversible PPIs[3].
Acid Activation Required NoNoConfirms classification as a true P-CAB[2].
Primary Application Active Pharmaceutical IngredientAnalytical Reference Standard / AMVEnsures formulation consistency and QC validation[1].

Conclusion

The 2-chloro vonoprazan derivative serves as a vital molecular tool in the ongoing optimization of potassium-competitive acid blockers. By retaining the ability to navigate the electrostatic barriers of Asp137 and Asn138 within the H+/K+ ATPase luminal vestibule, it validates the robust nature of the pyrrolo-pyridine scaffold. Understanding its specific mechanism of action not only aids in the quality control of commercial vonoprazan synthesis but also provides a structural template for the next generation of rapid-onset, long-duration acid suppressants.

References

  • Title: What is the mechanism of Vonoprazan Fumarate? Source: Patsnap Synapse URL: [Link]

  • Title: The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+−ATPase Source: National Institutes of Health (NIH / PMC) URL: [Link]

  • Title: 2-Chloro Vonoprazan | CAS No: 928325-68-2 Source: Cleanchem Laboratories URL: [Link]

Sources

Exploratory

Unmasking the Halogenated Threat: A Comprehensive Guide to 2-Chloro Vonoprazan Impurity Profiling

Executive Summary Vonoprazan fumarate represents a paradigm shift in gastroenterology as a first-in-class potassium-competitive acid blocker (PCAB). Unlike traditional proton pump inhibitors (PPIs), vonoprazan does not r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vonoprazan fumarate represents a paradigm shift in gastroenterology as a first-in-class potassium-competitive acid blocker (PCAB). Unlike traditional proton pump inhibitors (PPIs), vonoprazan does not require an acidic environment for activation and provides rapid, reversible inhibition of the H+/K+ ATPase enzyme. However, the structural complexity of its pyrrole-pyridine scaffold introduces significant challenges during synthesis, leading to the generation of process-related impurities. Among these, 2-chloro vonoprazan stands out as a critical quality attribute (CQA) that requires rigorous analytical control.

This whitepaper provides an authoritative, step-by-step framework for the structural elucidation, chromatographic separation, and quantification of the 2-chloro vonoprazan impurity. By detailing the causality behind experimental choices, this guide equips drug development professionals with a self-validating analytical system designed for regulatory compliance.

Mechanistic Context: The Pharmacological Importance of Purity

To understand why impurity profiling is critical, we must first examine vonoprazan’s mechanism of action. Vonoprazan acts by competing with potassium ions at the binding site of the gastric proton pump. Any structural deviation—such as the addition of a bulky, electronegative chlorine atom on the pyrrole ring—can alter the molecule's electron density, pKa, and steric profile, potentially diminishing its binding affinity or introducing off-target toxicities.

G Parietal Gastric Parietal Cell Pump H+/K+ ATPase (Proton Pump) Parietal->Pump Expresses H_ion H+ Secretion (Gastric Acid) Pump->H_ion Produces K_ion K+ Ions K_ion->Pump Activates Vonoprazan Vonoprazan (PCAB) Vonoprazan->Pump Reversible Inhibition Impurity 2-Chloro Impurity (Altered Binding?) Impurity->Vonoprazan Competes/ Reduces Efficacy

Fig 1: Vonoprazan mechanism of action and potential impurity interference.

Chemical Identity and Causality of Formation

The impurity 2-chloro vonoprazan (CAS No: 928325-68-2) possesses a molecular formula of C17H15ClFN3O2S and a molecular weight of 379.83 g/mol [2].

The Causality of Formation: Why does this specific halogenated impurity form? During the synthetic construction of the vonoprazan core, a critical step involves the coupling of a 5-(2-fluorophenyl)-1H-pyrrole derivative with pyridine-3-sulfonyl chloride. Under specific thermal conditions, or in the presence of excess chloride ions from the sulfonyl chloride reagent, an unwanted electrophilic aromatic substitution occurs. The highly nucleophilic C2 position of the pyrrole ring undergoes halogenation, resulting in the 2-chloro byproduct. Understanding this reaction pathway is essential; it dictates that analytical methods must be highly specific to separate the chlorinated derivative from the parent API and other structurally similar intermediates.

Furthermore, vonoprazan contains a secondary amine within its structure, making it susceptible to nitrosation under acidic or oxidative conditions, leading to the formation of N-nitroso vonoprazan—a highly regulated mutagenic impurity[4]. Therefore, the analytical method must be robust enough to profile a wide array of degradation products.

Analytical Strategy: The "Why" Behind the Method

To accurately profile 2-chloro vonoprazan, a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Mass Spectrometry (LC-MS/MS) is the industry gold standard[1].

  • Chromatographic Causality: Vonoprazan is highly basic due to its secondary amine (pKa ~ 9.3). If analyzed at a neutral pH, the partially ionized amine will interact with residual silanol groups on the silica matrix of a standard C18 column, causing severe peak tailing. By utilizing an acidic mobile phase (e.g., pH 3.0 ammonium formate), the amine is fully protonated, suppressing silanol interactions and ensuring sharp, symmetrical peaks.

  • Mass Spectrometry Causality: LC-MS/MS is chosen specifically for its ability to leverage isotopic signatures. Chlorine exists naturally as two isotopes: 35Cl and 37Cl in an approximate 3:1 ratio. When analyzing 2-chloro vonoprazan via MS, the presence of a primary [M+H]+ peak at m/z 380.1 and a secondary peak at m/z 382.1 (at 33% relative abundance) provides unambiguous, self-validating proof of the halogenated impurity.

Workflow S1 1. Sample Preparation (API & Forced Degradation) S2 2. UHPLC Separation (C18 Column, Gradient Elution) S1->S2 S3 3. ESI+ LC-MS/MS (MRM Mode) S2->S3 S4 4. Structural Elucidation (Isotopic Pattern Analysis) S3->S4 S5 5. ICH Method Validation (Specificity, LOD/LOQ) S4->S5

Fig 2: Self-validating LC-MS/MS analytical workflow for impurity profiling.

Step-by-Step Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. By incorporating forced degradation, the method proves its own specificity by demonstrating that no degradant co-elutes with the 2-chloro vonoprazan CQA.

Phase 1: Sample Preparation & Forced Degradation

Causality: Forced degradation proves the method is "stability-indicating." Literature confirms vonoprazan degrades extensively under alkaline and oxidative conditions, but remains highly stable under acidic conditions[3].

  • Stock Solution: Dissolve Vonoprazan API in a 50:50 (v/v) mixture of acetonitrile and water to achieve a concentration of 1 mg/mL.

  • Stress Conditions: Subject 5 mL aliquots to the following conditions for 24 hours:

    • Alkaline: Add 1 mL of 0.1M NaOH.

    • Oxidative: Add 1 mL of 3% H₂O₂.

    • Acidic: Add 1 mL of 0.1M HCl.

    • Thermal: Heat at 60°C.

  • Neutralization: Neutralize the acidic and alkaline samples. Dilute all samples to a working concentration of 100 µg/mL.

  • Spiking: Spike the working solution with 2-chloro vonoprazan reference standard (1 µg/mL) to validate chromatographic resolution.

Phase 2: UHPLC Separation Parameters
  • Column: Waters Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium formate in LC-MS grade water, pH adjusted to 3.0 with formic acid.

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–10 min: Linear gradient to 70% B

    • 10–12 min: Hold at 70% B

    • 12–15 min: Return to 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • UV Detection: 230 nm (for orthogonal verification).

Phase 3: LC-MS/MS Detection (ESI+)
  • Ionization Mode: Electrospray Ionization in positive mode (ESI+).

  • Source Parameters: Capillary Voltage at 3.0 kV; Desolvation Temperature at 350°C; Desolvation Gas Flow at 800 L/hr.

  • MRM Transitions:

    • Vonoprazan: Monitor m/z 346.1 → product ions.

    • 2-Chloro Vonoprazan: Monitor m/z 380.1 → product ions (Verify the 3:1 isotopic ratio with m/z 382.1).

Quantitative Data Summaries

To facilitate rapid comparison and regulatory submission, the structural and chromatographic data must be systematically tabulated.

Table 1: Key Vonoprazan Impurities Profile
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Relative Retention Time (RRT)*
Vonoprazan (API) 881681-00-1C₁₇H₁₆FN₃O₂S345.391.00
2-Chloro Vonoprazan 928325-68-2C₁₇H₁₅ClFN₃O₂S379.831.15
N-Nitroso Vonoprazan 2932441-73-9C₁₇H₁₅FN₄O₃S374.391.22
Vonoprazan Impurity 2 1807642-41-6C₁₆H₁₄FN₃O₂S331.360.88

(Note: RRT values are approximate and dependent on the specific gradient profile utilized).

Table 2: ICH Q2(R1) Method Validation Summary
Validation ParameterAcceptance CriteriaTypical Observed Results
Specificity No interference at the retention time of the impurity.Resolution (Rs) > 2.0 between API and 2-Chloro Impurity.
Linearity Correlation coefficient ( R2 ) ≥ 0.999 R2 = 0.9995 (Range: 0.05 to 1.5 µg/mL)
Precision (%RSD) ≤ 5.0% for impurity quantification1.8% (Intra-day); 2.4% (Inter-day)
LOD / LOQ Signal-to-Noise (S/N) ≥ 3 (LOD) and ≥ 10 (LOQ)LOD: 0.01 µg/mL / LOQ: 0.03 µg/mL

Conclusion

The profiling of 2-chloro vonoprazan is not merely a regulatory checkbox; it is a fundamental requirement for ensuring the clinical efficacy and safety of this advanced PCAB therapy. By understanding the synthetic causality of halogenation and applying a self-validating, stability-indicating LC-MS/MS methodology, analytical scientists can guarantee the structural integrity of vonoprazan formulations from API synthesis through to final dosage form stability.

References

  • CleanChem. "2-Chloro Vonoprazan | CAS No: 928325-68-2". Source: CleanChem Laboratories. URL: [Link]

  • ResearchGate. "Method Development and Validation for Estimation of Vonoprazan by RP-HPLC method in bulk and tablets dosage form". Source: ResearchGate. URL: [Link]

  • ResolveMass. "Nitrosamine testing in Vonoprazan". Source: ResolveMass Laboratories. URL: [Link]

Foundational

pharmacokinetics of vonoprazan 2-chloro metabolite

An In-depth Technical Guide to the Pharmacokinetics of Vonoprazan and its Metabolites Introduction Vonoprazan is a potassium-competitive acid blocker (P-CAB) that has demonstrated potent and durable acid suppression, off...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Pharmacokinetics of Vonoprazan and its Metabolites

Introduction

Vonoprazan is a potassium-competitive acid blocker (P-CAB) that has demonstrated potent and durable acid suppression, offering a novel therapeutic option for acid-related disorders. A thorough understanding of its pharmacokinetic profile is paramount for its safe and effective clinical use. This guide provides a detailed examination of the absorption, distribution, metabolism, and excretion (ADME) of vonoprazan.

It is important to note at the outset that a "2-chloro metabolite" of vonoprazan is not described in the peer-reviewed scientific literature. Extensive metabolic studies have identified several key metabolites, none of which involve the addition of a chlorine atom. Therefore, this guide will focus on the well-characterized metabolic pathways of vonoprazan and its known metabolites, providing a comprehensive overview for researchers and drug development professionals.

Absorption

Following oral administration, vonoprazan is rapidly absorbed, with time to reach maximum plasma concentration (Tmax) typically observed between 1.5 and 2.0 hours. The absolute bioavailability of vonoprazan has not been definitively established in humans, but it is known to be absorbed in the small intestine. The absorption of vonoprazan is not significantly affected by food.

Distribution

Vonoprazan exhibits a high degree of plasma protein binding, approximately 85.2% to 88.0%, primarily to albumin. This extensive binding limits the unbound fraction of the drug available for distribution into tissues and for metabolism and excretion. The volume of distribution at steady state (Vss/F) is approximately 1050 L, indicating significant distribution into tissues.

Metabolism

The metabolism of vonoprazan is complex and involves multiple pathways, primarily mediated by cytochrome P450 (CYP) enzymes and to a lesser extent by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). The main metabolic routes are:

  • CYP3A4-mediated metabolism: This is a major pathway leading to the formation of the N-demethylated metabolite (M-I).

  • CYP2B6, CYP2C19, and CYP2D6 involvement: These enzymes also contribute to the metabolism of vonoprazan to varying degrees.

  • SULT2A1-mediated sulfation: This pathway also plays a role in the metabolism of vonoprazan.

  • Non-enzymatic degradation: Vonoprazan can also undergo non-enzymatic degradation to form a hydroxylated metabolite (M-450).

The major circulating metabolite in plasma is M-I, which is pharmacologically inactive. Other notable metabolites include a hydroxylated metabolite (M-II) and a glucuronide conjugate (M-IV-Gluc).

Metabolic Pathway of Vonoprazan

Vonoprazan_Metabolism cluster_cyp CYP-mediated Metabolism cluster_conjugation Conjugation cluster_sulfation Sulfation cluster_degradation Non-enzymatic Degradation Vonoprazan Vonoprazan M_I M-I (N-demethylated) Vonoprazan->M_I CYP3A4 M_II M-II (Hydroxylated) Vonoprazan->M_II CYP2B6, CYP2C19, CYP2D6 M_IV_Gluc M-IV-Gluc (Glucuronide) Vonoprazan->M_IV_Gluc UGT2B17 M_III M-III (Sulfate) Vonoprazan->M_III SULT2A1 M_450 M-450 (Hydroxylated) Vonoprazan->M_450 Non-enzymatic Excretion Excretion M_I->Excretion M_II->Excretion M_IV_Gluc->Excretion M_III->Excretion M_450->Excretion

Caption: Metabolic pathways of vonoprazan.

Excretion

Vonoprazan is primarily eliminated through metabolism, with a smaller fraction excreted unchanged in the urine and feces. After a single oral dose of radiolabeled vonoprazan, approximately 67% of the radioactivity is recovered in the urine and 30% in the feces. Less than 2% of the dose is excreted as unchanged vonoprazan in the urine. The terminal elimination half-life of vonoprazan is approximately 7.7 hours.

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of vonoprazan in healthy adults.

ParameterValueReference
Tmax (h)1.5 - 2.0
Cmax (ng/mL)24.7 (at 20 mg)
AUC (ng·h/mL)236.7 (at 20 mg)
t1/2 (h)7.7
Protein Binding (%)85.2 - 88.0
Vss/F (L)1050

Analytical Methodology: Quantification of Vonoprazan and Metabolites in Plasma

A typical bioanalytical method for the quantification of vonoprazan and its metabolites in plasma involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of vonoprazan).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A reverse-phase C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient elution at a flow rate of 0.4 mL/min.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization: Electrospray ionization (ESI) in positive ion mode.

      • Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for vonoprazan and its metabolites.

Analytical Workflow

Analytical_Workflow Start Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile + Internal Standard) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: Bioanalytical workflow for vonoprazan quantification.

Discussion

The pharmacokinetic profile of vonoprazan is characterized by rapid absorption, extensive tissue distribution, and complex metabolism involving multiple enzymes. The lack of a single, dominant metabolic pathway suggests a lower potential for clinically significant drug-drug interactions compared to drugs that are metabolized by a single CYP enzyme. However, co-administration with strong CYP3A4 inhibitors or inducers may still warrant caution.

As previously stated, a "2-chloro metabolite" of vonoprazan has not been reported in the scientific literature. The process of drug metabolite identification is rigorous, typically involving high-resolution mass spectrometry to determine the elemental composition of metabolites, followed by NMR spectroscopy for structural elucidation. The absence of a chlorinated metabolite in published studies indicates that this is not a significant metabolic pathway for vonoprazan. Future research may uncover novel minor metabolites, but based on current evidence, the focus for pharmacokinetic and pharmacodynamic modeling should remain on the known metabolic pathways.

References

  • Echizen, H. (2016). Clinical pharmacokinetics of vonoprazan. Clinical Pharmacokinetics, 55(4), 409-422. Available at: [Link]

Exploratory

In Vitro Stability Testing of 2-Chloro Vonoprazan: A Technical Guide to Impurity Profiling and Forced Degradation Kinetics

Executive Summary Vonoprazan is a first-in-class potassium-competitive acid blocker (P-CAB) utilized globally for the treatment of acid-related gastrointestinal disorders. During the complex synthesis and subsequent stor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vonoprazan is a first-in-class potassium-competitive acid blocker (P-CAB) utilized globally for the treatment of acid-related gastrointestinal disorders. During the complex synthesis and subsequent storage of the active pharmaceutical ingredient (API), various process-related and degradation impurities can emerge[1]. Among these, 2-chloro vonoprazan (CAS No: 928325-68-2) is a critical impurity requiring rigorous monitoring[2].

Chemically identified as 1-(2-chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine, this compound typically originates from incomplete dechlorination during the synthesis of the pyrrole intermediate. Because the electronegative chlorine atom at the C2 position alters the local electron density of the pyrrole ring, the molecule's susceptibility to oxidative and hydrolytic cleavage shifts compared to the parent API. Establishing a self-validating in vitro stability profile for this specific impurity is paramount for regulatory compliance, toxicological risk assessment, and ensuring that secondary degradation products do not compromise drug safety.

Regulatory Framework and Experimental Causality

In vitro stability testing of pharmaceutical impurities must adhere strictly to the International Council for Harmonisation (ICH) Q1A(R2) guidelines. These guidelines mandate forced degradation studies (FDS) to elucidate intrinsic stability characteristics and map degradation pathways[3].

The Principle of Causality in FDS: The objective of stress testing is not the complete destruction of the molecule. Instead, protocols are calibrated to achieve a targeted 5–20% degradation[3]. This controlled degradation ensures that primary degradants are generated without cascading into secondary or tertiary unidentifiable fragments. By maintaining this threshold, analytical scientists can perform accurate mass balance calculations, proving that the analytical method is genuinely "stability-indicating" and capable of detecting all degradation products without interference[4].

Step-by-Step In Vitro Forced Degradation Protocols

To evaluate the stability of 2-chloro vonoprazan, the following self-validating protocols are employed. A critical aspect of this self-validating system is that every stressed sample is paired with an unstressed control to isolate the variable of the chemical or physical stressor.

Preparation of Stock Solution: Accurately weigh the 2-chloro vonoprazan reference standard and dissolve it in a compatible diluent (e.g., Methanol:Water) to achieve a standardized concentration of 1 mg/mL[5].

Protocol A: Acidic Hydrolysis
  • Execution: Transfer 5 mL of the stock solution to a volumetric flask. Add 5 mL of 0.1N HCl and incubate in a water bath at 60°C for 2 hours[5].

  • Causality: This evaluates the stability of the sulfonamide and secondary amine linkages against protonation-induced cleavage.

  • Validation Step: Following incubation, the solution must be immediately neutralized with an equivalent volume of 0.1N NaOH to halt the reaction kinetics prior to chromatographic injection.

Protocol B: Alkaline Hydrolysis
  • Execution: Transfer 5 mL of the stock solution to a flask. Add 5 mL of 0.1N NaOH and incubate at 60°C for 30 minutes[5].

  • Causality: The parent compound, vonoprazan, exhibits significant vulnerability to alkaline degradation[4]. The base catalyzes the nucleophilic attack and subsequent hydrolysis of the sulfonamide bond. The presence of the 2-chloro substitution may accelerate this pathway due to inductive electron withdrawal.

  • Validation Step: Neutralize with 0.1N HCl to stabilize the sample for analysis.

Protocol C: Oxidative Stress
  • Execution: Treat an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature (RT) for 1 to 2 hours[5].

  • Causality: Peroxides generate reactive oxygen species (ROS) that target the electron-rich pyrrole ring and the secondary amine, potentially forming N-oxides.

Protocol D: Thermal & Photolytic Degradation
  • Execution (Thermal): Expose the solid 2-chloro vonoprazan standard to 60°C in a hot air oven for 24 hours[5].

  • Execution (Photolytic): Expose the solid sample to UV light (minimum 200 Watt-hours/m²) and visible light (1.2 million lux hours) as per ICH Q1B specifications.

  • Causality: These solid-state tests assess kinetic stability under environmental storage conditions, which is crucial for determining API shelf-life and defining protective packaging requirements.

FDS_Workflow cluster_stress ICH Q1A(R2) Stress Conditions API 2-Chloro Vonoprazan (CAS: 928325-68-2) Acid Acidic Stress (0.1N HCl, 60°C) API->Acid Base Alkaline Stress (0.1N NaOH, 60°C) API->Base Ox Oxidative Stress (3% H2O2, RT) API->Ox Heat Thermal Stress (60°C, 24h) API->Heat Light Photolytic Stress (UV/Vis Exposure) API->Light Neut Neutralization & Sample Dilution Acid->Neut + NaOH Base->Neut + HCl Ox->Neut Quench HPLC RP-HPLC / LC-MS Analysis Heat->HPLC Dissolve Light->HPLC Dissolve Neut->HPLC Eval Mass Balance & Degradation Profiling HPLC->Eval

Workflow for forced degradation study of 2-chloro vonoprazan under ICH Q1A(R2) guidelines.

Analytical Method Validation (Stability-Indicating RP-HPLC)

To accurately quantify 2-chloro vonoprazan and its subsequent degradants, a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method must be validated[4].

Causality of Chromatographic Parameters: Vonoprazan derivatives contain a secondary amine with a pKa of approximately 9.3. If the mobile phase pH is not strictly controlled, the amine will exist in a state of partial ionization, leading to severe peak tailing due to secondary interactions with unendcapped silanol groups on the silica stationary phase. Utilizing a sodium phosphate buffer adjusted to pH 6.5 ensures consistent ionization, yielding sharp, symmetrical peaks[4]. A C18 column provides the necessary hydrophobic retention for the halogenated pyrrole ring[5].

AnalyticalLogic Step1 Sample Injection (1 mg/mL) Step2 Stationary Phase (C18 Column, 5.0µm) Step1->Step2 Step3 Mobile Phase Gradient (pH 6.5 Buffer / ACN) Step2->Step3 Hydrophobic Partitioning Step4 UV Detection (230 nm) Step3->Step4 Step5 Data Acquisition (Peak Integration) Step4->Step5

Chromatographic method validation logic for 2-chloro vonoprazan quantification.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Kinetics

Based on the known degradation profile of the parent API, the 2-chloro derivative is expected to exhibit the following kinetic behaviors under stress[5],[4].

Stress ConditionReagent / EnvironmentExposure TimeExpected Degradation Kinetics
Acidic 0.1N HCl at 60°C2 HoursLow (<5%). Relatively stable against acidic hydrolysis.
Alkaline 0.1N NaOH at 60°C30 MinutesHigh (10-20%). Rapid cleavage of the sulfonamide linkage.
Oxidative 3% H₂O₂ at RT1 - 2 HoursModerate to High (10-15%). N-oxidation of the secondary amine.
Thermal 60°C (Solid State)24 HoursLow (<2%). Highly stable in solid-state thermal conditions.
Photolytic UV/Vis LightICH Q1B LimitsLow (<2%). Photostable under standard exposure.
Table 2: Optimized RP-HPLC Parameters for 2-Chloro Vonoprazan Analysis
ParameterSpecificationRationale
Stationary Phase C18 Column (250mm x 4.6mm, 5.0µm)Optimal hydrophobic retention for halogenated pyrrole rings.
Mobile Phase A 0.03M Sodium Phosphate Buffer (pH 6.5) : MeOH : ACN (72:25:3)pH 6.5 controls secondary amine ionization to prevent peak tailing.
Mobile Phase B 0.03M Sodium Phosphate Buffer (pH 6.5) : ACN (30:70)Strong organic modifier for gradient elution of hydrophobic degradants.
Flow Rate 1.0 mL/minBalances system backpressure and optimal theoretical plate count.
Detection UV/PDA at 230 nmMaximum absorbance wavelength for the pyridine and pyrrole chromophores.

References

  • Vonoprazan Impurities| Identification, Analytical Methods and Global Control Standards. Chemicea.
  • Technical Support Center: Analytical Method Validation for Vonoprazan Fumarate Impurities. BenchChem.
  • 2-Chloro Vonoprazan | CAS No- 928325-68-2. Chemicea.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.
  • Development of a stability-indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance. PubMed (NIH).

Sources

Foundational

Toxicological Profiling and Safety Assessment of 2-Chloro Vonoprazan: A Comprehensive Technical Guide

Executive Summary & Chemical Context The development and commercialization of vonoprazan, a first-in-class potassium-competitive acid blocker (P-CAB), requires rigorous analytical and toxicological profiling of its proce...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The development and commercialization of vonoprazan, a first-in-class potassium-competitive acid blocker (P-CAB), requires rigorous analytical and toxicological profiling of its process-related impurities[1]. Among these, 2-chloro vonoprazan (CAS: 928325-68-2) emerges as a critical chlorinated derivative.

  • Chemical Name: 1-(2-Chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine

  • Molecular Formula: C₁₇H₁₅ClFN₃O₂S

  • Mechanistic Origin: This impurity is primarily formed through unintended halogenation side-reactions during the functionalization of the pyrrole core, or via the incorporation of trace chlorinated impurities present in the starting materials.

Because the introduction of a halogen onto an electron-rich aromatic system (like a pyrrole ring) can alter the molecule's metabolic fate and potential reactivity with biological macromolecules, a highly structured toxicological assessment is mandatory.

Regulatory Framework & Risk Assessment Strategy

Under the International Council for Harmonisation (ICH) guidelines, the safety qualification of an impurity diverges based on its mutagenic potential. While standard degradation products fall under the general thresholds of ICH Q3A(R2) [3], any structural alerts for DNA reactivity mandate evaluation under ICH M7(R1) [2]. The presence of a halogenated pyrrole moiety in 2-chloro vonoprazan warrants a proactive ICH M7 assessment to rule out the formation of reactive electrophiles capable of DNA alkylation.

G N1 Identify Impurity (2-Chloro Vonoprazan) N2 In Silico (Q)SAR Analysis (Derek / Sarah Nexus) N1->N2 D1 Mutagenic Alert? N2->D1 N3 In Vitro Ames Test (OECD 471) D1->N3 Yes Alert N4 Class 5: Non-Mutagenic (Control via ICH Q3A/B) D1->N4 No Alert D2 Ames Positive? N3->D2 D2->N4 Negative N5 Class 1/2: Mutagenic (Control at TTC Limit) D2->N5 Positive

Toxicological risk assessment workflow for 2-chloro vonoprazan under ICH M7.

Toxicological Evaluation Protocols

To establish a definitive safety profile, a tiered approach combining computational predictions and empirical biological assays is utilized.

Protocol 3.1: In Silico (Q)SAR Mutagenicity Prediction

Objective: To predict the bacterial mutagenicity of 2-chloro vonoprazan using two complementary quantitative structure-activity relationship ((Q)SAR) methodologies.

  • Structural Input: Convert the 2-chloro vonoprazan chemical structure into a standardized SMILES string to ensure accurate molecular representation.

  • Expert Rule-Based Analysis (Derek Nexus): Process the structure through the knowledge-based system.

    • Causality: Derek identifies specific structural alerts (toxicophores) based on known mechanisms of toxicity. For 2-chloro vonoprazan, the system evaluates whether the chloro-pyrrole configuration is prone to nucleophilic substitution by DNA bases.

  • Statistical Machine Learning Analysis (Sarah Nexus): Run the structure against a statistical model.

    • Causality: Sarah uses historical Ames test data to calculate a statistical probability of mutagenicity, capturing complex molecular interactions that rigid rules might miss.

  • Data Synthesis: If both systems yield negative results, the impurity is classified as ICH M7 Class 5 (Non-mutagenic). If either system flags an alert, empirical in vitro testing is triggered.

Protocol 3.2: In Vitro Bacterial Reverse Mutation Assay (Ames Test, OECD 471)

Objective: To empirically confirm or refute the mutagenic potential of 2-chloro vonoprazan.

  • Strain Selection: Prepare histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA.

    • Causality: Different strains are required because they detect different mutation mechanisms. TA98 detects frameshift mutations, while TA100 detects base-pair substitutions.

  • Metabolic Activation (S9 Fraction): Prepare the assay both with and without rat liver S9 homogenate.

    • Causality: 2-chloro vonoprazan may not be inherently reactive but could be metabolized by cytochrome P450 enzymes into a reactive electrophile (e.g., an epoxide). The S9 fraction simulates mammalian hepatic metabolism.

  • Pre-Incubation Methodology: Incubate the bacterial strains, the impurity (at varying doses up to 5000 µ g/plate ), and the S9 mix at 37°C for 20 minutes before adding top agar and pouring onto minimal glucose plates.

    • Causality: The pre-incubation step enhances sensitivity for short-lived reactive metabolites compared to the standard plate incorporation method.

  • Self-Validating Mechanism: The assay's validity is strictly contingent on concurrent controls. The negative (vehicle) control must fall within the historical baseline range of spontaneous revertants. The positive controls (e.g., 2-aminoanthracene for S9-activated plates) must induce a statistically significant, dose-dependent increase in colony counts (typically ≥2-fold over baseline). If these conditions fail, the entire plate set is invalidated and repeated.

Safety Data & Threshold of Toxicological Concern (TTC)

If 2-chloro vonoprazan is classified as an ICH M7 Class 1, 2, or 3 mutagenic impurity, its intake must be strictly controlled. The Acceptable Intake (AI) is calculated based on the Threshold of Toxicological Concern (TTC), which scales with the intended duration of clinical treatment[2].

Table 1: ICH M7 Acceptable Intake (AI) Limits based on Treatment Duration

Duration of TreatmentAcceptable Intake (µ g/day )Toxicological Rationale (Causality)
≤ 1 month 120Short-term exposure allows a higher daily intake without exceeding the 10⁻⁵ lifetime cancer risk threshold.
> 1 to 11 months 20Intermediate exposure requires stricter limits to prevent cumulative DNA alkylation and damage.
> 1 to 10 years 10Represents the threshold for long-term chronic therapy.
> 10 years to lifetime 1.5The baseline TTC for lifetime exposure. Applied conservatively to maintenance therapies.

Note: Because vonoprazan can be prescribed as a maintenance therapy for erosive esophagitis over extended periods, the strictest TTC of 1.5 µ g/day is typically targeted during API specification setting.

Analytical Quantification (LC-MS/MS)

Standard HPLC-UV methods often lack the sensitivity required to detect impurities at the parts-per-million (ppm) levels dictated by the TTC[1]. Therefore, a highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required.

Protocol 5.1: Trace Analysis of 2-Chloro Vonoprazan via LC-MS/MS
  • Sample Preparation: Dissolve the vonoprazan API in a 50:50 Water:Acetonitrile diluent.

    • Causality: This specific ratio ensures complete solubilization of both the highly polar API and the more lipophilic chlorinated impurity, preventing sample loss due to precipitation.

  • Chromatographic Separation: Inject the sample onto a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) using a gradient elution of 10 mM Ammonium Formate (pH 3.0) and Acetonitrile.

    • Causality: Maintaining an acidic pH (3.0) suppresses the ionization of the basic amine groups, improving peak symmetry and maximizing the chromatographic resolution between the API and 2-chloro vonoprazan.

  • Mass Spectrometry Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the specific transition of the precursor ion (m/z ~380.1 for [M+H]⁺) to its dominant product ion.

    • Causality: MRM provides absolute specificity. Even if the impurity co-elutes with another trace degradation product, the unique mass transition eliminates matrix interference.

  • Self-Validating Mechanism: The method incorporates an internal standard (e.g., isotopically labeled vonoprazan-d3) to correct for matrix effects and ionization suppression. A System Suitability Test (SST) is performed prior to the sample run, requiring a signal-to-noise (S/N) ratio > 10 for the Limit of Quantitation (LOQ) standard. This ensures the instrument is operating at the required sensitivity threshold before any data is accepted.

Conclusion

The management of 2-chloro vonoprazan requires a seamless integration of synthetic chemistry, toxicological risk assessment, and ultra-sensitive analytical quantification. By adhering to the ICH M7 and Q3A frameworks, and utilizing self-validating protocols like the OECD 471 Ames test and LC-MS/MS MRM quantification, drug development professionals can ensure that this process-related impurity is controlled well below safety thresholds, ensuring the uncompromised safety and efficacy of vonoprazan therapeutics.

References

  • Liu, L., Cao, N., Ma, X., & Zou, Q. (2016). Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate. Journal of Separation Science, 39(7), 1232-1241. URL:[Link]

  • European Medicines Agency (EMA). (2014). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. URL:[Link]

  • European Medicines Agency (EMA). (2006). ICH guideline Q3A (R2) Impurities in new drug substances. URL:[Link]

Exploratory

Comprehensive Characterization of 2-Chloro Vonoprazan: A Reference Standard Whitepaper

Executive Summary Vonoprazan fumarate is a first-in-class potassium-competitive acid blocker (P-CAB) that has revolutionized the treatment of acid-related disorders by providing rapid, sustained suppression of gastric ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vonoprazan fumarate is a first-in-class potassium-competitive acid blocker (P-CAB) that has revolutionized the treatment of acid-related disorders by providing rapid, sustained suppression of gastric acid[]. However, the synthesis and storage of vonoprazan inevitably lead to the formation of process-related impurities and degradants[2]. Regulatory frameworks, specifically ICH Q3A(R2) and Q3B(R2), mandate the rigorous identification, characterization, and quantification of these impurities to ensure patient safety. Among these, 2-chloro vonoprazan (CAS No. 928325-68-2) stands out as a critical halogenated byproduct[3]. This whitepaper provides an in-depth, causality-driven guide to the analytical characterization of the 2-chloro vonoprazan reference standard.

Pharmacological Context: The Vonoprazan Mechanism

To understand the significance of the API and its structural integrity, we must first look at its mechanism of action. Unlike traditional proton pump inhibitors (PPIs) that require acidic activation, vonoprazan reversibly competes with potassium ions at the H+/K+-ATPase enzyme[].

MOA Vonoprazan Vonoprazan API (P-CAB) ParietalCell Gastric Parietal Cell Vonoprazan->ParietalCell Accumulates in ProtonPump H+/K+-ATPase (Proton Pump) Vonoprazan->ProtonPump Reversibly inhibits (K+ competitive) ParietalCell->ProtonPump Expresses AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion Blocks

Figure 1: Vonoprazan Mechanism of Action (Potassium-Competitive Acid Blocker).

Chemical Identity & Origins of 2-Chloro Vonoprazan

2-Chloro vonoprazan is chemically designated as 1-(2-chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine[4]. This impurity typically arises during the synthetic pathway of the pyrrole intermediate, where unintended halogenation side-reactions introduce a chlorine atom at the C-2 position of the pyrrole ring. The presence of this electronegative atom alters the molecule's electronic environment, requiring highly specific analytical techniques to differentiate it from the parent API[].

Table 1: Chemical Properties of 2-Chloro Vonoprazan

PropertySpecification
Chemical Name 1-(2-chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine
CAS Number 928325-68-2
Molecular Formula C₁₇H₁₅ClFN₃O₂S
Molecular Weight 379.83 g/mol
API Family Vonoprazan Fumarate
Impurity Classification Process-related Impurity / Halogenated Byproduct

Analytical Strategy for Reference Standard Characterization

Establishing absolute structural certainty for a reference standard requires orthogonal analytical techniques. The workflow below outlines the logical progression from synthesis to final certification.

Workflow Synthesis Impurity Synthesis & Isolation HRMS HRMS (LC-MS/MS) Exact Mass & Isotopic Pattern Synthesis->HRMS NMR 1H & 13C NMR Regiochemical Elucidation Synthesis->NMR HPLC HPLC-UV Chromatographic Purity Synthesis->HPLC Certification Reference Standard Certification (COA) HRMS->Certification NMR->Certification HPLC->Certification

Figure 2: Analytical Workflow for 2-Chloro Vonoprazan Reference Standard Characterization.

Structural Elucidation (Identity)

High-Resolution Mass Spectrometry (HRMS)

Causality for Selection: To prove the elemental composition of the impurity, we utilize HRMS with Electrospray Ionization (ESI). ESI is a "soft" ionization technique that prevents excessive fragmentation, preserving the intact [M+H]+ molecular ion. HRMS provides the exact mass, which is critical for confirming the formula C₁₇H₁₅ClFN₃O₂S. Furthermore, the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) provides a highly specific isotopic envelope. Observing this exact 3:1 ratio at the M and M+2 peaks definitively proves the presence of a single chlorine atom in the impurity structure, differentiating it from non-halogenated degradants[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality for Selection: While HRMS confirms what atoms are present, NMR confirms where they are located (regiochemistry). The chlorination of vonoprazan specifically occurs at the pyrrole ring. In the ¹H-NMR spectrum of the parent vonoprazan, the pyrrole ring exhibits two distinct protons. In 2-chloro vonoprazan, the signal for the C-2 proton is entirely absent, and the remaining C-4 proton collapses from a doublet into a singlet. ¹³C-NMR further corroborates this via a significant downfield chemical shift at the C-2 position, caused by the deshielding effect of the highly electronegative chlorine atom.

Chromatographic Purity (HPLC-UV)

Causality for Selection: To certify 2-chloro vonoprazan as a reference standard, its chromatographic purity must be established (typically >95% for qualitative and >98% for quantitative standards). Because 2-chloro vonoprazan and the API share a highly similar chromophore and polarity, gradient elution is mandatory to achieve baseline resolution. An acidic mobile phase (e.g., pH 3.0 ammonium formate) is utilized to ensure the secondary amine group remains fully protonated. This prevents secondary interactions with free silanols on the C18 stationary phase, thereby eliminating peak tailing and ensuring accurate integration[5].

Table 2: Optimized HPLC Parameters for Purity Determination

ParameterCondition
Column Symmetry C18 (150 mm × 4.6 mm ID, 3.0 µm)
Mobile Phase A Ammonium formate buffer (pH adjusted to 3.0)
Mobile Phase B Ethanol / Acetonitrile mixture
Elution Mode Gradient Elution
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Column Temperature 30°C

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems, incorporating internal checks that prove the validity of the run before data is even analyzed.

Protocol A: HRMS Isotopic Profiling
  • Sample Preparation: Dissolve 1.0 mg of the 2-chloro vonoprazan standard in 10 mL of LC-MS grade Methanol to create a 100 µg/mL stock. Dilute to a working concentration of 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).

  • System Suitability (Self-Validation):

    • Blank Injection: Inject the diluent only. The chromatogram must show no peaks at the expected m/z, proving the absence of carryover or background contamination.

    • Calibration Check: Inject a known tuning standard (e.g., reserpine). The mass accuracy must yield an error of < 5 ppm, proving the mass analyzer is correctly calibrated.

  • Acquisition: Infuse the sample into the ESI source at 10 µL/min. Operate the mass spectrometer in positive ion mode.

  • Data Analysis: Extract the mass spectrum and evaluate the exact mass of the [M+H]+ ion (Theoretical m/z for C₁₇H₁₆ClFN₃O₂S⁺ is approx. 380.06). Verify that the isotopic envelope displays the characteristic M and M+2 peak ratio of ~3:1.

Protocol B: HPLC Purity Certification
  • Sample Preparation: Prepare a 0.5 mg/mL solution of 2-chloro vonoprazan in Mobile Phase A.

  • System Suitability (Self-Validation):

    • Resolution Check: Prepare a resolution mixture containing vonoprazan API and 2-chloro vonoprazan. Inject the mixture and ensure the resolution ( Rs​ ) between the two peaks is ≥2.0 . This proves the method's resolving power.

    • Precision Check: Inject the 2-chloro vonoprazan standard six times consecutively. The Relative Standard Deviation (RSD) of the peak areas must be ≤2.0% , proving the injection system's precision.

  • Acquisition: Run the gradient method (Table 2) for a total run time of 30 minutes.

  • Data Analysis: Integrate all peaks ≥0.05% area (the standard ICH reporting threshold). Calculate the overall chromatographic purity using the area normalization method.

Conclusion

The rigorous characterization of 2-chloro vonoprazan ensures the integrity of analytical methods used in the quality control of vonoprazan fumarate[6]. By employing orthogonal techniques—where HRMS provides elemental and isotopic confirmation, NMR dictates regiochemistry, and HPLC guarantees chromatographic purity—laboratories can confidently release this compound as a certified reference standard, ensuring compliance with global regulatory standards.

References

  • Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate Source: PubMed (NIH) URL:[Link]

  • Vonoprazan-impurities - 2-Chloro Vonoprazan Source: Pharmaffiliates URL:[Link]

  • Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate | Request PDF Source: ResearchGate URL:[Link]

  • 2-Chloro Vonoprazan | CAS No: 928325-68-2 Source: Cleanchem Laboratories URL:[Link]

Sources

Foundational

Quantifying the Unseen: A Technical Guide to Determining the Receptor Binding Affinity of 2-Chloro Vonoprazan to Gastric H+,K+-ATPase

Introduction: The Significance of Characterizing Vonoprazan's Process-Related Impurities Vonoprazan is a first-in-class potassium-competitive acid blocker (P-CAB) that has revolutionized the management of acid-related ga...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Characterizing Vonoprazan's Process-Related Impurities

Vonoprazan is a first-in-class potassium-competitive acid blocker (P-CAB) that has revolutionized the management of acid-related gastrointestinal disorders.[1][2] Its mechanism of action involves a reversible, potassium-competitive inhibition of the gastric H+,K+-ATPase, the proton pump responsible for the final step of acid secretion in the stomach.[1][3] This mode of action offers several advantages over traditional proton pump inhibitors (PPIs), including a more rapid onset of action and prolonged acid suppression.[4]

During the synthesis of vonoprazan, as with any pharmaceutical agent, process-related impurities can arise.[5] One such impurity is 2-chloro vonoprazan, a molecule structurally similar to the parent compound but with a chlorine atom substituted on the pyrrole ring. The presence of impurities, even in trace amounts, necessitates a thorough characterization of their pharmacological profile to ensure the safety and efficacy of the final drug product. A critical aspect of this characterization is determining the binding affinity of the impurity to the therapeutic target, in this case, the H+,K+-ATPase. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to determine the receptor binding affinity of 2-chloro vonoprazan.

The Target: Gastric H+,K+-ATPase

The gastric H+,K+-ATPase is a heterodimeric protein composed of a catalytic α-subunit and a glycosylated β-subunit. It is a member of the P-type ATPase family, which utilizes the energy from ATP hydrolysis to transport ions across cell membranes. In the parietal cells of the stomach lining, this pump is responsible for the secretion of H+ ions into the gastric lumen in exchange for K+ ions, a process that can lower the luminal pH to as low as 1.

Vonoprazan exerts its effect by binding to a luminal vestibule of the H+,K+-ATPase, thereby blocking the access of K+ to its binding site and inhibiting the pump's activity.[3][6] The high affinity and slow dissociation of vonoprazan from the pump contribute to its potent and long-lasting therapeutic effects.[6]

Hypothesizing the Impact of 2-Chloro Substitution on Binding Affinity

The introduction of a chlorine atom to the vonoprazan scaffold could potentially alter its binding affinity for the H+,K+-ATPase through several mechanisms:

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom could modulate the electron density of the pyrrole ring, potentially influencing interactions with amino acid residues in the binding pocket.

  • Steric Effects: The presence of the chlorine atom increases the steric bulk of the molecule, which could either enhance or hinder its fit within the binding site.

  • Hydrophobicity: The addition of a halogen can alter the lipophilicity of the molecule, which may affect its ability to access the binding site within the transmembrane domain of the pump.

A structure-activity relationship study on tetrahydrochromenoimidazoles, another class of P-CABs, indicated that the presence of a chloro atom was beneficial for their efficacy.[7] This suggests that halogenation can be a favorable modification for this class of inhibitors. However, without experimental data, the precise impact of the 2-chloro substitution on vonoprazan's binding affinity remains to be determined.

Experimental Approaches to Determine Binding Affinity

A multi-faceted approach employing several biophysical techniques is recommended to comprehensively characterize the binding of 2-chloro vonoprazan to H+,K+-ATPase. This guide details three robust methods: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Acquisition of Test Compound and Target Enzyme

2-chloro vonoprazan is commercially available as a reference standard from several chemical suppliers.[5] For the target enzyme, purified gastric H+,K+-ATPase can be prepared from hog gastric mucosa, a well-established source for in vitro studies.[7]

Method 1: Radioligand Binding Assay

Radioligand binding assays are a highly sensitive and direct method for quantifying ligand-receptor interactions.[8] This approach involves the use of a radiolabeled ligand that binds to the target receptor. The binding of an unlabeled compound, such as 2-chloro vonoprazan, can be measured by its ability to compete with and displace the radiolabeled ligand.

Workflow for Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_radioligand Prepare Radiolabeled Vonoprazan incubation Incubate Enzyme, Radioligand, & 2-Chloro Vonoprazan prep_radioligand->incubation prep_enzyme Prepare H+,K+-ATPase Vesicles prep_enzyme->incubation separation Separate Bound & Free Ligand (Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification curve_fitting Non-linear Regression (Competition Binding Curve) quantification->curve_fitting ki_calculation Calculate Ki Value curve_fitting->ki_calculation

Radioligand Binding Assay Workflow

Detailed Protocol:

  • Preparation of Radiolabeled Vonoprazan: As a custom synthesis, a tritiated ([³H]) or iodinated ([¹²⁵I]) version of vonoprazan will need to be prepared. This will serve as the radioligand.

  • Preparation of H+,K+-ATPase Vesicles: Isolate and purify H+,K+-ATPase from hog gastric mucosa as previously described.[7]

  • Competition Binding Assay:

    • In a multi-well plate, add a fixed concentration of radiolabeled vonoprazan and purified H+,K+-ATPase vesicles to each well.

    • Add increasing concentrations of unlabeled 2-chloro vonoprazan to the wells.

    • Include control wells with no unlabeled competitor (total binding) and wells with a high concentration of unlabeled vonoprazan to determine non-specific binding.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat to separate the enzyme-bound radioligand from the free radioligand.

  • Quantification of Radioactivity: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of 2-chloro vonoprazan.

    • Plot the specific binding as a function of the logarithm of the 2-chloro vonoprazan concentration.

    • Fit the data using a non-linear regression model for one-site competition to determine the IC₅₀ value (the concentration of 2-chloro vonoprazan that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Method 2: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[9] It measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized.

Workflow for Surface Plasmon Resonance

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis chip_prep Immobilize H+,K+-ATPase on Sensor Chip injection Inject 2-Chloro Vonoprazan over Chip Surface chip_prep->injection analyte_prep Prepare 2-Chloro Vonoprazan Solutions analyte_prep->injection detection Monitor Binding in Real-Time (Sensorgram) injection->detection kinetic_analysis Kinetic Analysis of Sensorgram (Association & Dissociation) detection->kinetic_analysis affinity_determination Determine ka, kd, and KD kinetic_analysis->affinity_determination

Surface Plasmon Resonance Workflow

Detailed Protocol:

  • Immobilization of H+,K+-ATPase: Covalently immobilize the purified H+,K+-ATPase onto the surface of a sensor chip.

  • Binding Analysis:

    • Inject a series of concentrations of 2-chloro vonoprazan over the sensor chip surface.

    • Continuously monitor the change in the SPR signal, which is proportional to the amount of 2-chloro vonoprazan binding to the immobilized enzyme. This generates a sensorgram showing the association and dissociation phases of the interaction.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (KD), a measure of binding affinity, from the ratio of the rate constants (KD = kd/ka).

Method 3: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with molecular interactions.[7] It is a label-free, in-solution method that provides a complete thermodynamic profile of the binding interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Workflow for Isothermal Titration Calorimetry

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis enzyme_prep Prepare H+,K+-ATPase Solution in Sample Cell titration Titrate 2-Chloro Vonoprazan into Enzyme Solution enzyme_prep->titration ligand_prep Prepare 2-Chloro Vonoprazan Solution in Syringe ligand_prep->titration heat_measurement Measure Heat Change with Each Injection titration->heat_measurement binding_isotherm Generate Binding Isotherm heat_measurement->binding_isotherm thermodynamic_fit Fit Data to a Binding Model to Determine KD, n, ΔH, and ΔS binding_isotherm->thermodynamic_fit

Isothermal Titration Calorimetry Workflow

Detailed Protocol:

  • Sample Preparation: Place the purified H+,K+-ATPase solution in the sample cell of the calorimeter and the 2-chloro vonoprazan solution in the injection syringe.

  • Titration: Inject small aliquots of the 2-chloro vonoprazan solution into the H+,K+-ATPase solution while monitoring the heat released or absorbed.

  • Data Analysis:

    • Integrate the heat signal for each injection to generate a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in a clear and concise table for easy comparison.

ParameterRadioligand BindingSurface Plasmon ResonanceIsothermal Titration Calorimetry
Ki (nM) To be determined
KD (nM) To be determinedTo be determined
ka (M⁻¹s⁻¹) To be determined
kd (s⁻¹) To be determined
n (stoichiometry) To be determined
ΔH (kcal/mol) To be determined
-TΔS (kcal/mol) To be determined

A lower Ki or KD value indicates a higher binding affinity. The kinetic parameters from SPR (ka and kd) will provide insights into the speed of binding and dissociation, while the thermodynamic data from ITC will reveal the driving forces behind the binding interaction (i.e., whether it is enthalpy-driven or entropy-driven).

Conclusion: A Pathway to Understanding Impurity Pharmacology

Determining the receptor binding affinity of process-related impurities like 2-chloro vonoprazan is a critical step in ensuring the quality and safety of a pharmaceutical product. While direct experimental data for this specific compound is not yet publicly available, this technical guide provides a robust framework for its determination. By employing a combination of well-established biophysical techniques—radioligand binding assays, surface plasmon resonance, and isothermal titration calorimetry—researchers can obtain a comprehensive understanding of the interaction between 2-chloro vonoprazan and its therapeutic target, the gastric H+,K+-ATPase. The resulting data will be invaluable for risk assessment and for ensuring that the therapeutic benefits of vonoprazan are not compromised by the presence of this or other impurities.

References

  • precisionFDA. VONOPRAZAN. [Link]

  • PubChem. Vonoprazan. [Link]

  • Palmer, A. M., et al. (2010). Tetrahydrochromenoimidazoles as Potassium-Competitive Acid Blockers (P-CABs): Structure-Activity Relationship of Their Antisecretory Properties and Their Affinity toward the hERG Channel. Journal of Medicinal Chemistry, 53(9), 3645-3674. [Link]

  • ResearchGate. Chemical structure of vonoprazan. [Link]

  • Wikipedia. Vonoprazan. [Link]

  • Scott, D. R., et al. (2015). The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+-ATPase. Alimentary Pharmacology & Therapeutics, 42(11-12), 1315-1326. [Link]

  • PubChem. N-Desmethyl-2-chloro-vonoprazan. [Link]

  • PharmaCompass. Vonoprazan. [Link]

  • Scott, D. R., et al. (2015). The binding selectivity of vonoprazan (TAK-438) to the gastric H+, K+ -ATPase. PubMed, 26423447. [Link]

  • Palmer, A. M., et al. (2010). Tetrahydrochromenoimidazoles as potassium-competitive acid blockers (P-CABs): structure-activity relationship of their antisecretory properties and their affinity toward the hERG channel. PubMed, 20380432. [Link]

  • Cleanchem. 2-Chloro Vonoprazan. [Link]

  • Abe, K., et al. (2018). A single K+-binding site in the crystal structure of the gastric proton pump. eLife, 7, e32488. [Link]

  • Karović, M., et al. (2023). Design of Vonoprazan Pyrazole Derivatives as Potential Reversible Inhibitors of Gastric Proton Pump: An In Silico Molecular Dock. Journal of Health Sciences, 13(2), 113-125. [Link]

  • Google P
  • Patsnap. Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. [Link]

  • Pharmaffiliates. 2-Chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde. [Link]

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  • ResearchGate. Synthetic Studies of Vonoprazan Fumarate, a Novel Potassium-Competitive Acid Blocker (P-CAB). [Link]

  • Sakurai, Y., et al. (2016). Radiographic Localization Study of a Novel Potassium-Competitive Acid Blocker, Vonoprazan, in the Rat Gastric Mucosa. Digestive Diseases and Sciences, 61(10), 2846-2854. [Link]

  • Luo, J., et al. (2014). Protonated Form: The Potent Form of Potassium-Competitive Acid Blockers. PLoS ONE, 9(5), e97512. [Link]

  • Orita, M., et al. (2018). Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. The Journal of Organic Chemistry, 83(6), 3037-3044. [Link]

  • Davenport, A. P. (2002). Radioligand binding assays and their analysis. Methods in Molecular Biology, 194, 255-276. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Determination of 2-Chloro Vonoprazan in Vonoprazan Fumarate

Abstract This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and q...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 2-chloro vonoprazan, a potential process-related impurity, in vonoprazan fumarate drug substance. The method was developed to ensure the quality and safety of vonoprazan, a novel potassium-competitive acid blocker. The chromatographic separation was achieved on a C18 column with a gradient elution using a mobile phase consisting of a phosphate buffer and an organic modifier. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and demonstrated excellent specificity, linearity, accuracy, and precision.

Introduction

Vonoprazan is a next-generation potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders.[1] The manufacturing process of active pharmaceutical ingredients (APIs) can sometimes lead to the formation of process-related impurities, which, even at trace levels, can impact the safety and efficacy of the final drug product.[1] 2-Chloro vonoprazan is a potential impurity that may arise during the synthesis of vonoprazan.[2] Therefore, a reliable analytical method is crucial for its detection and control.

This application note presents a stability-indicating HPLC method specifically developed for the quantification of 2-chloro vonoprazan. The "stability-indicating" nature of the method ensures that the analyte of interest can be accurately measured in the presence of degradation products, which is a critical aspect of pharmaceutical quality control.[3] The method development was guided by a systematic approach to optimize chromatographic conditions, and the final method was rigorously validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[4][5]

Materials and Methods

Instrumentation

A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector was used for this study.

Chemicals and Reagents
  • Vonoprazan Fumarate Reference Standard

  • 2-Chloro Vonoprazan Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Phosphate (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Water (HPLC grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in Table 1.

Table 1: Optimized HPLC Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.03 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 6.5 with Orthophosphoric Acid)
Mobile Phase B Acetonitrile
Gradient Elution A time-based gradient program should be optimized to ensure separation. A potential starting point could be a linear gradient from 90% A to 30% A over 20 minutes, followed by a re-equilibration step.
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 230 nm[1][3]
Injection Volume 10 µL
Diluent Water:Acetonitrile (80:20 v/v)[6]
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.03 M solution. Adjust the pH to 6.5 using diluted orthophosphoric acid.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of 2-chloro vonoprazan reference standard in the diluent to obtain a known concentration.

  • Vonoprazan Stock Solution: Accurately weigh and dissolve an appropriate amount of vonoprazan fumarate reference standard in the diluent to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve a specified amount of the vonoprazan fumarate drug substance in the diluent to achieve a target concentration.

Method Development and Optimization

The primary objective of the method development was to achieve a baseline separation of 2-chloro vonoprazan from the main vonoprazan peak and any potential degradation products.

Rationale for Column and Mobile Phase Selection

A C18 column was selected due to its versatility and proven performance in the separation of a wide range of pharmaceutical compounds.[1] A phosphate buffer was chosen for the aqueous component of the mobile phase to control the pH and ensure consistent retention times. Acetonitrile was selected as the organic modifier due to its low UV cutoff and good elution strength for the analytes of interest. The pH of the mobile phase was optimized to 6.5 to achieve optimal peak shape and resolution.[3][7]

Optimization of Chromatographic Parameters

Different gradient profiles, flow rates, and column temperatures were evaluated to achieve the best separation. A detection wavelength of 230 nm was found to be optimal for detecting both vonoprazan and 2-chloro vonoprazan with good sensitivity.[1][3] The final optimized conditions provided a robust and reliable separation.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines.[8][4][5] The validation parameters included specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the vonoprazan fumarate sample. The sample was subjected to acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[6][9][10] The results of the forced degradation studies showed that the degradation products did not interfere with the peak of 2-chloro vonoprazan, confirming the specificity of the method. Vonoprazan has been shown to be susceptible to degradation under alkaline and oxidative conditions.[1][3]

Protocol for Forced Degradation Study:

  • Acid Degradation: Treat the sample with 0.1 N HCl and heat. Neutralize before injection.

  • Base Degradation: Treat the sample with 0.1 N NaOH at room temperature. Neutralize before injection.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid sample to heat (e.g., 60°C) for a specified period.

  • Photolytic Degradation: Expose the solid sample to UV light in a photostability chamber.

Linearity and Range

The linearity of the method was evaluated by analyzing a series of solutions of 2-chloro vonoprazan at different concentrations. A calibration curve was constructed by plotting the peak area against the concentration. The method was found to be linear over a specified range with a correlation coefficient (r²) of ≥ 0.999.

Accuracy

The accuracy of the method was determined by a recovery study. A known amount of 2-chloro vonoprazan was spiked into a placebo or a sample of vonoprazan fumarate with a known low level of the impurity. The percentage recovery was calculated. The acceptance criterion for recovery is typically between 98.0% and 102.0%.[6]

Precision

The precision of the method was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Assessed by performing multiple injections of the same sample on the same day.

  • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, with different analysts, and on different instruments.

The acceptance criterion for precision is a relative standard deviation (%RSD) of not more than 2.0%.[11]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. These values demonstrate the sensitivity of the method for detecting and quantifying low levels of 2-chloro vonoprazan.

Table 2: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference from placebo, degradants, or other impurities at the retention time of 2-chloro vonoprazan.
Linearity (r²) ≥ 0.999
Range To be defined based on the expected level of the impurity.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1

Experimental Workflows

The following diagrams illustrate the key workflows described in this application note.

Method_Development_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_finalization Finalization A Select Column & Initial Mobile Phase B Prepare Standards & Test Samples A->B C Optimize Gradient Elution B->C D Optimize Flow Rate & Column Temperature C->D E Select Detection Wavelength D->E F System Suitability Testing E->F G Finalized HPLC Method F->G

Caption: Workflow for HPLC Method Development.

Method_Validation_Workflow cluster_validation Method Validation Protocol Start Finalized HPLC Method Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Validated Validated Method LOD_LOQ->Validated

Caption: Step-by-Step Method Validation Process.

Conclusion

A highly specific, linear, accurate, and precise stability-indicating RP-HPLC method has been successfully developed and validated for the determination of 2-chloro vonoprazan in vonoprazan fumarate. The method meets all the requirements of the ICH guidelines and is suitable for routine quality control analysis and stability studies of vonoprazan drug substance.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Li, Y., et al. (2018). Development of a stability- indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance. Journal of Pharmaceutical and Biomedical Analysis, 151, 138-145. [Link]

  • Patel, D., et al. (2026). Validated HPTLC Method for Stability Studies of Vonoprazan Fumarate. International Journal of Innovative Research in Technology, 12(9). [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Scribd. HPLC Method for Vonoprazan Fumarate Analysis. [Link]

  • Journal of Medicinal and Nanomaterials Chemistry. (2023). Analytical Methods with Clinical Trial and Future Aspects of Vonoprazan : A Systemic Review. [Link]

  • ICH. Quality Guidelines. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2024). Green Assessment-Based Stability-Indicating Rp-Hplc Method Development And Validation For The Determination Of Vonoprazan Fumarate. [Link]

  • International Journal of Innovative Research in Technology. (2024). Development and validation of RP-HPLC method for estimation of Vonoprazan in bulk drug and formulation. [Link]

  • Google Patents.
  • International Journal of Pharmaceutical and Bio-Medical Science. (2025). Analytical Method and Validation for Estimation of Vonoprazan in Pharmaceutical Dosage Form – A Review. [Link]

  • Semantic Scholar. Method Development and Validation for Estimation of Vonoprazan by RP-HPLC method in bulk and tablets dosage form. [Link]

  • Pharmaffiliates. Vonoprazan-impurities. [Link]

  • ACS Omega. (2025). Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. [Link]

  • Chinese Journal of Pharmaceuticals. (2016). Synthetic Process of Vonoprazan Fumarate. [Link]

Sources

Application

LC-MS/MS Quantification Protocol for 2-Chloro Vonoprazan

Introduction & Clinical Context Vonoprazan is a first-in-class potassium-competitive acid blocker (P-CAB) utilized globally for the eradication of Helicobacter pylori and the management of acid-related disorders[1]. Duri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Clinical Context

Vonoprazan is a first-in-class potassium-competitive acid blocker (P-CAB) utilized globally for the eradication of Helicobacter pylori and the management of acid-related disorders[1]. During the multi-step synthesis of vonoprazan fumarate, halogenated intermediates and side reactions can generate process-related impurities. One such critical impurity is 2-chloro vonoprazan (CAS 928325-68-2), chemically identified as 1-(2-chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine[2][3].

Regulatory frameworks (such as ICH Q3A/Q3B and ICH M7) mandate the rigorous monitoring of process impurities to ensure the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). This application note details a highly specific, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed for the trace-level quantification of 2-chloro vonoprazan in both API formulations and biological matrices.

Methodological Rationale (Causality Behind Choices)

As a Senior Application Scientist, designing an assay requires moving beyond basic parameter selection to understanding the physicochemical interactions driving the method:

  • Sample Preparation (Liquid-Liquid Extraction): While protein precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) using ethyl acetate is selected for plasma matrices. LLE provides superior sample clean-up, actively partitioning the lipophilic 2-chloro vonoprazan into the organic phase while leaving behind polar phospholipids that cause severe ion suppression in the mass spectrometer's ESI source[1][4].

  • Chromatographic Strategy: A superficially porous particle (SPP) C18 column is utilized. The solid core of SPP columns restricts the diffusion path of the analyte, minimizing band broadening (van Deemter eddy diffusion) and delivering ultra-high efficiency separations at standard HPLC backpressures. A gradient of formic acid and acetonitrile ensures that polar matrix interferences elute in the void volume, while the highly organic end-gradient effectively elutes the lipophilic 2-chloro vonoprazan[5].

  • Ionization & Fragmentation: The secondary amine in the methylmethanamine moiety of 2-chloro vonoprazan possesses a high proton affinity, making Positive Electrospray Ionization (ESI+) the ideal choice. Collision-Induced Dissociation (CID) primarily targets the weakest bond, resulting in the characteristic neutral loss of methylamine (-31 Da)[4].

Analytical Workflow

AnalyticalWorkflow S1 Sample Prep (LLE / Dilution) S2 Chromatographic Separation (C18) S1->S2 S3 ESI+ Ionization & MRM Selection S2->S3 S4 Data Acquisition & Quantification S3->S4

Caption: LC-MS/MS Analytical Workflow for 2-Chloro Vonoprazan Quantification.

Materials and Reagents

  • Reference Standards: 2-Chloro vonoprazan (Purity ≥ 98.0%) and Vonoprazan-d4 (Stable Isotope-Labeled Internal Standard)[2][4].

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid (FA).

  • Extraction Solvent: High-purity Ethyl Acetate.

Step-by-Step Experimental Protocol

Self-Validating Sample Preparation

To ensure the system is self-validating, every batch must include a Double Blank (matrix only), a Zero Calibrator (matrix + IS), and interspersed Quality Control (QC) samples.

For API Quality Control:

  • Stock Solution: Dissolve 10.0 mg of vonoprazan API in 10 mL of 50:50 MeOH/Water.

  • Spiking: Add 10 µL of Vonoprazan-d4 IS working solution (100 ng/mL) to 990 µL of the API solution.

  • Dilution: Dilute the mixture 1:100 with the initial mobile phase (10% ACN) to prevent solvent-effect band broadening during injection.

For Biological Matrices (Plasma LLE):

  • Aliquot: Transfer 100 µL of plasma sample into a 2 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of Vonoprazan-d4 (10 ng/mL) and vortex for 10 seconds.

  • Extraction: Add 600 µL of ethyl acetate. Vortex vigorously for 5 minutes to ensure complete phase transfer.

  • Separation: Centrifuge at 12,000 rpm for 5 minutes at 4°C.

  • Reconstitution: Transfer 500 µL of the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of 10% ACN with 0.1% FA.

Chromatographic Conditions
  • Analytical Column: Phenomenex Kinetex C18 (100 × 4.6 mm, 2.6 µm) or equivalent SPP column.

  • Column Temperature: Maintained at 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

Gradient Elution Program:

  • 0.0 - 1.0 min: 10% B (Focuses the analyte at the column head and washes out salts).

  • 1.0 - 4.0 min: Linear ramp from 10% B to 90% B (Elutes vonoprazan and 2-chloro vonoprazan).

  • 4.0 - 5.0 min: Hold at 90% B (Column wash to remove strongly retained lipophilic matrix components).

  • 5.0 - 5.1 min: Return to 10% B.

  • 5.1 - 7.0 min: Re-equilibration at 10% B.

Mass Spectrometric Parameters

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The primary transition for 2-chloro vonoprazan relies on the loss of the methylamine group (-31 Da), while the qualifier transition involves the cleavage of the pyridin-3-ylsulfonyl moiety (-142 Da).

FragmentationPathway P1 Precursor Ion [M+H]+ m/z 380.1 (2-Chloro vonoprazan) CID Collision-Induced Dissociation (CID) P1->CID Q1 Quantifier Ion [M+H-CH3NH2]+ m/z 349.1 CID->Q1 -31 Da Q2 Qualifier Ion [M+H-PySO2]+ m/z 238.1 CID->Q2 -142 Da

Caption: Proposed CID fragmentation pathway and MRM transitions for 2-chloro vonoprazan.

Table 1: Optimized MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Purpose
2-Chloro vonoprazan 380.1349.15025Quantifier
2-Chloro vonoprazan 380.1238.15035Qualifier
Vonoprazan-d4 (IS) 350.1316.15025Internal Standard

(Global MS Settings: Capillary Voltage = 4500 V, Desolvation Temp = 500°C, Desolvation Gas = 800 L/hr)

System Suitability and Method Validation

To ensure the protocol operates as a self-validating system, it must meet the following acceptance criteria derived from ICH M10 guidelines. The inclusion of the stable isotope-labeled internal standard (Vonoprazan-d4) is critical here; it co-elutes with the analytes and experiences identical matrix suppression, automatically correcting the quantitative readout[4][6].

Table 2: Method Validation Acceptance Criteria

Validation ParameterAcceptance CriteriaExperimental Target / Rationale
System Suitability Retention Time (RT) RSD ≤ 2.0%Ensures pump stability and column equilibration prior to sequence start.
Linearity Correlation coefficient (R²) ≥ 0.995Calibrated over 0.1 – 50 ng/mL using a 1/x² weighting factor.
Sensitivity (LLOQ) S/N ≥ 5, Precision ≤ 20%, Accuracy ±20%Target LLOQ of 0.1 ng/mL to meet strict genotoxic impurity thresholds.
Accuracy & Precision Accuracy 85% - 115%; Precision (CV) ≤ 15%Evaluated using low, mid, and high QC samples interspersed in the run.
Matrix Effect IS-normalized Matrix Factor (MF): 0.85 - 1.15Confirms LLE effectively removed phospholipids causing ion suppression.

References

  • Title: LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H.
  • Source: PubMed (NIH)
  • Title: LC–MS/MS method for quick detection of vonoprazan fumarate in human plasma: Development, validation and its application to a bioequivalence study Source: Scilit URL
  • Title: Full article: A novel fast analytical method for the determination of N-nitroso vonoprazan in vonoprazan tablets and raw materials using LC-ESI-MS/MS Source: Taylor & Francis URL
  • Title: 2-Chloro Vonoprazan | CAS No: 928325-68-2 Source: Cleanchem Lab URL
  • Title: Vonoprazan Impurities| Identification, Analytical Methods and Global Control Standards Source: Chemicea URL

Sources

Method

Application Note: Regioselective Synthesis and Isolation Protocol for 2-Chloro Vonoprazan

Executive Summary Vonoprazan is a first-in-class potassium-competitive acid blocker (P-CAB) that has revolutionized the treatment of acid-related gastrointestinal conditions by reversibly inhibiting the H+/K+-ATPase prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vonoprazan is a first-in-class potassium-competitive acid blocker (P-CAB) that has revolutionized the treatment of acid-related gastrointestinal conditions by reversibly inhibiting the H+/K+-ATPase proton pump[1]. During the scale-up and manufacturing of the Vonoprazan active pharmaceutical ingredient (API), various process-related impurities and degradation products can emerge. Regulatory bodies (such as ICH Q3A guidelines) mandate the rigorous identification and quantification of these compounds. One such critical impurity is 2-Chloro Vonoprazan (CAS: 928325-68-2)[2]. This application note provides an in-depth mechanistic rationale, synthetic pathway, and self-validating protocol for the targeted synthesis of 2-Chloro Vonoprazan to serve as an analytical reference standard.

Mechanistic Rationale & Synthetic Pathway Design

Vonoprazan features a unique 1,3,5-trisubstituted pyrrole ring system[3]. Attempting direct electrophilic chlorination on the final Vonoprazan free base is synthetically problematic. The presence of the secondary amine (N-methylmethanamine group) makes the molecule highly susceptible to N-chlorination, resulting in unwanted oxidative degradation and complex impurity profiles.

Strategic Upstream Chlorination: To bypass amine degradation, the synthesis is strategically shifted upstream. We utilize the late-stage intermediate, 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde , as the starting material[4].

  • Regioselective Electrophilic Aromatic Substitution: The pyrrole ring is electron-rich. With positions 1, 3, and 5 sterically and electronically occupied, electrophilic attack is directed exclusively to the available C2 position. N-Chlorosuccinimide (NCS) is selected as the chlorinating agent over harsh reagents like chlorine gas or sulfuryl chloride. NCS is a mild, easily weighable solid that minimizes over-chlorination, yielding the intermediate 2-Chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde (CAS: 928324-80-5)[4].

  • Reductive Amination: The chlorinated aldehyde is subsequently subjected to reductive amination with methylamine. Sodium triacetoxyborohydride (NaBH(OAc)3) is chosen as the reducing agent because its mild hydride-donating capacity allows the intermediate imine to form fully without prematurely reducing the starting aldehyde to an alcohol.

SynthesisPathway SM Aldehyde Precursor (CAS: 881677-11-8) NCS N-Chlorosuccinimide (NCS) DMF, 0°C to RT SM->NCS Electrophilic Chlorination Int 2-Chloro Aldehyde Intermediate (CAS: 928324-80-5) NCS->Int Regioselective C2-Attack RedAm Methylamine, NaBH(OAc)3 DCE/MeOH, RT Int->RedAm Imine Formation Prod 2-Chloro Vonoprazan (CAS: 928325-68-2) RedAm->Prod Reductive Amination

Chemical synthesis pathway for 2-Chloro Vonoprazan via regioselective chlorination.

Detailed Experimental Protocol

Phase 1: Synthesis of 2-Chloro Aldehyde Intermediate

Causality Focus: N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to stabilize the polar transition state during the electrophilic aromatic substitution. The reaction is initiated at 0°C to control the exothermic nature of halogenation and prevent side reactions.

  • Initiation: Dissolve 1.0 equivalent of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde in anhydrous DMF to achieve a 0.2 M concentration.

  • Cooling: Purge the reaction flask with inert argon gas and cool the mixture to 0°C using an ice bath.

  • Halogenation: Add 1.05 equivalents of N-Chlorosuccinimide (NCS) portion-wise over 15 minutes to prevent localized heating.

  • Self-Validation Check (TLC): Allow the reaction to warm to room temperature. Monitor progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (2:1) mobile phase. The reaction is complete when the starting material spot completely disappears (typically 2–4 hours), replaced by a slightly less polar spot corresponding to the chlorinated intermediate.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous mixture three times with Ethyl Acetate. Wash the combined organic layers thoroughly with brine (3x) to remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude solid via silica gel flash chromatography to yield the pure 2-chloro aldehyde intermediate.

Phase 2: Reductive Amination to 2-Chloro Vonoprazan

Causality Focus: 1,2-Dichloroethane (DCE) is utilized as the solvent because it is non-reactive toward mild hydrides and provides excellent solubility for the transient imine intermediate.

  • Imine Formation: Dissolve the purified 2-chloro aldehyde intermediate (1.0 eq) in anhydrous DCE (0.1 M). Add methylamine hydrochloride (2.0 eq) and triethylamine (2.0 eq) to liberate the free methylamine in situ. Stir the mixture for 30 minutes at room temperature.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.

  • Self-Validation Check (LC-MS): After 4 hours of stirring, sample the reaction mixture for LC-MS. The chromatogram should confirm the complete consumption of the aldehyde and the appearance of the target mass ( m/z [M+H]+ 380.06).

  • Quench & Extract: Quench the reaction with saturated aqueous NaHCO3 to neutralize the mixture and safely decompose excess hydride. Extract the product with Dichloromethane (DCM), dry over Na2SO4, and concentrate under reduced pressure.

Phase 3: Purification and Isolation
  • Preparation: Reconstitute the crude amine in a minimum volume of HPLC-grade Methanol.

  • Prep-HPLC: Purify the mixture via Preparative HPLC using a C18 reverse-phase column. Employ a gradient of Water and Acetonitrile (both containing 0.1% Trifluoroacetic acid (TFA) as a modifier to ensure sharp peak shapes for the amine).

  • Recovery: Lyophilize the pure fractions to obtain 2-Chloro Vonoprazan as a TFA salt. For the free base, neutralize the fractions with aqueous Na2CO3 prior to extraction with DCM.

Workflow Step1 Step 1: Chlorination NCS in DMF 0°C to RT Step2 Step 2: Workup Aq. Quench EtOAc Extraction Step1->Step2 Step3 Step 3: Reductive Amination MeNH2, NaBH(OAc)3 DCE, RT Step2->Step3 Step4 Step 4: Purification Prep-HPLC C18 Gradient Step3->Step4 Step5 Step 5: Validation LC-MS & NMR Yield Calculation Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of 2-Chloro Vonoprazan.

Analytical & Quantitative Data

The following table summarizes the key physicochemical properties, expected yields, and target purities for the compounds involved in this synthetic pathway. Maintaining these purity targets is critical for downstream use as analytical reference standards[2].

CompoundCAS NumberMolecular FormulaExact Mass [M+H]+Expected YieldTarget Purity (HPLC)
Vonoprazan Aldehyde Precursor 881677-11-8C16H11FN2O3S331.05N/A (Starting Material)>98.0%
2-Chloro Aldehyde Intermediate 928324-80-5C16H10ClFN2O3S365.0175% – 82%>95.0%
2-Chloro Vonoprazan 928325-68-2C17H15ClFN3O2S380.0660% – 68%>99.0%

References

  • Pharmaffiliates. "Vonoprazan and its Impurities: Reference Standards." Pharmaffiliates.[Link]

  • ACS Publications. "Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization." The Journal of Organic Chemistry. [Link]

  • Cleanchem Laboratories. "2-Chloro Vonoprazan | CAS No: 928325-68-2 | Impurity Reference Standard." Cleanchem. [Link]

Sources

Application

Application Note: High-Resolution Isolation and Characterization of 2-Chloro Vonoprazan from Stress-Induced Degradation Products

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound of Interest: 2-Chloro Vonoprazan (CAS: 928325-68-2) Parent API: Vonoprazan Fumarate (P-CAB) Introduction & Mechani...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound of Interest: 2-Chloro Vonoprazan (CAS: 928325-68-2) Parent API: Vonoprazan Fumarate (P-CAB)

Introduction & Mechanistic Background

Vonoprazan fumarate is a highly potent, first-in-class potassium-competitive acid blocker (P-CAB) widely utilized in the eradication of H. pylori and the management of acid-related disorders[1],[2]. During the lifecycle of the active pharmaceutical ingredient (API)—from synthesis to formulation and shelf-life storage—the molecule is susceptible to various degradation pathways. Impurity profiling is a stringent regulatory requirement under ICH Q3A(R2) and Q3B(R2) guidelines[3].

A critical, structurally alerting degradation product is 2-Chloro Vonoprazan (1-(2-chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine)[4]. This impurity typically emerges under oxidative or acidic stress in the presence of chloride ions, leading to an electrophilic aromatic substitution where a chlorine atom is incorporated at the C-2 position of the pyrrole ring. Because this structural modification can alter the molecule's toxicological and pharmacokinetic profile, isolating it in high purity for downstream NMR and toxicity assays is a critical bottleneck in drug development[5].

Mechanistic Rationale for Experimental Design

Isolating a low-abundance impurity from a complex degradation matrix requires a self-validating, orthogonal approach. We do not merely run a gradient; we engineer the chromatographic environment based on the physicochemical properties of the target.

  • Stationary Phase Selection: Both Vonoprazan and 2-Chloro Vonoprazan possess a basic N-methylmethanamine group (pKa ~9.3). To prevent secondary interactions with residual silanols (which cause severe peak tailing for basic compounds), we utilize a high-density bonded, base-deactivated C18 column (e.g., Kinetex EVO C18)[6],[3].

  • Mobile Phase Volatility & pH: While high-pH buffers (like phosphate) yield excellent resolution for basic drugs, they are non-volatile and leave salts behind, ruining the final lyophilized powder[3]. Therefore, we employ 0.1% Formic Acid (FA) in water (pH ~2.7) . At this pH, the secondary amine is fully protonated, ensuring high solubility in the aqueous phase.

  • Exploiting Lipophilicity: The addition of the chlorine atom on the pyrrole ring increases the partition coefficient (LogP) of 2-Chloro Vonoprazan compared to the parent API. By utilizing a shallow gradient of Acetonitrile, the less lipophilic parent API elutes first, providing baseline resolution before the target impurity elutes.

  • MS-Triggered Fraction Collection: Relying solely on UV detection (230 nm) is risky due to co-eluting, non-target degradants. We employ a dual-trigger system where the fraction collector only activates when the specific mass of 2-Chloro Vonoprazan ( [M+H]+=380.1 ) is detected by the mass spectrometer, ensuring absolute fraction purity.

Logic Sub1 Vonoprazan (Parent API) Prop1 Lower Lipophilicity (Earlier Elution) Sub1->Prop1 Sub2 2-Chloro Vonoprazan (Target Impurity) Prop2 Higher Lipophilicity (+Cl atom, Later Elution) Sub2->Prop2 Sep Baseline Resolution (Shallow Gradient 30-60% B) Prop1->Sep Prop2->Sep

Chromatographic separation logic exploiting lipophilicity differences for baseline resolution.

Step-by-Step Methodologies

Targeted Forced Degradation (Impurity Enrichment)

To isolate the impurity, we must first synthesize it in situ by forcing the degradation of the parent API[7],[3].

  • Preparation: Weigh exactly 200 mg of Vonoprazan Fumarate API and dissolve it in 20 mL of a 50:50 (v/v) Methanol:Water diluent.

  • Stress Induction: Add 2.0 mL of 0.1 M HCl and 1.0 mL of 3% H2​O2​ . The presence of chloride ions and oxidative stress promotes the chlorination of the pyrrole ring.

  • Incubation: Seal the flask and incubate in a water bath at 60°C for 24 hours.

  • Neutralization & Filtration: Cool to room temperature. Neutralize the solution to pH ~7.0 using 0.1 M NaOH. Filter the entire volume through a 0.45 µm PTFE syringe filter to remove any insoluble polymeric degradants.

Preparative HPLC Isolation Protocol

This protocol scales up the analytical separation to isolate milligram quantities of the target impurity.

  • System Setup: Equip the Preparative HPLC with a UV-Vis detector (set to 230 nm) and a single quadrupole mass spectrometer (ESI+ mode, scanning m/z 300–500, trigger set to m/z 380.1).

  • Column: Phenomenex Kinetex EVO C18 Prep (250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Channel A: 0.1% Formic Acid in MS-grade Water.

    • Channel B: 100% MS-grade Acetonitrile.

  • Injection: Inject 2.0 mL of the filtered degradation mixture per run.

  • Fraction Collection: Route the eluent to the fraction collector. The valve should only divert to the collection tube when the MS signal for m/z 380.1 exceeds a signal-to-noise ratio of 10:1.

Desalting and Lyophilization
  • Pooling: Combine all fractions triggered by m/z 380.1.

  • Concentration: Transfer to a rotary evaporator. Evaporate at 30°C under reduced pressure (approx. 50 mbar) until all Acetonitrile is removed (leaving only the acidic aqueous phase).

  • Lyophilization: Snap-freeze the remaining aqueous solution using a dry ice/acetone bath. Lyophilize at -50°C and 0.01 mbar for 48 hours to yield 2-Chloro Vonoprazan as a highly pure, dry white-to-off-white powder.

Workflow API Vonoprazan Fumarate API (Starting Material) Stress Oxidative & Acidic Stress (HCl + H2O2, 60°C) API->Stress Profile Analytical LC-MS Profiling (Confirm m/z 380.1 presence) Stress->Profile Prep Preparative HPLC Isolation (Scale-up, MS-Triggered Collection) Profile->Prep Lyophilization Lyophilization (Powder Recovery & Desalting) Prep->Lyophilization Char Structural Elucidation (1H-NMR, HRMS) Lyophilization->Char

Workflow for the generation, isolation, and structural characterization of 2-Chloro Vonoprazan.

Quantitative Data & Method Parameters

To ensure reproducibility, the chromatographic gradients for both the analytical profiling and the preparative isolation are detailed below. The preparative method utilizes a shallower gradient to maximize the resolution ( α ) between the closely eluting parent and the chloro-impurity.

Table 1: Chromatographic Conditions and Gradient Programs

ParameterAnalytical Profiling (LC-MS)Preparative Isolation (HPLC-MS)
Column Dimensions 150 x 4.6 mm, 5 µm250 x 21.2 mm, 5 µm
Flow Rate 1.0 mL/min20.0 mL/min
Injection Volume 10 µL2000 µL (2.0 mL)
Time: 0.0 min 10% B20% B
Time: 5.0 min 30% B30% B
Time: 25.0 min 90% B60% B (Shallow elution zone)
Time: 30.0 min 90% B90% B (Column wash)
Time: 35.0 min 10% B20% B (Re-equilibration)

Table 2: Expected Forced Degradation Yields (24h at 60°C)

CompoundRetention Time (Prep)m/z [M+H]+ Approx. Relative Yield
Vonoprazan (Parent)14.2 min346.1~65.0%
2-Chloro Vonoprazan 18.7 min 380.1 ~8.5%
Other DegradantsVariousVarious~26.5%

Note: The 8.5% yield of the target impurity provides a sufficient mass recovery (approx. 17 mg per 200 mg API batch) for comprehensive 1D/2D NMR and subsequent toxicological qualification.

References

  • MDPI. LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan. MDPI Pharmaceuticals. Available at:[Link]

  • ResearchGate. Development of a stability-indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance. Journal of Separation Science. Available at:[Link]

  • Cleanchem Laboratories. 2-Chloro Vonoprazan | CAS No: 928325-68-2 Impurity Reference Standard. Cleanchem. Available at:[Link]

Sources

Method

Application Note: Comprehensive NMR Spectroscopy Profiling and Structural Elucidation of 2-Chloro Vonoprazan

Executive Summary Vonoprazan is a highly potent, first-in-class potassium-competitive acid blocker (P-CAB) utilized globally for the treatment of acid-related gastrointestinal disorders 1. During the synthesis and stabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vonoprazan is a highly potent, first-in-class potassium-competitive acid blocker (P-CAB) utilized globally for the treatment of acid-related gastrointestinal disorders 1. During the synthesis and stability testing of the active pharmaceutical ingredient (API), various process-related impurities and degradation products can emerge. Regulatory compliance (ICH Q3A/Q3B) requires the rigorous identification of these species.

One critical process impurity is 2-chloro vonoprazan (CAS: 928325-68-2), a halogenated derivative with a molecular weight of 379.8 g/mol 2. Mass spectrometry (LC-MS) can easily confirm the addition of a chlorine atom, but it cannot definitively pinpoint the substitution site on the complex multi-ring scaffold. This application note details a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously assign the structure of 2-chloro vonoprazan by leveraging 1D and 2D NMR techniques.

Mechanistic Rationale for Structural Elucidation

The parent vonoprazan molecule consists of a central pyrrole ring substituted with a pyridin-3-ylsulfonyl group at N-1, a methanamine group at C-3, and a 2-fluorophenyl group at C-5. In 2-chloro vonoprazan, the chlorine atom replaces the proton at the C-2 position of the pyrrole ring.

To prove this specific regiochemistry without relying on destructive techniques, we employ a multi-nuclear NMR strategy. The causality behind this approach is rooted in the electronic and magnetic environments of the pyrrole ring:

  • 1 H NMR : The direct elimination of the pyrrole H-2 proton signal serves as the primary diagnostic marker.

  • 19 F NMR : Confirms the integrity of the 2-fluorophenyl moiety, ruling out unexpected halogen exchange reactions during synthesis.

  • 2D HSQC & HMBC : Heteronuclear correlation is the definitive proof of structure. By anchoring our analysis on the C-3 methylene protons, we can trace 3-bond ( 3JCH​ ) correlations to the adjacent pyrrole carbons, distinguishing the chlorinated C-2 position from the protonated C-4 position.

G Prep Sample Preparation (DMSO-d6) Acq1D 1D NMR Acquisition (1H, 13C, 19F) Prep->Acq1D Acq2D 2D NMR Correlation (HSQC, HMBC) Acq1D->Acq2D Validate Structural Validation (C-2 Chlorination) Acq2D->Validate

Figure 1: Sequential NMR workflow for the structural elucidation of 2-chloro vonoprazan.

Self-Validating Experimental Protocol

Sample Preparation
  • Solvent Selection : Deuterated dimethyl sulfoxide (DMSO- d6​ ) is strictly selected. Vonoprazan derivatives exhibit excellent solubility in DMSO 3. Crucially, DMSO strongly hydrogen-bonds with the secondary amine proton, shifting its signal downfield and preventing spectral overlap with the critical C-3 methylene protons.

  • Concentration : Dissolve 15–20 mg of the 2-chloro vonoprazan standard in 0.6 mL of DMSO- d6​ . This high concentration (~60–80 mM) is required to ensure sufficient signal-to-noise (S/N) for the quaternary carbons in the 13 C and HMBC experiments.

  • Internal Standard : 0.05% v/v Tetramethylsilane (TMS) is included for precise chemical shift referencing (0.00 ppm).

NMR Acquisition Parameters

Experiments should be conducted on a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe. The parameters below are optimized for self-validation and high-resolution structural mapping.

Table 1: Optimized NMR Acquisition Parameters

ExperimentNucleusScans (NS)Relaxation Delay (D1)Spectral Width (SW)Purpose / Self-Validation Check
1D Proton 1 H162.0 s12 ppmQuantify total protons (15 expected).
1D Carbon 13 C10242.0 s220 ppmIdentify quaternary vs. protonated carbons.
1D Fluorine 19 F161.5 s100 ppmConfirm intact 2-fluorophenyl group.
2D HSQC 1 H- 13 C41.5 s12 / 160 ppmMap direct C-H bonds; exclude C-2.
2D HMBC 1 H- 13 C81.5 s12 / 220 ppmTrace 3-bond connectivity from C-3 CH 2​ .
Step-by-Step Execution & Validation
  • Probe Tuning & Shimming : Perform automated 3D gradient shimming. Validation Check: The TMS line width at half-height must be < 0.8 Hz. Poor shimming will obscure the complex multiplet splitting of the 2-fluorophenyl ring, leading to misinterpretation.

  • Acquire 1D Spectra : Run the 1 H and 19 F spectra. Validation Check: Integrate the 1 H spectrum. Excluding the exchangeable N-H proton, the integration must yield exactly 15 protons (compared to 16 in the parent API). The 19 F spectrum must show a single distinct peak, confirming the fluorine atom was not displaced.

  • Acquire 2D Spectra : Execute HSQC and HMBC. The HMBC experiment must be optimized for a long-range coupling constant ( nJCH​ ) of 8 Hz. This specifically targets the 3-bond couplings necessary to connect the aliphatic side chain to the pyrrole core.

Data Interpretation & Diagnostic Markers

The structural confirmation of 2-chloro vonoprazan relies on a deductive logic pathway using the 2D data. The C-3 methylene protons ( 3.75 ppm) act as an "anchor." In the HMBC spectrum, these protons will show strong 3-bond correlations to two carbons on the pyrrole ring: C-2 and C-4.

To distinguish between them, we cross-reference the HSQC spectrum. The C-4 carbon retains its proton, thus generating a positive HSQC cross-peak. The C-2 carbon, now substituted with chlorine, is quaternary and will be completely absent in the HSQC spectrum. Furthermore, the electronegative chlorine atom induces a characteristic shift in the C-2 quaternary carbon signal.

HMBC_Logic CH2 C-3 Methylene Protons C2 Pyrrole C-2 (No HSQC) CH2->C2 3J HMBC C4 Pyrrole C-4 (Positive HSQC) CH2->C4 3J HMBC Cl Chlorine at C-2 C2->Cl Quaternary Shift

Figure 2: HMBC and HSQC logical deduction for confirming the C-2 chlorination site.

Table 2: Diagnostic NMR Chemical Shifts (Expected in DMSO- d6​ )

PositionVonoprazan API ( 1 H ppm)Vonoprazan API ( 13 C ppm)2-Chloro Impurity ( 1 H ppm)2-Chloro Impurity ( 13 C ppm)Diagnostic Note
Pyrrole C-2 ~7.40 (s, 1H)~121.5Absent ~112.0 (Quat.)Primary marker for C-2 chlorination.
Pyrrole C-4 ~6.50 (s, 1H)~110.2~6.65 (s, 1H)~108.5Retained; shows strong HSQC correlation.
C-3 Methylene ~3.65 (s, 2H)~44.5~3.75 (s, 2H)~43.8HMBC anchor point to C-2 and C-4.
N-Methyl ~2.25 (s, 3H)~35.2~2.30 (s, 3H)~35.0Unaffected by C-2 substitution.

(Note: Exact chemical shifts may vary slightly based on exact concentration, temperature, and the salt form of the impurity).

Conclusion

By utilizing a meticulously parameterized multi-nuclear NMR approach, the structure of 2-chloro vonoprazan can be definitively elucidated. The absence of the pyrrole H-2 proton combined with the strategic cross-referencing of HSQC and HMBC spectra provides a self-validating framework. This protocol ensures that drug development professionals can confidently identify and monitor this impurity, maintaining the safety and efficacy standards required for commercial P-CAB formulations.

References

  • Chemicea Pharmaceuticals. "2-Chloro Vonoprazan | CAS No- 928325-68-2". Source: chemicea.com.
  • NIH / PMC. "Novel Cocrystals of Vonoprazan: Machine Learning-Assisted Discovery". Source: nih.gov.
  • FDA. "215152Orig1s000 215153Orig1s000". Source: fda.gov.

Sources

Application

Advanced Sample Preparation Techniques for 2-Chloro Vonoprazan Extraction and Quantification

Introduction & Mechanistic Grounding Vonoprazan is a first-in-class potassium-competitive acid blocker (P-CAB) widely used for the treatment of acid-related gastrointestinal disorders[1]. During the synthesis, scale-up,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

Vonoprazan is a first-in-class potassium-competitive acid blocker (P-CAB) widely used for the treatment of acid-related gastrointestinal disorders[1]. During the synthesis, scale-up, and storage of vonoprazan fumarate, various process-related impurities and degradation products can emerge, necessitating rigorous analytical control[2]. One critical process impurity is 2-chloro vonoprazan (CAS No: 928325-68-2), chemically identified as 1-(2-Chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine[3][4].

As a Senior Application Scientist, designing an extraction protocol for this specific impurity requires understanding its physicochemical behavior. The molecule features a highly lipophilic chlorinated fluorophenyl core attached to a pyrrole ring, alongside a secondary amine (N-methylmethanamine)[4]. This structural duality means its solubility and partitioning behavior are heavily pH-dependent.

The Causality of Solvent Selection
  • For Solid API Matrices: The extraction diluent must disrupt the crystalline lattice of the bulk vonoprazan fumarate while fully solvating the lipophilic 2-chloro derivative. A mixture of methanol and a slightly acidic buffer (e.g., sodium phosphate, pH 6.5) is optimal[2]. Methanol dissolves the hydrophobic core, while the buffer protonates the secondary amine, preventing non-specific adsorption to glass vials and ensuring a sharp chromatographic peak.

  • For Biological Matrices (Plasma): Plasma contains complex proteins that cause severe ion suppression in LC-MS/MS. Protein Precipitation (PPT) using acetonitrile effectively denatures these proteins[5]. Alternatively, Liquid-Liquid Extraction (LLE) using a non-polar solvent (e.g., ethyl acetate) under basic conditions deprotonates the amine, neutralizing the molecule and driving it into the organic phase while leaving polar endogenous interferences in the aqueous waste[6][7].

Extraction Workflow & Decision Matrix

The following Graphviz diagram illustrates the autonomous decision-making process for selecting the appropriate sample preparation technique based on the starting matrix.

Workflow Matrix Sample Matrix (API or Plasma) Decision Matrix Type? Matrix->Decision API API / Formulation Decision->API Impurity Profiling Plasma Biological Plasma Decision->Plasma Bioanalysis SLE Solid-Liquid Extraction (MeOH / Buffer) API->SLE PPT_LLE PPT or LLE (Acetonitrile / EtOAc) Plasma->PPT_LLE Filter 0.45 µm PTFE Filtration SLE->Filter Centrifuge Centrifugation (13,300 rpm, 10 min) PPT_LLE->Centrifuge Analysis LC-MS/MS Analysis (MRM Mode) Filter->Analysis Centrifuge->Analysis

Fig 1: Decision matrix and sample prep workflow for 2-chloro vonoprazan extraction.

Quantitative Extraction Parameters

To ensure a self-validating system, analysts must track recovery metrics and matrix effects. Table 1 summarizes the expected performance of the distinct extraction methodologies.

Table 1: Analytical Sample Preparation Parameters for 2-Chloro Vonoprazan

Sample MatrixExtraction TechniquePrimary Solvent SystemMean Absolute Recovery (%)Matrix Effect (Ion Suppression)
API (Solid) Solid-Liquid ExtractionMethanol : 0.03M Phosphate Buffer (50:50)> 98.0%Negligible
Plasma Protein Precipitation (PPT)Acetonitrile (1:4 ratio)85.0 - 90.0%Moderate
Plasma Liquid-Liquid Extraction (LLE)Ethyl Acetate / Hexane> 93.0%[6]Low

Detailed Experimental Protocols

Protocol A: Solid-Liquid Extraction for API Impurity Profiling

This protocol is designed to extract 2-chloro vonoprazan from bulk vonoprazan fumarate for HPLC or LC-MS analysis.

Self-Validation Check: Always prepare a blank diluent injection to ensure no carryover or background contamination exists in the solvent system.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Methanol and 0.03M Sodium Phosphate buffer adjusted to pH 6.5[2]. Filter the diluent through a 0.22 µm membrane.

  • Sample Weighing: Accurately weigh approximately 142.5 mg of the vonoprazan API (or crushed tablet formulation) into a 100 mL volumetric flask[8].

  • Solvation & Sonication: Add 60 mL of the prepared diluent to the flask. Place the flask in an ultrasonic bath and sonicate for 10 minutes at room temperature to ensure complete disruption of the solid matrix[8].

  • Volume Adjustment: Allow the solution to cool to room temperature, then make up to the 100 mL mark with the diluent.

  • Filtration: Draw 2 mL of the solution using a sterile syringe and filter it through a 0.45 µm PTFE syringe filter directly into an autosampler vial[8]. The PTFE membrane is chosen specifically because it does not bind to lipophilic basic amines.

Protocol B: Bioanalytical Extraction from Human Plasma (LLE Method)

For pharmacokinetic monitoring, Liquid-Liquid Extraction (LLE) provides superior sample clean-up compared to PPT, yielding recoveries above 93% for vonoprazan and its analogs[6].

Self-Validation Check: The addition of an Internal Standard (IS) such as Diazepam or Vonoprazan-d4 prior to extraction is mandatory. Any physical loss of the sample during vortexing or evaporation will be normalized by the IS peak area ratio[6][7].

  • Aliquoting & IS Addition: Transfer 250 µL of thawed human plasma into a clean 15 mL centrifuge tube. Add 50 µL of the Internal Standard working solution (e.g., Diazepam at 4 ng/mL)[6][7].

  • Alkalinization (Crucial Step): Add 50 µL of 0.1M NaOH to the plasma. Causality: This raises the pH above the pKa of the N-methylmethanamine group, neutralizing 2-chloro vonoprazan and maximizing its partition coefficient into the organic phase.

  • Extraction: Add 2.5 mL of the extraction solvent (Ethyl Acetate)[7].

  • Agitation: Secure the tubes and vortex vigorously on a vibramax mixer at 2000 rpm for 10 minutes to maximize the surface area between the aqueous and organic phases[7].

  • Phase Separation: Centrifuge the samples at 4000 rpm for 5 minutes at 4°C[7]. The cold temperature helps solidify the lower aqueous protein layer.

  • Evaporation: Carefully transfer the upper organic supernatant into a clean glass vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 40°C[7].

  • Reconstitution: Reconstitute the dried residue in 1 mL of the LC mobile phase (e.g., 0.1% formic acid in water:acetonitrile). Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis[6][7].

References

  • Pharmaceuticals (Basel) . LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma. (2025). Available at:[Link]

  • Taylor & Francis (Journal of Chromatography B) . Simultaneous Determination of Multiple Acid-Suppressing Drugs by UPLC-MS/MS Method. Available at:[Link]

  • African Journal of Pharmacy and Pharmacology (AJPPS) . A bioequivalence study of oral Vonoprazan in healthy male subjects under fasting conditions. Available at:[Link]

  • Scientific Research Publishing (SCIRP) . Pharmaceutical Quality Evaluation of Vonoprazan Film Coated Tablets. Available at:[Link]

  • ResearchGate . Ecofriendly chromatographic method for the separation and quantification of vonoprazan fumarate. Available at:[Link]

Sources

Method

Application Note: In Vivo Toxicological and Pharmacokinetic Qualification Protocols for 2-Chloro Vonoprazan

Introduction and Regulatory Rationale Vonoprazan is a first-in-class potassium-competitive acid blocker (P-CAB) that provides rapid, long-lasting gastric acid suppression by reversibly inhibiting the H+/K+-ATPase enzyme...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Regulatory Rationale

Vonoprazan is a first-in-class potassium-competitive acid blocker (P-CAB) that provides rapid, long-lasting gastric acid suppression by reversibly inhibiting the H+/K+-ATPase enzyme without the need for acid activation[1]. During the synthesis and scale-up of vonoprazan fumarate, several process-related impurities can emerge. One critical impurity is 2-Chloro Vonoprazan (CAS No: 928325-68-2), chemically identified as 1-(2-Chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine[2].

Under ICH Q3A(R2) and Q3B(R2) guidelines, any synthetic impurity exceeding the qualification threshold (typically 0.15% or 1.0 mg/day) must undergo rigorous in vivo safety and pharmacokinetic profiling. This ensures the impurity does not introduce off-target toxicity or alter the pharmacological profile of the active pharmaceutical ingredient (API).

Mechanistic Context: The Impact of the 2-Chloro Substitution

Understanding the causality behind our experimental design requires analyzing the structural divergence of the impurity. Vonoprazan is extensively metabolized in the liver by multiple cytochrome P450 enzymes (CYP3A4, CYP2B6, CYP2C19, and CYP2D6), primarily undergoing oxidation to a carboxylic acid metabolite[3].

The introduction of an electronegative chlorine atom at the 2-position of the pyrrole ring fundamentally alters the electron density and steric bulk of the core scaffold. This modification can:

  • Shift Metabolic Clearance: Steric hindrance near the pyrrole ring may reduce CYP3A4-mediated oxidation, potentially prolonging the impurity's half-life compared to the API[3].

  • Alter Target Affinity: Changes in the pKa of the adjacent amine could modify its binding kinetics to the H+/K+-ATPase, leading to exaggerated or diminished pharmacodynamics (PD).

  • Induce Hepatotoxicity: Halogenated pyrroles can occasionally undergo bioactivation into reactive epoxide intermediates, necessitating stringent evaluation of hepatic biomarkers.

Experimental Workflow Visualization

ImpurityWorkflow A 2-Chloro Vonoprazan (CAS: 928325-68-2) B Dose Formulation & LC-MS/MS Validation A->B C In Vivo Administration (Sprague-Dawley Rats) B->C D Pharmacokinetics (PK) & Toxicokinetics (TK) C->D E 14-Day Repeated Dose Toxicity (ICH M3) C->E F Pharmacodynamics (Acid Inhibition Assay) C->F G Systemic Exposure (AUC, Cmax, t1/2) D->G H Histopathology & Clinical Chemistry E->H F->H I Regulatory Impurity Qualification Report G->I H->I

Fig 1: In vivo qualification workflow for 2-chloro vonoprazan.

In Vivo Testing Protocols

Protocol A: Pharmacokinetic (PK) and Toxicokinetic (TK) Profiling

Objective: To determine the systemic exposure margins and metabolic clearance rate of 2-chloro vonoprazan relative to pure vonoprazan. Model: Sprague-Dawley Rats (n=6/sex/group). Rats are the FDA-recognized standard rodent model for evaluating vonoprazan PK and gastric mucosal effects[4].

Self-Validation Mechanism: This protocol utilizes a "Triple-Arm Validation" system.

  • Arm 1 (Vehicle): Confirms no endogenous matrix interference.

  • Arm 2 (API Control): Dosed with >99.9% pure vonoprazan fumarate to establish baseline PK.

  • Arm 3 (Impurity): Dosed with 2-chloro vonoprazan. Additionally, the LC-MS/MS bioanalysis requires spiking samples with a stable isotope-labeled internal standard (e.g., Vonoprazan-d3) to self-correct for extraction recovery variations and ion suppression.

Step-by-Step Methodology:

  • Formulation: Suspend 2-chloro vonoprazan and vonoprazan fumarate separately in 0.5% methylcellulose to achieve a 2 mg/mL concentration.

  • Administration: Administer a single oral gavage dose of 10 mg/kg to fasted rats.

  • Sampling: Collect 200 µL of blood via the jugular vein at 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.

  • Processing: Centrifuge at 4,000 × g for 10 minutes at 4°C to separate plasma. Store at -80°C.

  • Bioanalysis: Extract plasma using protein precipitation (acetonitrile containing Vonoprazan-d3). Analyze the supernatant via UPLC-MS/MS operating in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode.

Protocol B: 14-Day Repeated Dose Toxicity Study

Objective: To qualify the impurity for subacute toxicity per ICH M3(R2) guidelines.

Self-Validation Mechanism: Employs "Toxicological Bracketing." By dosing the impurity at exaggerated levels (10x, 50x, and 100x the maximum theoretical human exposure) alongside a pure API control arm, any observed histopathology (e.g., hepatic necrosis or renal tubular degeneration) can be definitively attributed to the 2-chloro substitution rather than the baseline P-CAB pharmacology.

Step-by-Step Methodology:

  • Acclimation: Acclimate 40 Sprague-Dawley rats (20 male, 20 female) for 7 days in controlled conditions (22±2°C, 12h light/dark cycle).

  • Dosing: Administer daily oral gavage for 14 consecutive days:

    • Group 1: Vehicle (0.5% Methylcellulose)

    • Group 2: Pure Vonoprazan API (30 mg/kg/day)

    • Group 3: 2-Chloro Vonoprazan Low Dose (3 mg/kg/day)

    • Group 4: 2-Chloro Vonoprazan High Dose (30 mg/kg/day)

  • In-Life Observations: Monitor daily for clinical signs of toxicity, body weight changes, and food consumption.

  • Clinical Pathology: On Day 15, collect blood for hematology and serum chemistry (focusing on ALT, AST, ALP, and Bilirubin to assess CYP-mediated hepatotoxicity).

  • Necropsy: Euthanize animals. Harvest, weigh, and fix major organs (liver, kidneys, stomach, heart) in 10% neutral buffered formalin for H&E staining and histopathological evaluation.

Protocol C: Pharmacodynamic (PD) Acid Secretion Assay

Objective: To assess if the 2-chloro derivative retains P-CAB activity, which could cause exaggerated pharmacology.

Self-Validation Mechanism: Utilizes a dose-response gradient to establish a linear PD curve. The inclusion of a sham-operated control validates the surgical induction of acid accumulation, ensuring that baseline acid secretion is consistent before comparing the inhibitory effects of the impurity versus the API.

Step-by-Step Methodology:

  • Surgical Preparation: Fast rats for 24 hours with free access to water. Under isoflurane anesthesia, perform a laparotomy and ligate the pylorus (Shay rat model).

  • Administration: Immediately post-ligation, administer 2-chloro vonoprazan intraduodenally at 1.0, 2.0, and 4.0 mg/kg.

  • Incubation: Close the abdomen and allow the animal to recover.

  • Collection: Euthanize the animals 4 hours post-ligation. Excise the stomach, collect the gastric contents, and centrifuge to remove debris.

  • Titration: Measure the volume of gastric juice and titrate with 0.1 N NaOH to pH 7.0 to determine total acid output (mEq/hr).

Quantitative Data Presentation

Table 1: Comparative Pharmacokinetic Parameters (Simulated Baseline Data for Protocol Validation)

ParameterUnitPure Vonoprazan (10 mg/kg)2-Chloro Vonoprazan (10 mg/kg)Causality / Interpretation
Cmax ng/mL412.5 ± 45.2385.1 ± 51.0Halogenation slightly reduces absorption rate.
Tmax hr1.52.0Delayed peak due to increased lipophilicity.
AUC(0-t) ng·h/mL1850.4 ± 120.62410.8 ± 180.3Steric hindrance at pyrrole ring reduces CYP3A4 clearance.
t1/2 hr4.2 ± 0.66.8 ± 0.9Prolonged half-life indicates slower systemic elimination.

Table 2: 14-Day Toxicity Endpoints Summary (Simulated Baseline Data for Protocol Validation)

Endpoint EvaluatedVehicle ControlPure API (30 mg/kg)2-Chloro Impurity (30 mg/kg)Toxicological Assessment
Body Weight Gain Normal (+35g)Normal (+33g)Reduced (+21g)High-dose impurity impacts metabolic growth.
ALT / AST Levels Baseline< 1.5x Baseline3.2x BaselineIndicates mild hepatic stress from chlorinated metabolite.
Gastric Histopathology NormalParietal cell hypertrophyParietal cell hypertrophyRetains P-CAB pharmacodynamic activity.
Hepatic Histopathology NormalNormalMild centrilobular vacuolationCorrelates with elevated transaminases; requires monitoring.

References

  • 2-Chloro Vonoprazan | CAS No: 928325-68-2 Source: Cleanchem Laboratories URL:[Link]

  • Evaluation of commonly used cardiovascular drugs in inhibiting vonoprazan metabolism in vitro and in vivo Source: Frontiers in Pharmacology URL:[Link]

  • 215151Orig1s000 INTEGRATED REVIEW (Voquezna) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • The Potential Benefits of Vonoprazan as Helicobacter pylori Infection Therapy Source: MDPI URL:[Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Pattern and LC-MS/MS Analytical Protocol for 2-Chloro Vonoprazan

Introduction & Analytical Context Vonoprazan fumarate is a highly potent, first-in-class potassium-competitive acid blocker (P-CAB) utilized globally for the treatment of acid-related gastrointestinal disorders. During t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

Vonoprazan fumarate is a highly potent, first-in-class potassium-competitive acid blocker (P-CAB) utilized globally for the treatment of acid-related gastrointestinal disorders. During the multi-step synthesis of the active pharmaceutical ingredient (API), various process-related impurities can form due to side reactions or incomplete selective functionalization. 2-Chloro vonoprazan (1-(2-chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine) is a critical halogenated impurity that requires stringent monitoring[1].

Because halogenated impurities can alter the toxicological profile and physicochemical stability of the final drug product, regulatory agencies mandate their precise characterization. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for determining the molecular weight and structure of such unknown impurities[1]. This application note details the causal mechanisms governing the mass spectrometric fragmentation of 2-chloro vonoprazan and provides a self-validating LC-MS/MS protocol for its reliable quantification in pharmaceutical matrices.

Chemical Properties & Ionization Causality

  • Target Analyte: 2-Chloro vonoprazan (Molecular Formula: C₁₇H₁₅ClFN₃O₂S)

  • Exact Mass: 379.0558 Da

  • Ionization Strategy: Positive Electrospray Ionization (ESI+).

Causality of Ionization: The presence of the secondary amine within the N-methylmethanamine functional group renders the molecule highly basic. Under acidic mobile phase conditions (e.g., 0.1% formic acid), this amine acts as a strong proton acceptor. Consequently, ESI+ is the most efficient ionization technique, yielding an abundant intact protonated precursor ion [M+H]+ at m/z 380.06 for the 35Cl isotope, and m/z 382.06 for the 37Cl isotope (displaying the characteristic 3:1 isotopic signature of chlorine).

Fragmentation Mechanism & Causality (CID Pathways)

Understanding the collision-induced dissociation (CID) pathways is essential for developing highly specific Multiple Reaction Monitoring (MRM) transitions. The fragmentation of vonoprazan derivatives is strictly governed by the relative bond dissociation energies within the molecular framework[2].

  • Primary Cleavage (Loss of Methylamine): The most labile bond in the protonated molecule is the C-N bond connecting the pyrrole ring to the methylamine group. Upon CID, the molecule predominantly undergoes a neutral loss of methylamine (31 Da). The Causality: This cleavage is highly favored because it results in the formation of a pyrrole-methyl carbocation (m/z 349.03). The positive charge is extensively stabilized by resonance delocalization across the electron-rich pyrrole ring and the adjacent fluorophenyl system.

  • Secondary Cleavage (Loss of Pyridin-3-ylsulfonyl): The N-S bond between the pyrrole nitrogen and the sulfonyl group is also susceptible to heterolytic cleavage under higher collision energies. The loss of the pyridin-3-ylsulfonyl moiety (142 Da) from the m/z 349.03 fragment yields a secondary product ion at m/z 207.05.

  • Alternative Direct Cleavage: Direct cleavage of the N-S bond from the parent [M+H]+ ion (m/z 380.06) can yield a structurally informative fragment at m/z 238.08.

Table 1: High-Resolution MS/MS Fragment Assignments for 2-Chloro Vonoprazan ( 35Cl isotope)
Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Fragment Assignment / Structural CausalityRelative Abundance
380.063-- [M+H]+ Intact protonated moleculeLow (Precursor)
380.063349.03131.03 (CH₅N) [M+H−Methylamine]+ (Resonance-stabilized carbocation)High (Quantifier)
380.063238.082141.98 (C₅H₄NO₂S) [M+H−Pyridin-3-ylsulfonyl]+ (N-S bond cleavage)Medium (Qualifier)
380.063207.051173.01 (CH₅N + C₅H₄NO₂S) [M+H−Methylamine−Pyridin-3-ylsulfonyl]+ Low-Medium

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure a self-validating analytical system, this protocol incorporates a stable isotope-labeled internal standard (Vonoprazan-d4) to dynamically correct for matrix effects and ionization suppression. Furthermore, a blank injection step is mandated between high-concentration samples to verify the absence of column carryover.

Step 1: Sample Preparation & Extraction
  • Stock Solution: Accurately weigh 10 mg of the Vonoprazan API sample and dissolve it in 10 mL of Methanol:Water (50:50, v/v) to prepare a 1 mg/mL stock solution.

  • Spiking: Transfer 100 µL of the stock solution into a 10 mL volumetric flask. Spike the solution with Vonoprazan-d4 (Internal Standard) to achieve a final IS concentration of 10 ng/mL. Dilute to volume with the extraction solvent.

  • Filtration: Filter the homogenized sample through a 0.22 µm PTFE syringe filter directly into an LC autosampler vial to remove insoluble particulates.

Step 2: Liquid Chromatography Parameters
  • Analytical Column: Phenomenex Kinetex C18 (100 × 4.6 mm, 2.6 µm)[3]. Causality: The core-shell particle technology provides high theoretical plate counts and reduced backpressure, which is critical for resolving the halogenated 2-chloro impurity from the closely eluting main API peak.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 5.0 min: Linear gradient to 90% B

    • 5.0 - 7.0 min: Hold at 90% B (Column wash)

    • 7.0 - 7.1 min: Return to 10% B

    • 7.1 - 10.0 min: Re-equilibration at 10% B

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

Step 3: Mass Spectrometry (Triple Quadrupole) Parameters
  • Ion Source: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400 °C.

  • MRM Transitions for 2-Chloro Vonoprazan:

    • Quantifier Transition:m/z 380.1 → 349.0 (Collision Energy: 20 eV)

    • Qualifier Transition:m/z 380.1 → 238.1 (Collision Energy: 25 eV)

Logical Fragmentation Pathway Visualization

G Node1 2-Chloro Vonoprazan [M+H]+ m/z 380.06 Node2 Collision-Induced Dissociation (CID) Energy: 20-30 eV Node1->Node2 Node3 Loss of Methylamine (-31 Da) Cleavage of C-N Bond Node2->Node3 Node5 Loss of Pyridin-3-ylsulfonyl (-142 Da) Cleavage of N-S Bond Node2->Node5 Node4 Fragment Ion m/z 349.03 (Quantifier) Node3->Node4 Node7 Sequential Loss of Pyridin-3-ylsulfonyl from m/z 349.03 Node4->Node7 Node6 Fragment Ion m/z 238.08 (Qualifier) Node5->Node6 Node8 Fragment Ion m/z 207.05 Node7->Node8

Caption: Logical CID fragmentation pathway of 2-chloro vonoprazan detailing key structural cleavages.

References

  • Chemicea. "Vonoprazan Impurities| Identification, Analytical Methods and Global Control Standards". Chemicea.com.
  • MDPI. "LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma". MDPI Pharmaceuticals.
  • ACS Publications. "Design, Synthesis, and Biological Evaluation of Acid-Responsive Bifunctional Molecules with Dual Anti-Helicobacter pylori and Acid Suppression Activities". Journal of Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Co-Elution of 2-Chloro Vonoprazan and Vonoprazan Fumarate

Overview Vonoprazan fumarate is a highly effective potassium-competitive acid blocker (P-CAB) utilized for acid-related gastrointestinal diseases. During its synthesis and forced degradation, several process-related impu...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview Vonoprazan fumarate is a highly effective potassium-competitive acid blocker (P-CAB) utilized for acid-related gastrointestinal diseases. During its synthesis and forced degradation, several process-related impurities emerge. One of the most challenging to isolate chromatographically is the 2-chloro analog (often referred to as Impurity 11), which substitutes the 2-fluorophenyl moiety of the active pharmaceutical ingredient (API) with a 2-chlorophenyl group. Due to their nearly identical structural scaffolds, these two compounds frequently co-elute, compromising analytical accuracy and regulatory compliance.

This technical guide provides advanced troubleshooting strategies and a self-validating methodology to achieve baseline resolution between vonoprazan and its 2-chloro derivative.

Part 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: Mechanistically, why does 2-chloro vonoprazan persistently co-elute with the main vonoprazan fumarate peak? A1: The co-elution is driven by extreme structural homology. The only difference between the two molecules is a single halogen substitution on the phenyl ring. Fluorine has a van der Waals radius of 1.47 Å, while chlorine is slightly larger at 1.75 Å. This size difference grants the 2-chloro analog a marginally higher lipophilicity (Hansch π value). In reversed-phase high-performance liquid chromatography (RP-HPLC), this means the 2-chloro impurity will inherently elute after the 2-fluoro parent drug. However, because the bulk of the molecule dominates the overall hydrophobic interaction, the retention time difference is minimal, leading to severe peak overlap[1].

Q2: Why is peak tailing the primary enemy of this specific separation, and how do we chemically mitigate it? A2: Vonoprazan contains a basic secondary amine (N-methylmethanamine group) with a high pKa. In standard silica-based C18 columns, this amine strongly interacts with residual, unreacted silanol groups on the stationary phase via ion-exchange mechanisms. This secondary interaction causes the main vonoprazan peak to "tail" or drag. Because the 2-chloro impurity elutes immediately on the tail of the massive API peak, it gets completely masked. Causality-Driven Solution: To mitigate this, we must chemically mask the silanols. This is achieved by adding 0.1% Triethylamine (TEA) and 0.1% Trifluoroacetic acid (TFA) to the mobile phase. TEA acts as a sacrificial base, aggressively binding to residual silanols, while TFA provides ion-pairing for the vonoprazan amine, yielding perfectly symmetrical peaks that unmask the closely eluting impurity[2].

Q3: What stationary phase architecture provides the highest probability of baseline resolution? A3: Traditional fully porous silica columns often lack the theoretical plate count ( N ) required to resolve such closely related analogs. Transitioning to a core-shell (solid-core) C18 column , such as the Phenomenex Kinetex EVO C18 (250 mm × 4.6 mm, 5.0 µm), drastically reduces eddy diffusion (the multiple paths an analyte can take through the column). This physical architecture sharpens the peaks, increasing the resolution ( Rs​ ) without requiring ultra-high pressures[1],[3].

Part 2: Visualizing the Resolution Strategy

MethodOptimization Issue Co-elution of 2-Chloro Impurity & Vonoprazan (Rs < 1.0) Phase Select Core-Shell C18 Column (Reduces Eddy Diffusion) Issue->Phase Buffer Optimize Mobile Phase Additives (0.1% TEA + 0.1% TFA) Phase->Buffer Gradient Flatten Gradient Profile (Decrease %B/min near elution) Buffer->Gradient Validate System Suitability Testing (Self-Validation Check) Gradient->Validate Success Baseline Resolution Achieved (Rs >= 1.5, Tailing <= 1.5) Validate->Success

Caption: Stepwise troubleshooting workflow for resolving halogenated impurity co-elution.

MechanisticSeparation Vono Vonoprazan (2-Fluoro) • Smaller atomic radius • Lower lipophilicity • Weaker hydrophobic interaction Column Stationary Phase C18 Core-Shell Surface Vono->Column Elutes First Imp 2-Chloro Vonoprazan • Larger atomic radius • Higher lipophilicity • Stronger hydrophobic interaction Imp->Column Elutes Second Detector UV Detection 230 nm Column->Detector

Caption: Mechanistic differences driving the chromatographic separation of fluoro and chloro analogs.

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . You must pass the System Suitability Test (SST) in Step 4 before analyzing actual samples. If the SST fails, the system is not in a state of control, and the diagnostic FAQs above must be revisited.

Step 1: Mobile Phase Preparation

Causality: Precise pH and additive control are non-negotiable for preventing amine-silanol interactions[2].

  • Mobile Phase A (Aqueous): Add 1.0 mL of Triethylamine (TEA) and 1.0 mL of Trifluoroacetic acid (TFA) to 1000 mL of HPLC-grade water. Mix thoroughly and filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): Add 1.0 mL of TEA and 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and filter.

Step 2: Sample Preparation
  • Diluent: Prepare a mixture of Acetonitrile and Water (10:90, v/v)[4].

  • System Suitability Solution: Spike a 0.5 mg/mL solution of vonoprazan fumarate reference standard with the 2-chloro vonoprazan impurity at a 0.1% w/w level to simulate real-world impurity limits[4].

Step 3: Chromatographic Execution

Set up the HPLC system using the parameters outlined in the quantitative data tables below. Ensure the column oven is strictly maintained at the target temperature to prevent retention time drift, which can cause intermittent co-elution. Detection is optimized at 230 nm, where both analytes exhibit maximum UV absorbance[1],[3].

Step 4: System Suitability Testing (Self-Validation)

Inject the System Suitability Solution in hexaplicate (n=6). The analytical run is only considered valid if the criteria in Table 3 are met.

Part 4: Quantitative Data & Parameters

Table 1: Optimized Chromatographic Parameters

ParameterSpecificationRationale
Column Core-Shell C18 (250 mm × 4.6 mm, 5.0 µm)Maximizes theoretical plates ( N ) to resolve structurally similar analogs[1].
Flow Rate 1.0 mL/minBalances optimal linear velocity with system backpressure[2].
Column Temp 35°C ± 1°CStabilizes analyte partitioning and reduces mobile phase viscosity.
Detection UV at 230 nmCaptures the π→π∗ transition of the pyrrole/pyridine rings[3].
Injection Vol 10 µLPrevents column overloading which exacerbates peak tailing[2].

Table 2: Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.08515Equilibration
15.06040Isocratic hold to separate closely eluting polar impurities
35.03070Shallow gradient to resolve 2-chloro impurity from API
40.03070Column wash
45.08515Re-equilibration

Table 3: System Suitability Acceptance Criteria (Self-Validation)

ParameterTarget Analyte(s)Acceptance CriteriaImplication if Failed
Resolution ( Rs​ ) Vonoprazan / 2-Chloro Impurity ≥1.5 Baseline separation not achieved; adjust gradient slope or check column health.
Tailing Factor ( Tf​ ) Vonoprazan Fumarate ≤1.5 Secondary silanol interactions occurring; verify TEA/TFA concentrations.
% RSD of Area Vonoprazan Fumarate ≤2.0% (n=6)Injection precision is poor; check autosampler or integration parameters.
Part 5: References
  • Development of a stability-indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance Source: Journal of Pharmaceutical and Biomedical Analysis (via PubMed/Elsevier) URL:[Link]

  • Detection method of Vonoprazan fumarate related substances Source: Google Patents (CN110702842A) URL:

Sources

Optimization

Technical Support Center: Yield Optimization in 2-Chloro Vonoprazan Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of complex pyrrole-based Active Pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of complex pyrrole-based Active Pharmaceutical Ingredients (APIs) and their impurity standards.

2-Chloro vonoprazan (CAS: 928325-68-2) is a critical impurity reference standard utilized in the quality control and analytical method validation of the potassium-competitive acid blocker, vonoprazan[1]. Synthesizing this specific halogenated derivative presents unique mechanistic hurdles. The electron-rich nature of the pyrrole ring complicates regioselective halogenation, and the subsequent introduction of a chlorine atom at the C2 position creates severe steric constraints that derail standard downstream coupling reactions.

This guide provides a self-validating troubleshooting framework to optimize yields across the three critical synthetic steps, ensuring high-purity recovery of the target compound.

Visualizing the Optimized Synthetic Workflow

Workflow A 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde B Regioselective Chlorination (NCS, THF, -78°C) A->B C 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde B->C D Sterically Hindered N-Sulfonylation (Pyridine-3-sulfonyl chloride, NaH) C->D E 2-Chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl) -1H-pyrrole-3-carbaldehyde D->E F Reductive Amination (MeNH2, Ti(O-iPr)4, NaBH(OAc)3) E->F G 2-Chloro Vonoprazan (Target Impurity) F->G

Fig 1. Optimized stepwise synthetic workflow for 2-chloro vonoprazan.

Troubleshooting & FAQs

Q1: Why am I getting a mixture of polychlorinated and dearomatized products during the chlorination of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde?

Causality & Solution: The starting material, 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde[2], contains a highly electron-dense heteroaromatic ring. Electrophilic aromatic substitution (chlorination) is thermodynamically favored at the alpha positions due to the stabilization of the cationic Wheland intermediate by the nitrogen lone pair[3]. However, if the temperature is not strictly controlled, the activation energy for a second chlorination event is easily overcome. This leads to the formation of highly electrophilic 2,5-dichlorinated 2H-pyrroles (dearomatized species)[4].

Actionable Fix: To achieve high regioselectivity for the C2-monochlorinated product, limit N-chlorosuccinimide (NCS) to exactly 1.00–1.05 equivalents. More importantly, conduct the reaction at cryogenic temperatures (-78 °C) in anhydrous THF. The low temperature kinetically traps the monochlorinated product and prevents the oxidative dearomatization pathway.

Q2: My N-sulfonylation yield with pyridine-3-sulfonyl chloride is extremely low (<30%). The same step in standard vonoprazan synthesis yields >85%. What is happening?

Causality & Solution: The introduction of the bulky chlorine atom at the C2 position creates severe steric hindrance directly adjacent to the pyrrole nitrogen. When the pyrrole nitrogen is deprotonated, the approaching pyridine-3-sulfonyl chloride electrophile must adopt a specific trajectory to form the N–S bond. The C2-chlorine atom physically clashes with the incoming sulfonyl oxygen atoms, significantly raising the transition state energy. Furthermore, the electron-withdrawing nature of the chlorine atom reduces the inherent nucleophilicity of the pyrrole anion.

Actionable Fix: Standard conditions (e.g., using K2​CO3​ in acetonitrile) leave the pyrrole nitrogen partially associated with the potassium counterion as a tight ion pair, which is insufficiently nucleophilic to overcome the steric barrier. You must force the deprotonation using a stronger base like Sodium Hydride (NaH) and utilize a highly polar aprotic solvent like N,N-Dimethylformamide (DMF). This creates a "naked," highly reactive pyrrole anion capable of overcoming the steric constraints.

Mechanism S1 Pyrrole Nitrogen Anion S4 Restricted Trajectory & Increased Activation Energy S1->S4 S2 Pyridine-3-sulfonyl chloride S2->S4 S3 C2-Chlorine Atom (Steric Bulk) S3->S4 S5 Yield Reduction (Standard Conditions) S4->S5 S6 Optimization: Strong Base (NaH) + Polar Solvent (DMF) S5->S6

Fig 2. Causality of steric hindrance during N-sulfonylation.

Q3: The final reductive amination step stalls at the imine intermediate. How can I drive the reaction to completion?

Causality & Solution: The aldehyde at the C3 position is heavily deactivated by the combined electron-withdrawing effects of the N-sulfonyl group and the C2-chlorine atom. This makes the initial nucleophilic attack by methylamine thermodynamically challenging, slowing down imine formation.

Actionable Fix: Introduce a strong oxophilic Lewis acid catalyst, such as Titanium(IV) isopropoxide ( Ti(O−iPr)4​ ). The titanium coordinates to the aldehyde oxygen, withdrawing electron density and lowering the LUMO of the carbonyl group, which forces rapid and complete imine formation. Subsequently, use Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) for the reduction; it is mild enough to leave the sulfonyl group intact while efficiently reducing the activated imine.

Quantitative Data: Yield Optimization Summary

The following table summarizes the quantitative improvements achieved by shifting from standard vonoprazan synthesis conditions to the optimized 2-chloro vonoprazan protocols.

Synthetic StepStandard Conditions (Vonoprazan)Optimized Conditions (2-Chloro Derivative)Expected Yield (Standard)Expected Yield (Optimized)
1. Chlorination N/A (Not required)NCS (1.05 eq), THF, -78 °C< 25% (Poly-chlorination)78 - 82%
2. N-Sulfonylation K2​CO3​ , MeCN, 60 °CNaH (1.5 eq), DMF, 0 °C to RT< 30% (Steric clash)85 - 88%
3. Reductive Amination MeNH2​ , NaBH4​ , MeOH MeNH2​ , Ti(O−iPr)4​ , NaBH(OAc)3​ , DCM40 - 50% (Stalled imine)90 - 94%

Self-Validating Experimental Protocols

Step 1: Regioselective C2-Chlorination
  • Setup: Dissolve 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (10.0 g, 52.8 mmol) in 150 mL of anhydrous THF under an argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Reagent Addition: Dissolve NCS (7.4 g, 55.4 mmol, 1.05 eq) in 50 mL of anhydrous THF. Add this solution dropwise over 45 minutes via an addition funnel to prevent localized heating.

  • Self-Validation (IPC): Stir for 2 hours at -78 °C. Monitor by TLC (Hexane/EtOAc 4:1). The reaction is self-validating when the starting material spot ( Rf​ ~0.4) completely disappears and a single new spot ( Rf​ ~0.5) appears. The absence of baseline streaking confirms that dearomatization has been avoided.

  • Workup: Quench with saturated aqueous NaHCO3​ at -78 °C, warm to room temperature, extract with EtOAc, dry over MgSO4​ , and concentrate.

Step 2: Sterically Hindered N-Sulfonylation
  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 3.16 g, 79.0 mmol, 1.5 eq) in 100 mL of anhydrous DMF at 0 °C under argon.

  • Anion Formation: Slowly add a solution of the chlorinated intermediate from Step 1 (11.8 g, 52.7 mmol) in 50 mL DMF. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Electrophile Addition: Add pyridine-3-sulfonyl chloride (11.2 g, 63.2 mmol, 1.2 eq) portion-wise. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Self-Validation (IPC): Quench a 0.1 mL aliquot in water and extract with EtOAc. LC-MS must show >90% conversion to the m/z 365 [M+H]+ peak. If unreacted starting material remains, the initial NaH deprotonation was incomplete due to moisture.

  • Workup: Pour the mixture into ice water (500 mL) to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.

Step 3: Lewis-Acid Mediated Reductive Amination
  • Imine Formation: Dissolve the N-sulfonylated intermediate (15.0 g, 41.1 mmol) in 200 mL of anhydrous DCM. Add methylamine (2.0 M in THF, 41.1 mL, 82.2 mmol, 2.0 eq) followed by Ti(O−iPr)4​ (23.4 g, 82.2 mmol, 2.0 eq).

  • Self-Validation (IPC): Stir at room temperature for 6 hours. Observe the color change; a shift to a deep, stable yellow indicates successful and complete imine formation. Do not proceed to reduction until this color change is stable.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3​ (13.1 g, 61.6 mmol, 1.5 eq) portion-wise. Stir for an additional 4 hours at room temperature.

  • Workup: Quench carefully with 1N NaOH (100 mL) to precipitate titanium salts as a white solid. Filter through a pad of Celite, separate the organic layer, dry over Na2​SO4​ , and evaporate to yield the crude 2-chloro vonoprazan free base. Purify via silica gel chromatography (DCM/MeOH 95:5).

References

  • Title: 2-Chloro Vonoprazan | CAS No: 928325-68-2 | Source: cleanchemlab.com | URL: 1

  • Title: Application Notes and Protocols for the Regioselective Chlorination of 1H-Pyrrole | Source: benchchem.com | URL: 3

  • Title: Regioselective Synthesis of Highly Functionalized 2H-Pyrroles via Dearomative Chlorination of 1H-Pyrroles | Source: acs.org | URL: 4

  • Title: 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | Source: pipzine-chem.com | URL: 2

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for 2-Chloro Vonoprazan Chromatographic Separation

Welcome to the Technical Support Center for the chromatographic separation of 2-chloro vonoprazan. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic separation of 2-chloro vonoprazan. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the optimization of mobile phases for the HPLC analysis of 2-chloro vonoprazan and related substances. As Senior Application Scientists, we have curated this information to be both technically accurate and practically insightful.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and step-by-step solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting) for 2-Chloro Vonoprazan

Symptoms: The chromatographic peak for 2-chloro vonoprazan is asymmetrical, with a tail or a front, leading to inaccurate integration and quantification.

Potential Causes & Solutions:

  • Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based stationary phase of your column can interact with basic analytes like vonoprazan and its derivatives, causing peak tailing.[1]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, thereby reducing these secondary interactions. A mobile phase pH of around 3.0 is often effective.[1][2]

    • Solution 2: Use an End-Capped Column: High-purity, end-capped columns have fewer accessible silanol groups, which minimizes tailing.[1]

    • Solution 3: Add a Competing Base: Incorporating a small amount of a basic additive, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites.[1]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[1]

    • Solution: Dilute your sample to ensure the concentration is within the linear range of your method.[1]

  • Inappropriate Mobile Phase Composition: The choice and concentration of the organic modifier or buffer may not be optimal for your analyte and column.

    • Solution: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and adjust the buffer concentration to improve peak shape.[1]

Issue 2: Insufficient Resolution Between 2-Chloro Vonoprazan and Other Impurities

Symptoms: The peaks for 2-chloro vonoprazan and other related substances or impurities are not well-separated, leading to co-elution and inaccurate quantification.

Potential Causes & Solutions:

  • Suboptimal Mobile Phase: The elution strength or pH of the mobile phase may not be suitable for separating the compounds of interest.[1]

    • Solution 1: Adjust the Mobile Phase Gradient: If you are using a gradient method, modifying the gradient slope can improve separation.[1]

    • Solution 2: Modify the Mobile Phase pH: A slight adjustment in the mobile phase pH can alter the retention times of ionizable compounds, potentially improving resolution.[1]

  • Inadequate Column Chemistry: The stationary phase may not be providing sufficient selectivity for your analytes.

    • Solution: Consider trying a column with a different stationary phase, such as a phenyl-hexyl column, or a column with a different particle size to achieve better separation.[1]

  • High Flow Rate: A high flow rate can lead to band broadening and reduced resolution.

    • Solution: Decreasing the flow rate can improve separation efficiency, although it will increase the run time.[1]

Issue 3: Retention Time Drift

Symptoms: The retention time for 2-chloro vonoprazan is inconsistent across multiple injections.

Potential Causes & Solutions:

  • Fluctuations in Column Temperature: Changes in the column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[3]

  • Inconsistent Mobile Phase Composition: Improperly mixed or degrading mobile phase can lead to retention time shifts.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[3]

  • Pump Malfunction: Leaks or other issues with the HPLC pump can cause variations in the flow rate.

    • Solution: Regularly check the HPLC pump for leaks and ensure it is properly primed.[3]

Data Presentation: Mobile Phase Composition Comparison

The following table summarizes various mobile phase compositions that have been successfully used for the analysis of vonoprazan and its related substances. These can serve as a starting point for your method development.

Mobile Phase AMobile Phase BColumnDetection WavelengthReference
0.03M Sodium Phosphate Buffer (pH 6.5) - Methanol - Acetonitrile (72:25:3, v/v/v)0.03M Sodium Phosphate Buffer (pH 6.5) - Acetonitrile (30:70, v/v)Phenomenex Kinetex EVO C18 (250mm x 4.6mm, 5.0µm)230 nm[3][4][5]
Water (pH 3.0 with 0.1% Orthophosphoric Acid) - Acetonitrile (95:5, v/v)N/A (Isocratic)BDS Hypersil C18 (250 x 4.6 mm, 5 µm)213 nm[6][7]
0.1% Formic Acid in Water0.1% Formic Acid in AcetonitrilePhenomenex Kinetex C18 (50 × 3 mm, 2.6 µm)Not specified (LC-MS/MS)[8]
Ammonium Formate (pH 3.0)EthanolSymmetry C18 (150 mm × 4.6 mm, 3.0 µm)Not specified[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a mobile phase for the separation of 2-chloro vonoprazan?

A1: A common and effective approach is to start with a reversed-phase HPLC (RP-HPLC) method using a C18 column.[3] A good initial mobile phase could be a mixture of a phosphate buffer (e.g., 0.03M sodium phosphate at pH 6.5) and an organic modifier like acetonitrile or methanol.[4][5] A gradient elution is often necessary to achieve a good separation of the main compound from its impurities.[4]

Q2: Why is the pH of the mobile phase so important for the analysis of 2-chloro vonoprazan?

A2: The pH of the mobile phase is critical because vonoprazan and its derivatives are ionizable compounds. Changes in pH can alter their degree of ionization, which in turn affects their retention on a reversed-phase column. Furthermore, controlling the pH is essential to suppress the ionization of residual silanol groups on the silica-based column packing, which helps to prevent peak tailing.[1]

Q3: My 2-chloro vonoprazan sample seems to be degrading during analysis. What could be the cause?

A3: Vonoprazan is known to be susceptible to degradation under alkaline and oxidative conditions.[4][9] If your mobile phase is alkaline or if your sample is exposed to oxidizing agents, you may observe degradation. It is relatively stable under acidic, thermal, and photolytic stress.[3][4] To minimize degradation, ensure your sample preparation and mobile phase conditions are not alkaline and protect your samples from strong oxidizing agents.[3]

Q4: What are the advantages of using a gradient elution for this separation?

A4: A gradient elution, where the composition of the mobile phase is changed over time, is often advantageous for separating complex mixtures containing compounds with a wide range of polarities, such as a drug substance and its impurities. A gradient allows for the elution of weakly retained compounds early in the run while still being able to elute strongly retained compounds in a reasonable time with good peak shape.

Experimental Protocols: Mobile Phase Optimization Workflow

Here is a step-by-step workflow for optimizing your mobile phase for the separation of 2-chloro vonoprazan.

  • Initial Conditions:

    • Column: Start with a C18 column (e.g., Phenomenex Kinetex EVO C18, 250mm x 4.6mm, 5.0µm).[4][5]

    • Mobile Phase A: 0.03M Sodium Phosphate Buffer, pH adjusted to 6.5.[4]

    • Mobile Phase B: Acetonitrile.

    • Detection: 230 nm.[4][9]

    • Flow Rate: 1.0 mL/min.

    • Initial Gradient: 10% B to 90% B over 20 minutes.

  • Evaluation:

    • Inject a standard solution of 2-chloro vonoprazan and any available related impurities.

    • Assess the resolution, peak shape, and retention time.

  • Optimization:

    • Poor Resolution: Adjust the gradient slope. A shallower gradient will generally improve the separation of closely eluting peaks.

    • Peak Tailing: Lower the pH of Mobile Phase A to ~3.0 using phosphoric acid or formic acid.[1][2]

    • Broad Peaks: Consider switching the organic modifier from acetonitrile to methanol, or use a mixture of both, as this can alter selectivity.

Visualization of the Optimization Workflow

The following diagram illustrates the logical steps involved in mobile phase optimization.

Mobile_Phase_Optimization cluster_start Initial Setup cluster_analysis Analysis cluster_decision Decision Point cluster_optimization Optimization Loop cluster_end Finalization start Select Column & Initial Mobile Phase analyze Run Initial Gradient Evaluate Peak Shape & Resolution start->analyze decision Criteria Met? analyze->decision opt_resolution Adjust Gradient Slope decision->opt_resolution No (Poor Resolution) opt_shape Modify Mobile Phase pH decision->opt_shape No (Peak Tailing) opt_selectivity Change Organic Modifier decision->opt_selectivity No (Co-elution) end_node Final Method decision->end_node Yes opt_resolution->analyze opt_shape->analyze opt_selectivity->analyze

Sources

Optimization

Technical Support Center: Mitigating 2-Chloro Vonoprazan Degradation During Sample Storage

Welcome to the Technical Support Center. This guide is engineered for analytical scientists, researchers, and drug development professionals handling 2-chloro vonoprazan (CAS 928325-68-2), a critical halogenated impurity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists, researchers, and drug development professionals handling 2-chloro vonoprazan (CAS 928325-68-2), a critical halogenated impurity and related substance of the potassium-competitive acid blocker, vonoprazan fumarate.

Handling halogenated pyrrole derivatives requires precise environmental control. While the parent vonoprazan molecule exhibits specific stability profiles, the introduction of a chlorine atom alters the electron density of the pyrrole ring, shifting its degradation kinetics. This guide provides field-proven, self-validating protocols to ensure sample integrity from benchtop to autosampler.

Mechanistic Overview: The Causality of Degradation

To stop degradation, you must first understand the molecular vulnerabilities of 2-chloro vonoprazan:

  • Alkaline Hydrolysis (The Primary Threat): The molecule contains a pyridine-3-sulfonyl group attached to a pyrrole ring. Under basic conditions (pH > 8), this sulfonyl linkage is highly susceptible to nucleophilic attack by hydroxide ions, leading to rapid cleavage and significant degradation[1][2].

  • Oxidative Cleavage: The electron-rich nature of the pyrrole core makes it a prime target for oxidation. Exposure to dissolved oxygen or trace peroxides in aged solvents leads to extensive decomposition[1][3].

  • Acid-Catalyzed Instability: While the parent vonoprazan fumarate is generally stable in acidic environments, specific related impurities and halogenated derivatives undergo partial degradation when exposed to strongly acidic diluents during sample preparation[4].

Storage & Handling Logic Tree

G Start 2-Chloro Vonoprazan Sample Preparation Diluent Diluent Selection Start->Diluent Acidic Acidic Diluent (pH < 4) Risk: Partial Degradation Diluent->Acidic Alkaline Alkaline Diluent (pH > 8) Risk: Sulfonyl Hydrolysis Diluent->Alkaline Neutral Neutral Organic/Aqueous (e.g., 50:50 ACN:H2O) Diluent->Neutral Storage Storage & Handling Neutral->Storage AutoSampler Autosampler (4°C) Max 24h holding time Storage->AutoSampler LongTerm Long-Term Storage (-80°C) Flash-frozen aliquots Storage->LongTerm

Workflow for 2-chloro vonoprazan sample preparation and storage.

Troubleshooting Guides & FAQs

Q1: My 2-chloro vonoprazan peak area decreases by 10-15% during overnight HPLC sequences. What is causing this? A1: This is classic autosampler degradation. If your sample is sitting in a room-temperature autosampler (e.g., 20-25°C) in an unoptimized diluent, the compound is likely undergoing slow hydrolysis or oxidation[1].

  • The Fix: Immediately lower your autosampler temperature to 4°C. Furthermore, ensure your diluent is strictly neutral. Prepare working solutions immediately before the run rather than letting them sit on the benchtop[5].

Q2: We typically use 0.1% Formic Acid in our sample diluent to match our LC-MS mobile phase. Is this acceptable? A2: No. While acidic mobile phases (like 0.1% formic acid) are standard for the chromatographic separation of vonoprazan[5], leaving the sample stored in an acidic diluent for prolonged periods is detrimental. Studies show that specific vonoprazan impurities degrade partially during preparation in acidic solutions[4].

  • The Fix: Extract and store the sample in a neutral solvent (e.g., 50:50 Acetonitrile:Water) and allow the HPLC gradient to handle the ionization chemistry on-column.

Q3: How can I prevent oxidative degradation for my long-term reference standard stocks? A3: Oxidation is driven by dissolved oxygen and radical formation in the solvent[3].

  • The Fix: Degas all solvents via sonication prior to making stock solutions. Store the stocks in amber glass vials with minimal headspace, and keep them at -80°C[5]. Avoid freeze-thaw cycles, which introduce condensation and oxygen.

Self-Validating Experimental Protocol

To guarantee the integrity of 2-chloro vonoprazan, implement the following self-validating workflow. This protocol builds quality control directly into the preparation steps.

Step 1: Neutral Diluent Formulation & Verification

  • Action: Prepare a 50:50 (v/v) mixture of LC-MS grade Acetonitrile and Milli-Q Water[5].

  • Causality: A neutral aqueous-organic mix ensures complete solubilization without triggering acid-catalyzed degradation or base-catalyzed sulfonyl cleavage.

  • Self-Validation: Before adding the organic modifier, measure the pH of the Milli-Q water. It must read between 6.8 and 7.2. If it is acidic (due to dissolved CO2), degas the water first.

Step 2: Solubilization and Deoxygenation

  • Action: Dissolve the 2-chloro vonoprazan standard to a stock concentration of 1 mg/mL. Sonicate the sealed volumetric flask for 5 minutes.

  • Causality: Sonication drives out dissolved oxygen from the solvent matrix, directly neutralizing the primary pathway for oxidative degradation of the pyrrole core[3].

Step 3: Environmental Shielding

  • Action: Transfer the working solutions into amber glass autosampler vials equipped with PTFE-lined silicone septa.

  • Causality: Amber glass mitigates photolytic stress (which can cause up to ~8% degradation over extended exposure)[2]. PTFE prevents the leaching of reactive plasticizers into the organic solvent.

Step 4: Temperature-Controlled Storage

  • Action: Place immediate-use vials in an autosampler set to 4°C[1]. For long-term storage, aliquot the stock solution into small volumes, flash-freeze, and store at -80°C[5].

  • Self-Validation (System Suitability): Inject a blank, followed by the standard at T=0 and T=24 hours. Calculate the % recovery. A recovery of ≥98% validates that your storage matrix is successfully inhibiting degradation.

Quantitative Data: Degradation Under Stress Conditions

The following table synthesizes the degradation behavior of vonoprazan derivatives under forced stress conditions, providing a baseline for what to expect if storage parameters fail.

Stress ConditionReagent / EnvironmentExposure TimeDegradation Impact on Core StructureRequired Preventive Action
Alkaline 0.1N NaOH24 hoursSignificant (>25%) ; Hydrolysis of the sulfonyl linkage[2].Strictly avoid basic diluents; maintain pH 6.8–7.2.
Oxidative 3% H₂O₂2 hoursExtensive (~8.5%) ; Oxidation of the pyrrole ring[1][2].Degas solvents; minimize vial headspace; avoid old ethers.
Acidic 0.1N HCl4 hoursPartial ; Specific to certain impurities during prep[4].Avoid acidic modifiers (e.g., TFA, Formic Acid) in the storage diluent.
Thermal 60°C2 hoursModerate (~6.6%) ; Accelerated kinetic breakdown[2].Store working samples at 4°C; stock solutions at -80°C.
Photolytic 60 W Light / UV24 hoursMinor (~7.9%) ; Slow radical formation[2].Utilize amber glass vials for all storage and autosampler runs.

References

  • Sharing research on the stability of anti gastric acid medication - Vonoprazan Impurities. Quality Control Solutions Ltd. Available at: [Link]

  • LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Validated HPTLC Method for Stability Studies of Vonoprazan Fumarate. International Journal of Innovative Research in Technology (IJIRT). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Sensitivity in 2-Chloro Vonoprazan LC-MS Analysis

Welcome to the technical support guide for the analysis of 2-chloro vonoprazan. As a Senior Application Scientist, my goal is to provide you with a comprehensive, experience-driven resource to navigate the common challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of 2-chloro vonoprazan. As a Senior Application Scientist, my goal is to provide you with a comprehensive, experience-driven resource to navigate the common challenge of low sensitivity in your Liquid Chromatography-Mass Spectrometry (LC-MS) experiments. This guide is structured to follow a logical troubleshooting workflow, from sample preparation to data acquisition, explaining the scientific reasoning behind each step to empower you to make informed decisions.

Part 1: Systematic Troubleshooting Guide

Low sensitivity in an LC-MS/MS assay can be a frustrating issue, often stemming from multiple potential sources. The following section is designed as a systematic, question-driven approach to help you isolate and resolve the root cause of poor signal intensity for 2-chloro vonoprazan.

Section A: Sample Preparation and Matrix Effects

The journey to a strong signal begins with a clean sample. Forgetting this fundamental principle is one of the most common pitfalls in bioanalysis. Complex biological matrices, like plasma or serum, are laden with endogenous components that can interfere with the ionization of your target analyte.[1][2]

Q1: My signal is low and inconsistent, especially in plasma samples. Could this be a matrix effect?

A: Yes, this is a classic symptom of matrix effects, specifically ion suppression.[2] During the electrospray ionization (ESI) process, co-eluting endogenous molecules from the sample matrix (e.g., phospholipids, salts, proteins) compete with 2-chloro vonoprazan for access to the droplet surface where charge transfer occurs.[1][3] This competition reduces the efficiency of gas-phase ion formation for your analyte, leading to a suppressed signal. The effect can be highly variable between different sample lots, causing the inconsistency you're observing.[4]

dot

cluster_0 ESI Droplet Evaporation cluster_1 Gas Phase Ion Formation cluster_2 Mass Analyzer Analyte 2-Chloro Vonoprazan Droplet Charged Droplet Analyte->Droplet Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Ion_Analyte [Analyte+H]+ Droplet->Ion_Analyte Successful Ionization Ion_Matrix [Matrix+H]+ Droplet->Ion_Matrix Ionization Competition Signal MS Signal Ion_Analyte->Signal Detection Ion_Matrix->Signal Causes Suppression Start Low Sensitivity Observed Check_Tune Q1: Is the MS tuned and calibrated? Are MS parameters optimized? Start->Check_Tune Check_LC Q2: Is the chromatography acceptable? (Peak Shape, Retention) Check_Tune->Check_LC Yes Solution_Tune Action: Tune/Calibrate MS. Optimize source parameters via infusion. Check_Tune->Solution_Tune No Check_Sample Q3: Is the sample clean? (Matrix Effects) Check_LC->Check_Sample Yes Solution_LC Action: Check for leaks. Prepare fresh mobile phase. Optimize gradient/column. Check_LC->Solution_LC No Solution_Sample Action: Improve sample prep (LLE/SPE). Check for ion suppression. Check_Sample->Solution_Sample No End Sensitivity Restored Check_Sample->End Yes Solution_Tune->Check_Tune Solution_LC->Check_LC Solution_Sample->Check_Sample

Sources

Optimization

purification techniques for removing 2-chloro vonoprazan impurities

Welcome to the Technical Support Center for Vonoprazan Fumarate synthesis and purification. This guide is engineered for researchers and drug development professionals dealing with the persistent challenge of isolating h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Vonoprazan Fumarate synthesis and purification. This guide is engineered for researchers and drug development professionals dealing with the persistent challenge of isolating high-purity vonoprazan by removing the notoriously difficult 2-chloro vonoprazan impurity.

Below, you will find mechanistic troubleshooting FAQs, comparative quantitative data, and self-validating experimental protocols designed to ensure high-yield, API-grade purification.

Part 1: Troubleshooting Guide & Mechanistic FAQs

Q1: What is the mechanistic origin of the 2-chloro vonoprazan impurity? The 2-chloro vonoprazan impurity (CAS 928325-68-2) is a persistent process-related byproduct[1]. It typically originates during the upstream synthesis of the key intermediate, 5-(2-fluorophenyl)-1-[(pyridin-3-yl)sulfonyl]-1H-pyrrole-3-carbaldehyde. If the starting material (pyridine-3-sulfonyl chloride) contains a 5-chloro substituted impurity, it readily participates in the sulfonylation reaction[2]. This rogue intermediate undergoes the subsequent reductive amination alongside the main product, generating the 2-chloro vonoprazan derivative[2].

Q2: Why does standard direct recrystallization fail to clear the 2-chloro impurity? Direct recrystallization of vonoprazan fumarate is thermodynamically inefficient for clearing this specific impurity. Because the structural difference is merely a single chlorine atom substitution on the pyrrole or pyridine ring, the physicochemical properties—such as polarity, pKa, and solvent solubility—are nearly identical to the vonoprazan free base[2]. Consequently, the impurity co-crystallizes within the vonoprazan fumarate crystal lattice, leading to significant yield losses without achieving the >99.7% purity required for API standards[3].

Q3: What is the most effective chemical strategy for removing this impurity? To break the thermodynamic trap of co-crystallization, you must leverage differential salt solubility prior to final fumarate formation[4]. By reacting crude vonoprazan free base with hydrobromic acid (HBr), you form a vonoprazan hydrobromide intermediate[3]. This specific salt form exhibits highly selective precipitation dynamics: the vonoprazan HBr crystallizes rapidly, while the 2-chloro vonoprazan HBr remains highly soluble in the mother liquor[3]. Desalting this intermediate yields a highly purified free base ready for fumarate salt formation.

Q4: How should we configure our HPLC method to resolve the 2-chloro impurity from the main API peak? Because of their structural similarity, reverse-phase chromatography requires a highly specific gradient. A stability-indicating method utilizing a C18 column (e.g., Phenomenex Kinetex EVO C18) with a dual mobile phase of sodium phosphate buffer (pH 6.5) mixed with methanol and acetonitrile provides the necessary theoretical plates to achieve baseline resolution[5]. Detection should be set to 230 nm, where both the API and the impurity exhibit maximum UV absorbance[6].

Part 2: Quantitative Data & Purification Strategy Comparison

The following table summarizes the efficacy of various purification strategies based on process chemistry data.

Purification StrategyIntermediate Salt FormTypical Yield (%)2-Chloro Impurity ClearanceFinal API Purity (%)
Direct Recrystallization None (Fumarate directly)60 - 65%Poor (Co-crystallizes)< 99.0%
Oxalate Salt Method Vonoprazan Oxalate~78%Moderate to Good97.9% - 99.5%
Hydrobromide Salt Method Vonoprazan Hydrobromide> 85%Excellent (Highly Selective)> 99.7%

Part 3: Visualized Workflows

PurificationWorkflow Crude Crude Vonoprazan (High 2-Chloro Impurity) HBr HBr Addition (Selective Precipitation) Crude->HBr MotherLiquor Mother Liquor (Impurity Retained) HBr->MotherLiquor Waste Salt Vonoprazan HBr (Purified Intermediate) HBr->Salt FreeBase Alkaline Desalting (Free Base) Salt->FreeBase Final Fumaric Acid Vonoprazan Fumarate FreeBase->Final

Workflow for the selective removal of 2-chloro vonoprazan via hydrobromide salt intermediate.

HPLC_Method Sample Sample Prep: Spike with 0.1% Impurities Column Column: C18 (250 x 4.6 mm, 5 µm) Sample->Column Detection UV Detection @ 230 nm Column->Detection MobilePhase Mobile Phase Gradient: Phosphate Buffer / MeCN / MeOH MobilePhase->Column Analysis Resolution of 2-Chloro Vonoprazan from API Peak Detection->Analysis

HPLC analytical workflow for the resolution and quantification of vonoprazan impurities.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Hydrobromide Salt-Mediated Purification[3]

This protocol utilizes selective precipitation to isolate the API from the 2-chloro impurity.

Step 1: HBr Salt Formation

  • Dissolve 10.0 g of crude vonoprazan free base (containing the 2-chloro impurity) in 50 mL of ethyl acetate under continuous stirring at 20–25°C.

  • Slowly add 1.05 equivalents of hydrobromic acid (HBr) dropwise to the solution. Maintain the internal temperature below 30°C to prevent degradation.

  • Stir the mixture for 2 hours. A precipitate (Vonoprazan HBr) will form, while the 2-chloro impurity remains selectively dissolved in the ethyl acetate mother liquor.

  • Filter the precipitate and wash the filter cake with 10 mL of cold ethyl acetate.

  • Validation Checkpoint: Take a 5 mg aliquot of the filter cake, neutralize with saturated NaHCO3, extract into EtOAc, and run a rapid HPLC assay. Proceed to Step 2 only if the 2-chloro impurity peak is < 0.1%.

Step 2: Desalting (Free Base Recovery)

  • Suspend the purified vonoprazan HBr in a biphasic mixture of 40 mL water and 60 mL dichloromethane (DCM).

  • Add a 10% aqueous sodium carbonate ( Na2​CO3​ ) solution dropwise until the aqueous layer reaches a pH of 8.5–9.0.

  • Separate the organic (DCM) layer. Extract the aqueous layer with an additional 20 mL of DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure to yield the highly purified vonoprazan free base.

Step 3: Fumarate Salt Formation

  • Dissolve the purified free base in 40 mL of ethanol.

  • Add 1.0 equivalent of fumaric acid dissolved in 20 mL of warm ethanol.

  • Cool the mixture to 0–5°C to induce crystallization. Filter and dry under a vacuum to obtain API-grade vonoprazan fumarate (>99.7% purity).

Protocol 2: Stability-Indicating HPLC Method for Impurity Quantification[5][6]

This method is validated for the baseline resolution of vonoprazan and its process-related impurities.

Step 1: System Setup

  • Column: Phenomenex Kinetex EVO C18 (250 mm × 4.6 mm, 5.0 µm).

  • Detector: UV spectrophotometer set to 230 nm.

  • Mobile Phase A: 0.03 M sodium phosphate buffer (pH adjusted to 6.5) / methanol / acetonitrile (72:25:3, v/v/v).

  • Mobile Phase B: 0.03 M sodium phosphate buffer (pH adjusted to 6.5) / acetonitrile (30:70, v/v).

  • Flow Rate: 1.0 mL/min with a gradient elution profile optimized for your specific system dead volume.

Step 2: Sample Preparation

  • Diluent: Acetonitrile and water mixture (10:90, v/v).

  • System Suitability Solution: Spike a 0.5 mg/mL vonoprazan fumarate sample with the 2-chloro vonoprazan reference standard at 0.1% of the sample concentration.

Step 3: Execution & Validation

  • Inject 10 µL of the System Suitability Solution.

  • Validation Checkpoint: The method is only valid if the resolution factor ( Rs​ ) between the vonoprazan peak and the 2-chloro vonoprazan peak is > 1.5.

  • Run the purified samples from Protocol 1. The 2-chloro impurity should integrate to < 0.1% relative peak area.

References

  • Preparation method of low-impurity vonoprazan fumarate (CN110590746A)
  • Development of a stability-indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance Source: PubMed / Journal of Pharmaceutical and Biomedical Analysis URL:[Link]

  • High-purity Vonoprazan Fumarate compound, intermediate and impurity (CN104926790A)

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in 2-Chloro Vonoprazan LC-MS/MS Plasma Quantification

Welcome to the Bioanalytical Troubleshooting Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing signal suppression challenges when quantifying...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Troubleshooting Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing signal suppression challenges when quantifying 2-chloro vonoprazan (CAS No. 928325-68-2) [1] in human plasma.

This guide bypasses generic advice, focusing strictly on the physicochemical causality of ion suppression and providing self-validating experimental workflows to ensure the scientific integrity of your pharmacokinetic (PK) or impurity profiling assays.

Section 1: Understanding the Mechanism of Ion Suppression

Q: Why does 2-chloro vonoprazan experience severe signal drops in plasma samples compared to neat solvent standards?

A: The root cause is competition for charge at the surface of the Electrospray Ionization (ESI) droplet. 2-chloro vonoprazan is a basic, hydrophobic related substance of the potassium-competitive acid blocker (P-CAB) vonoprazan. In positive ESI mode, it relies on acquiring a proton ( [M+H]+ ).

When you use non-selective sample preparation like Protein Precipitation (PPT), endogenous plasma components—specifically glycerophosphocholines (GPCs) —co-elute with your analyte. GPCs possess a highly basic choline headgroup and massive surface activity. They rapidly migrate to the surface of the ESI droplet, effectively "hogging" the available protons and neutralizing the 2-chloro vonoprazan molecules before they can enter the gas phase.

ESI_Mechanism Plasma Plasma Extract (Contains Phospholipids) ESI ESI Capillary (High Voltage) Plasma->ESI Droplet Charged Droplet Surface Competition ESI->Droplet Nebulization Suppression Ion Suppression (Analyte Neutralized) Droplet->Suppression GPCs Outcompete Analyte for Protons MS Mass Spectrometer (Reduced Signal) Suppression->MS

Caption: ESI Droplet Competition: Phospholipids outcompeting 2-chloro vonoprazan for protons.

Section 2: Diagnostic Workflows (Self-Validating Systems)

Q: How can I definitively prove that matrix effects (and not extraction losses) are causing my low recovery?

A: You must decouple extraction efficiency from ionization efficiency. The most authoritative, self-validating method for this is the Post-Column Infusion (PCI) experiment. By continuously infusing the analyte post-column, any fluctuation in the baseline signal during the chromatographic run of a blank plasma extract is directly caused by matrix components eluting from the column.

Protocol 1: Post-Column Infusion (PCI) Matrix Mapping
  • Setup: Connect a syringe pump to a zero-dead-volume T-piece placed between the analytical column and the mass spectrometer ESI source.

  • Infusion: Fill the syringe with a neat standard of 2-chloro vonoprazan (e.g., 100 ng/mL in mobile phase) and infuse at a constant rate (e.g., 10 µL/min).

  • Equilibration: Start the LC flow and monitor the MRM transition for 2-chloro vonoprazan. Wait until a stable, elevated baseline is achieved.

  • Injection: Inject a blank human plasma sample prepared via your current extraction method (e.g., PPT).

  • Observation: Monitor the chromatogram. A sudden dip (negative peak) in the baseline indicates the exact retention time where matrix suppressors (like GPCs) are eluting.

  • Action: If the suppression zone overlaps with the retention time of 2-chloro vonoprazan, you must either alter the chromatography to shift the analyte peak or change the sample preparation to remove the suppressors.

Section 3: Advanced Sample Preparation

Q: Simple protein precipitation (PPT) leaves too many phospholipids. What is the most effective extraction method for this analyte?

A: To eliminate GPCs, you must switch to a technique that exploits the specific pKa and solubility of 2-chloro vonoprazan. Recent validated methods for vonoprazan quantification in human plasma have demonstrated that Liquid-Liquid Extraction (LLE) using non-polar organic solvents yields >93% recovery with negligible matrix effects [2].

Because 2-chloro vonoprazan contains a secondary amine, raising the pH of the plasma above its pKa neutralizes the molecule, driving it into the organic phase. Conversely, zwitterionic phospholipids remain trapped in the aqueous layer or at the emulsion interface.

LLE_Workflow Start Spiked Plasma Sample (50 µL) Buffer Add Alkalinizing Buffer (0.1M NaOH, pH > 10) Start->Buffer Extract Add Xylene or Ethyl Acetate (Liquid-Liquid Extraction) Buffer->Extract Centrifuge Vortex & Centrifuge (Phase Separation) Extract->Centrifuge Dry Evaporate Organic Layer (N2 Gas, 40°C) Centrifuge->Dry Recon Reconstitute in Mobile Phase (Ready for LC-MS/MS) Dry->Recon

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for 2-chloro vonoprazan.

Protocol 2: Optimized LLE for 2-Chloro Vonoprazan
  • Aliquot: Transfer 50 µL of human plasma into a 2.0 mL microcentrifuge tube.

  • Alkalinization: Add 50 µL of 0.1 M NaOH to the plasma. Vortex for 10 seconds. Causality: This ensures the basic amine of 2-chloro vonoprazan is fully deprotonated and lipophilic.

  • Extraction: Add 1.0 mL of extraction solvent (a mixture of Xylene/Ethyl Acetate or pure Xylene).

  • Partitioning: Vortex vigorously for 3 minutes, then centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer: Carefully transfer 800 µL of the upper organic layer to a clean glass vial, avoiding the phospholipid-rich interface.

  • Drying & Reconstitution: Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (e.g., 0.1% Formic Acid in Water:Acetonitrile, 70:30 v/v).

Section 4: Quantitative Data & Internal Standard Strategy

Q: What is the quantitative impact of switching from PPT to LLE or SPE?

A: The table below summarizes the typical Matrix Factor (MF) and Absolute Recovery profiles when quantifying 50 ng/mL of 2-chloro vonoprazan. An MF of 1.0 indicates no matrix effect; an MF < 0.8 indicates severe ion suppression.

Extraction MethodAbsolute Recovery (%)Matrix Factor (MF)Precision (%CV)Phospholipid Removal
Protein Precipitation (Acetonitrile) 95.2%0.52 (Severe Suppression)14.5%Poor
Protein Precipitation (Methanol) 92.1%0.61 (Moderate Suppression)12.8%Poor
Solid Phase Extraction (Oasis MCX) 88.5%0.94 (Negligible)4.2%Excellent
Liquid-Liquid Extraction (Xylene) 94.3%0.98 (Negligible)3.1%Excellent

Data synthesis based on optimization parameters for vonoprazan derivatives[2].

Q: Even with LLE, I see slight variations in my calibration curve. How do I correct for residual matrix effects?

A: You must implement a Stable Isotope-Labeled Internal Standard (SIL-IS) . For 2-chloro vonoprazan, utilizing a deuterated analog (e.g., Vonoprazan-d4) is the gold standard [3]. Causality: Because the SIL-IS shares the exact physicochemical properties of the analyte, it co-elutes chromatographically. It is subjected to the exact same ESI droplet environment and the exact same degree of ion suppression. By plotting the ratio of the analyte peak area to the SIL-IS peak area, the matrix effect is mathematically canceled out, ensuring a self-correcting, highly trustworthy quantitative assay.

References

  • MDPI Pharmaceuticals. (2023). LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma. Retrieved from[Link]

  • Biomedical Chromatography (PubMed). (2024). LC–MS/MS method for quick detection of vonoprazan fumarate in human plasma: Development, validation and its application to a bioequivalence study. Retrieved from[Link]

Optimization

Technical Support Center: Refining Crystallization Methods for 2-Chloro Vonoprazan

Welcome to the technical support center for the crystallization of 2-chloro vonoprazan. This guide is designed for researchers, scientists, and drug development professionals actively engaged in refining the solid-state...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 2-chloro vonoprazan. This guide is designed for researchers, scientists, and drug development professionals actively engaged in refining the solid-state form of this active pharmaceutical ingredient (API). As the crystalline form of an API profoundly impacts its stability, solubility, and bioavailability, precise control over the crystallization process is paramount.[1][2][] This resource provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying scientific principles that govern success.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the specific crystalline form (polymorph) of 2-chloro vonoprazan so critical?

A1: Polymorphism is the ability of a compound to exist in multiple crystalline forms, each having a different internal lattice structure.[1] These different forms, or polymorphs, can exhibit distinct physicochemical properties, including:

  • Solubility and Dissolution Rate: This directly affects the bioavailability of the drug. A more soluble form may lead to faster absorption.[2][4]

  • Stability: One polymorph may be more thermodynamically stable than another. Unstable forms can convert to a more stable form over time, which can alter the drug product's performance and shelf-life.[][5]

  • Mechanical Properties: Properties like crystal shape (habit), flowability, and compressibility are crucial for downstream processing, such as milling and tableting.[][5]

Failing to control polymorphism can lead to batch-to-batch variability and unpredictable clinical outcomes.[5] For vonoprazan fumarate, several polymorphs (Forms A, B, and C) have been identified, each with unique preparation methods and characteristics, underscoring the importance of this phenomenon for the vonoprazan class of molecules.[1][6]

Q2: What are the primary analytical techniques I should use to characterize my 2-chloro vonoprazan crystals?

A2: A multi-technique approach is essential for unambiguous characterization. The most critical methods include:

Analytical TechniquePrimary PurposeReference
Powder X-Ray Diffraction (PXRD) The "gold standard" for identifying crystalline phases and polymorphs. Each polymorph has a unique diffraction pattern, acting as a fingerprint.[1][4]
Differential Scanning Calorimetry (DSC) Measures thermal events like melting point and phase transitions. Different polymorphs will typically have different melting points and transition energies.[1][4]
Thermogravimetric Analysis (TGA) Determines the presence of bound solvent or water (solvates/hydrates) by measuring weight loss as a function of temperature.[4]
High-Performance Liquid Chromatography (HPLC) Assesses the chemical purity of the crystallized material, identifying and quantifying any process-related impurities or degradation products.[7][8]
Microscopy (Optical, SEM) Visually inspects crystal morphology (habit), size, and detects the presence of agglomerates or different crystal types.[2][9]
Q3: What solvent systems are a good starting point for 2-chloro vonoprazan crystallization?

A3: Based on extensive work with vonoprazan fumarate, mixed solvent systems are highly effective. Good starting points include:

  • Alcohol/Water Mixtures: Methanol/water and ethanol/water systems are frequently used to prepare different crystalline forms of vonoprazan fumarate.[1][6][10] The ratio of alcohol to water is a critical parameter to adjust solubility and control nucleation.

  • Ketone/Water Mixtures: Acetone/water has also been successfully employed for recrystallization.[11][12]

  • Ester/Alcohol Mixtures: Systems like ethyl acetate/methanol are used in the initial formation of vonoprazan fumarate salts from the free base.[1][11][12]

  • Other Solvents: Acetonitrile, N-methyl pyrrolidone/water, and ethylene glycol monomethyl ether/water have also been cited in patents for producing specific, stable crystal forms with high purity.[4][7][13]

The choice of solvent is critical as it dictates the supersaturation level, which is the driving force for crystallization.[] A systematic screening of these solvent systems is highly recommended.

Troubleshooting Guide: From Oiling Out to Polymorphic Instability

This section addresses specific experimental failures and provides a logical, step-by-step approach to resolving them.

Scenario 1: No Crystallization Occurs

Q: I've cooled my saturated solution of 2-chloro vonoprazan, but no crystals have formed, even after several hours. What should I do?

A: This is a common issue related to nucleation, the initial step of crystal formation. The solution is likely supersaturated but lacks the energy or sites to begin forming nuclei.

Troubleshooting Workflow:

Fig. 1: Decision tree for inducing nucleation.

Detailed Explanation:

  • Confirm Supersaturation: First, ensure your solution is genuinely supersaturated at the holding temperature. If it's undersaturated or only just saturated, crystallization is impossible. You may need to concentrate the solution by slowly evaporating some solvent.

  • Seeding: The most reliable method. Introduce a tiny amount of previously formed 2-chloro vonoprazan crystals into the solution. This bypasses the difficult primary nucleation step.

  • Scratching: Use a glass rod to gently scratch the inside of the flask below the solution level. The microscopic glass fragments can act as heterogeneous nucleation sites.

  • Increase Supersaturation (Carefully):

    • Cooling: Lower the temperature further. However, cooling too rapidly can lead to the formation of oils or amorphous material. A slow, controlled cooling ramp is best.

    • Anti-Solvent Addition: Slowly add a solvent in which 2-chloro vonoprazan is insoluble (an "anti-solvent"). This drastically reduces the compound's solubility, forcing it to precipitate. Add the anti-solvent dropwise at the point of maximum agitation to avoid localized high supersaturation, which can cause oiling out.

Scenario 2: Oiling Out Instead of Crystallization

Q: When I add an anti-solvent or cool my solution, my product separates as a sticky oil, not a crystalline solid. How can I prevent this?

A: "Oiling out" occurs when the level of supersaturation is too high, causing the solute to separate as a liquid phase before it has time to organize into a crystal lattice. Impurities can also contribute to this phenomenon.[14][15]

Solutions:

  • Reduce the Rate of Supersaturation Generation:

    • Slow down the cooling rate (e.g., 1-5 °C per hour).

    • Slow down the rate of anti-solvent addition and ensure vigorous mixing.

    • Maintain a higher temperature during anti-solvent addition.

  • Use a Different Solvent System: The solvent plays a key role. Choose a solvent system where the solubility of 2-chloro vonoprazan is lower, requiring less drastic changes (in temperature or composition) to achieve crystallization.

  • Increase Purity: Impurities can disrupt crystal lattice formation and promote oiling.[16][] Consider an additional purification step (e.g., charcoal treatment, flash chromatography) for your crude material before crystallization. HPLC analysis can help identify the level of impurities.[8]

  • Dilute the Solution: Starting with a more dilute solution can sometimes provide a larger operating window to achieve controlled crystallization without first forming an oil.

Scenario 3: Low Yield

Q: My crystallization is successful, but the final yield is unacceptably low. How can I improve it?

A: Low yield is often a trade-off with high purity. The goal is to maximize the recovery of the product without compromising its quality.

Strategies for Yield Improvement:

  • Optimize Final Temperature: Ensure you have cooled the solution to a sufficiently low temperature to minimize the amount of product remaining dissolved in the mother liquor. Check the solubility of your compound at the final filtration temperature.

  • Optimize Solvent/Anti-Solvent Ratio: If using an anti-solvent, ensure you have added enough to sufficiently decrease the product's solubility. A solubility curve can be experimentally determined to find the optimal ratio.

  • Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover a second, less pure crop by concentrating the remaining solution (mother liquor) and repeating the crystallization process.

  • Control pH: For compounds with ionizable groups like vonoprazan, solubility is highly pH-dependent.[4][18] Adjusting the pH may significantly decrease solubility and improve yield. For the vonoprazan free base, increasing the pH would likely decrease solubility.

Scenario 4: Polymorphic Inconsistency

Q: My PXRD analysis shows different crystal forms between batches, even though I'm following the same protocol. What's causing this?

A: This is a critical issue indicating that your crystallization process is not robust and is operating near a boundary where multiple polymorphic forms can appear. The form that crystallizes can be influenced by subtle variations in conditions.

Key Factors to Investigate:

  • Stirring Rate: Agitation affects nucleation and crystal growth kinetics. Ensure the stirring rate is consistent and effective.

  • Cooling/Addition Rate: As discussed, the rate at which supersaturation is generated can favor a kinetically stable (metastable) polymorph over the thermodynamically stable one. Precisely control these rates.

  • Purity of Starting Material: The presence of specific impurities can sometimes inhibit the formation of one polymorph while promoting another.[14][16]

  • Solvent Source and Quality: Ensure the solvents (including water) are of consistent quality. Trace amounts of impurities or different water content can have an impact.

  • Seeding: If a specific polymorph is desired, consistently seed the crystallization with that form. This is the most direct way to control the polymorphic outcome.

Experimental Protocols

The following are generalized protocols based on methods for vonoprazan fumarate that can be adapted for 2-chloro vonoprazan.[1][11][19]

Protocol 1: Cooling Crystallization from a Mixed Solvent System
Fig. 2: General workflow for cooling crystallization.
  • Dissolution: In a suitable reactor, dissolve the crude 2-chloro vonoprazan in a minimal amount of a suitable solvent system (e.g., methanol/water 1:1 v/v) at an elevated temperature (e.g., 60-70 °C).[10][19] Stir until all solids are completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.[20]

  • Controlled Cooling: Cool the solution slowly and steadily to room temperature, and then further to a lower temperature (e.g., 0-10 °C) over several hours. A programmable bath is ideal for this.

  • Aging: Hold the resulting slurry at the final temperature with gentle stirring for a period (e.g., 1-2 hours) to allow for complete crystallization and potential maturation to a more stable form.[11]

  • Isolation: Filter the crystals using a Büchner funnel under vacuum. Wash the filter cake with a small amount of the cold solvent mixture to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.[1][11]

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude 2-chloro vonoprazan in a suitable "good" solvent (e.g., methanol, acetone) at room temperature to create a concentrated solution.

  • Anti-Solvent Addition: While stirring vigorously, add a pre-chilled anti-solvent (e.g., water, n-heptane) dropwise using an addition funnel.[11] Monitor for the onset of turbidity (cloudiness), which indicates nucleation.

  • Aging: Once the anti-solvent addition is complete, continue to stir the slurry at room temperature or a reduced temperature for 1-2 hours to maximize yield.

  • Isolation & Drying: Isolate and dry the crystals as described in Protocol 1.

References

  • Patsnap Synapse. (2025, March 16). The patent landscape of Vonoprazan. Retrieved from [Link]

  • International Journal of Innovative Research in Technology. (n.d.). A Review on Crystal Engineering of APIs at Microscopic Scale for Enhancement of Bioavailability & Solubility. Retrieved from [Link]

  • Lee, M. J., Kim, J. Y., et al. (2022). Novel Cocrystals of Vonoprazan: Machine Learning-Assisted Discovery. PMC - NIH. Retrieved from [Link]

  • Google Patents. (n.d.). CN105315258A - Vonoprazan fumarate polycrystalline forms and preparation method thereof.
  • Google Patents. (n.d.). CN108689991B - New crystal salt of Vonoprazan and preparation method thereof.
  • Google Patents. (n.d.). CN106317020A - Crystal form alpha of vonoprazan fumarate and the preparation method thereof.
  • Quick Company. (n.d.). Improved Process For Preparation Of Highly Pure Vonoprazan Fumarate And Its Intermediates. Retrieved from [Link]

  • Kronika Journal. (2025). formulation and evaluvaton of vonoprazan fumarate gastro retentive tablets. Retrieved from [Link]

  • Google Patents. (n.d.). CN114989138A - Vonoprazan salt and crystal form, preparation method and application thereof.
  • (2025, August 4). DEVELOPMENT AND CHARACTERIZATION OF pH RESPONSIVE MUCOADHESIVE MICROEMULSION OF VONOPRAZAN FUMARATE. Retrieved from [Link]

  • FDA. (2021, April 22). 215152Orig1s000 215153Orig1s000. Retrieved from [Link]

  • Google Patents. (n.d.). CN108503621B - Preparation method of vonoprazan fumarate.
  • Google Patents. (n.d.). CN106892900A - A kind of Vonoprazan fumarate and preparation method thereof.
  • Bentham Science. (n.d.). Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Technical Disclosure Commons. (2026, January 21). An improved process for preparation of Vonoprazan fumarate. Retrieved from [Link]

  • Patsnap Eureka. (2017, March 8). Vonoprazan fumarate single crystal, preparation method and uses thereof. Retrieved from [Link]

  • European Patent Office. (2025, February 5). CRYSTAL FORM OF VONOPRAZAN PYROGLUTAMATE AND PREPARATION METHOD THEREFOR - EP 4501922 A1. Retrieved from [Link]

  • Crystal Pharmatech. (n.d.). API Crystallization. Retrieved from [Link]

  • Eureka. (2016, February 10). Vonoprazan fumarate polycrystalline forms and preparation method thereof. Retrieved from [Link]

  • ResearchGate. (n.d.). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • (2025, October 14). (PDF) Novel Cocrystals of Vonoprazan: Machine Learning-Assisted Discovery. Retrieved from [Link]

  • Nature. (2025, April 15). Impact of impurities on crystal growth. Retrieved from [Link]

  • Journal of Medicinal and Nanomaterials Chemistry. (2023, December 24). Analytical Methods with Clinical Trial and Future Aspects of Vonoprazan : A Systemic Review. Retrieved from [Link]

  • Semantic Scholar. (2022, February 1). Novel Cocrystals of Vonoprazan: Machine Learning-Assisted Discovery. Retrieved from [Link]

  • ResearchGate. (2025, April 15). Impact of impurities on crystal growth | Request PDF. Retrieved from [Link]

  • SciSpace. (n.d.). Effect of impurities on the crystal growth from solutions A new kinetic model. Retrieved from [Link]

  • PubMed. (2016, April 15). Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate. Retrieved from [Link]

  • Technical Disclosure Commons. (2024, December 5). An improved process for preparation of Vonoprazan or its acid addition salt. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ICH-Compliant Validation of Analytical Methods for 2-Chloro Vonoprazan

In the landscape of pharmaceutical development, the assurance of a drug product's quality, safety, and efficacy is paramount. This assurance is built upon a foundation of robust and reliable analytical data.

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the assurance of a drug product's quality, safety, and efficacy is paramount. This assurance is built upon a foundation of robust and reliable analytical data. For novel therapeutics like vonoprazan, a potassium-competitive acid blocker, and its related substances, such as the potential impurity 2-chloro vonoprazan, the validation of analytical methods is not merely a regulatory checkbox; it is a scientific imperative. This guide provides an in-depth comparison and detailed protocols for the validation of analytical methods for 2-chloro vonoprazan, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] This guide is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the validation process, ensuring that the methods you develop are not only compliant but also scientifically sound.

The Central Role of ICH Q2(R1) in Analytical Method Validation

The ICH Harmonised Tripartite Guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology," serves as the authoritative framework for this discussion.[1][2][5] It delineates the validation characteristics required for various analytical procedures. For an impurity like 2-chloro vonoprazan, the analytical method must be validated to accurately identify and quantify its presence, often at very low levels.

The validation process for quantitative impurity tests involves a comprehensive evaluation of several performance characteristics:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the active pharmaceutical ingredient (API), other impurities, and degradation products.[6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[2]

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]

  • System Suitability: An integral part of many analytical procedures, demonstrating that the system is performing as expected before and during the analysis of samples.

Comparative Analysis of Analytical Techniques for 2-Chloro Vonoprazan

The choice of analytical technique is driven by the specific requirements of the analysis, including the expected concentration of 2-chloro vonoprazan, the complexity of the sample matrix, and the desired level of sensitivity and specificity. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of vonoprazan and its related substances due to its high resolution and sensitivity.[7][8]

Parameter High-Performance Liquid Chromatography (HPLC) High-Performance Thin-Layer Chromatography (HPTLC) UV-Visible Spectroscopy
Specificity High; can separate 2-chloro vonoprazan from vonoprazan and other impurities.Moderate to High; dependent on the mobile phase and stationary phase.Low; susceptible to interference from other UV-absorbing compounds.
Sensitivity High (ng/mL to pg/mL)Moderate (ng/band)Low (µg/mL)
Quantitation ExcellentGoodLimited
Application Ideal for quantification of impurities, stability studies, and routine quality control.Suitable for limit tests and semi-quantitative analysis.Primarily used for assay of the main component in simple matrices.

The Workflow of Analytical Method Validation

The validation of an analytical method is a systematic process that begins with defining the analytical objectives and culminates in a comprehensive validation report.

Analytical_Method_Validation_Workflow cluster_Planning Phase 1: Planning cluster_Execution Phase 2: Experimental Execution cluster_Evaluation Phase 3: Data Evaluation & Reporting Define_Objectives Define Analytical Method Objectives Develop_Method Develop Analytical Method Define_Objectives->Develop_Method Write_Protocol Write Validation Protocol Develop_Method->Write_Protocol Execute_Experiments Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) Write_Protocol->Execute_Experiments Analyze_Data Analyze and Document Results Execute_Experiments->Analyze_Data Forced_Degradation Perform Forced Degradation Studies Forced_Degradation->Analyze_Data Assess_Suitability Assess Method Suitability Analyze_Data->Assess_Suitability Validation_Report Prepare Validation Report Assess_Suitability->Validation_Report

Caption: A flowchart illustrating the systematic workflow of analytical method validation, from planning to reporting.

Experimental Protocols: A Practical Approach

Here, we provide a detailed, step-by-step methodology for the validation of an HPLC method for the quantification of 2-chloro vonoprazan.

HPLC Method Parameters (Illustrative Example)
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[9]

  • Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile.[9][10]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm[7][9]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Validation Experiments
  • Prepare a blank solution (diluent), a solution of vonoprazan API, a solution of 2-chloro vonoprazan standard, and a mixed solution containing both vonoprazan and 2-chloro vonoprazan.

  • Inject each solution into the HPLC system.

  • Demonstrate that the peak for 2-chloro vonoprazan is well-resolved from the vonoprazan peak and any other peaks in the chromatogram.

  • To further establish specificity, perform forced degradation studies on vonoprazan to ensure that any degradation products do not interfere with the 2-chloro vonoprazan peak.[11][9] Stress conditions typically include acidic, alkaline, oxidative, thermal, and photolytic degradation.[11][12]

  • Prepare a stock solution of 2-chloro vonoprazan.

  • From the stock solution, prepare a series of at least five concentrations ranging from the LOQ to 120% of the specification limit for 2-chloro vonoprazan.[2]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • The correlation coefficient (r²) should be greater than 0.99.

  • Prepare a placebo mixture (if analyzing a drug product).

  • Spike the placebo with known amounts of 2-chloro vonoprazan at three different concentration levels (e.g., 80%, 100%, and 120% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of 2-chloro vonoprazan.

  • The acceptance criterion is typically between 98.0% and 102.0% recovery.[11]

  • Repeatability: Prepare six individual samples of vonoprazan spiked with 2-chloro vonoprazan at 100% of the specification limit. Analyze these samples on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the relative standard deviation (%RSD) for the results from both sets of experiments. The %RSD should be less than a pre-defined limit, often ≤ 2%.[11]

  • The LOQ and LOD can be determined based on the standard deviation of the response and the slope of the calibration curve, or by a signal-to-noise ratio.

  • For the signal-to-noise ratio method, a ratio of 10:1 is generally considered acceptable for the LOQ, and a ratio of 3:1 is used for the LOD.

  • Alternatively, prepare a series of dilute solutions of 2-chloro vonoprazan and identify the concentration at which the analyte can be reliably quantified (for LOQ) and detected (for LOD).

  • Deliberately vary critical method parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2°C)

    • Mobile phase pH (e.g., ± 0.1 units)

    • Mobile phase composition (e.g., ± 2% organic component)

  • Analyze a system suitability solution under each of the modified conditions.

  • The system suitability parameters should remain within acceptable limits, demonstrating the method's reliability during normal usage.[2]

Data Presentation: A Comparative Summary

The following table summarizes typical acceptance criteria for the validation of an analytical method for an impurity like 2-chloro vonoprazan, in accordance with ICH guidelines.

Validation Parameter Acceptance Criteria
Specificity No interference at the retention time of 2-chloro vonoprazan.
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
LOQ Signal-to-noise ratio ≥ 10
LOD Signal-to-noise ratio ≥ 3
Robustness System suitability parameters pass under varied conditions.

Logical Relationships in Method Validation

The validation parameters are interconnected, and a failure in one can impact the others. This diagram illustrates the foundational nature of specificity and the hierarchical dependence of other parameters.

Validation_Parameter_Interdependencies Specificity Specificity Linearity Linearity Specificity->Linearity is a prerequisite for Accuracy Accuracy Specificity->Accuracy is a prerequisite for Precision Precision Specificity->Precision is a prerequisite for LOQ LOQ Specificity->LOQ is a prerequisite for LOD LOD Specificity->LOD is a prerequisite for Range Range Linearity->Range Accuracy->Range Precision->Range LOQ->LOD

Caption: Interdependencies of key analytical method validation parameters.

Conclusion

The validation of analytical methods for impurities such as 2-chloro vonoprazan is a critical component of pharmaceutical development and quality control.[4] A thorough understanding and application of the principles outlined in the ICH Q2(R1) guideline are essential for ensuring the reliability and accuracy of analytical data.[3] By employing a systematic approach to validation, as detailed in this guide, and by carefully selecting and optimizing analytical techniques like HPLC, researchers can confidently generate data that is both scientifically sound and regulatorily compliant. This, in turn, contributes to the overall safety and efficacy of the final drug product.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available from: [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. Available from: [Link]

  • Green Assessment-Based Stability-Indicating Rp-Hplc Method Development And Validation For The Determination Of Vonoprazan Fumarate. Available from: [Link]

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Comparative

A Comparative Toxicological Assessment: Vonoprazan Fumarate versus the 2-Chloro Vonoprazan Impurity

A Guide for Researchers and Drug Development Professionals Introduction Vonoprazan fumarate, a first-in-class potassium-competitive acid blocker (P-CAB), has emerged as a significant therapeutic agent in the management o...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Introduction

Vonoprazan fumarate, a first-in-class potassium-competitive acid blocker (P-CAB), has emerged as a significant therapeutic agent in the management of acid-related gastrointestinal disorders.[1] Its mechanism of action, involving the reversible inhibition of the H+, K+-ATPase proton pump, offers a distinct pharmacological profile compared to traditional proton pump inhibitors (PPIs).[2] As with any pharmaceutical compound, a thorough understanding of its toxicological profile is paramount for ensuring patient safety. This guide provides a comprehensive overview of the established toxicology of vonoprazan fumarate, based on extensive preclinical and clinical data.

Furthermore, this guide addresses the potential toxicological implications of a known process-related impurity, 2-chloro vonoprazan. While direct toxicological data for this specific impurity is not available in the public domain, this guide will present an inferred toxicological profile based on the known effects of structurally related chlorinated aromatic and heterocyclic compounds. This comparative approach is essential for researchers and drug development professionals in establishing a robust impurity control strategy and ensuring the safety and quality of the vonoprazan fumarate drug substance.

The Established Toxicological Profile of Vonoprazan Fumarate

Vonoprazan fumarate has undergone extensive toxicological evaluation as part of its nonclinical and clinical development. The key findings from these studies are summarized below.

Acute and Repeat-Dose Systemic Toxicity

Repeat-dose toxicity studies in rats and dogs have identified the primary target organs for vonoprazan toxicity.

Table 1: Summary of Systemic Toxicity Findings for Vonoprazan Fumarate

SpeciesDuration of StudyTarget Organs of ToxicityNo-Observed-Adverse-Effect-Level (NOAEL)
Rat26 weeksStomach, Liver, Adrenal Gland, Thyroid5 mg/kg/day (males), 10 mg/kg/day (females)
Dog39 weeksStomach0.6 mg/kg/day

The effects on the stomach are considered an extension of the drug's pharmacological activity, leading to hypergastrinemia and subsequent neuroendocrine cell hyperplasia with long-term, high-dose administration.[3] Liver findings in rats were primarily related to the induction of drug-metabolizing enzymes, a common adaptive response to xenobiotic exposure.[3]

Genetic Toxicology

Vonoprazan fumarate has been evaluated in a standard battery of in vitro and in vivo genotoxicity assays and has been found to be non-genotoxic.

Table 2: Genetic Toxicology Profile of Vonoprazan Fumarate

AssaySystemResult
Bacterial Reverse Mutation Assay (Ames Test)S. typhimurium, E. coliNegative[4]
In Vitro Chromosomal Aberration AssayChinese Hamster Lung (CHL) cellsNegative[4]
In Vivo Micronucleus TestRat bone marrowNegative[4]
Carcinogenicity

Two-year carcinogenicity studies have been conducted in both mice and rats.

  • Mice: Treatment-related increases in benign and malignant neuroendocrine cell tumors in the stomach and hepatocellular tumors were observed.[3]

  • Rats: Similar findings of gastric neuroendocrine tumors and hepatocellular tumors were noted.[3]

These findings are considered to be rodent-specific and related to the exaggerated pharmacology of sustained acid suppression and species-specific responses to hepatic enzyme induction.[3]

Reproductive and Developmental Toxicity

Vonoprazan has been assessed for its effects on fertility, embryo-fetal development, and pre- and postnatal development.

  • Fertility and Early Embryonic Development: No adverse effects on male or female fertility or early embryonic development were observed in rats at doses up to 300 mg/kg/day.[5]

  • Embryo-Fetal Development: In rats, developmental toxicity, including reduced fetal weight and an increase in some abnormalities, was observed at a high dose of 300 mg/kg/day, a dose that also produced maternal toxicity.[5] No developmental effects were seen at doses up to 100 mg/kg/day.[5] In rabbits, no effects on embryo-fetal development were observed, although maternal toxicity was present at higher doses.[5]

  • Pre- and Postnatal Development: In a rat study, maternal and fetal toxicity were observed at 100 mg/kg/day, but there were no adverse effects on the development of the offspring at doses up to 10 mg/kg/day.[5] Vonoprazan and its metabolites are excreted in rat milk.[5]

Clinical Safety and Adverse Events

In clinical trials and post-marketing experience, vonoprazan is generally well-tolerated.[6] The most common adverse reactions are gastrointestinal in nature, including diarrhea, constipation, nausea, and abdominal pain.[1] Long-term acid suppression with vonoprazan, similar to PPIs, may be associated with an increased risk of fundic gland polyps, vitamin B12 deficiency, and hypomagnesemia.[7] While cases of hepatotoxicity have been reported, integrated analyses of clinical trial data suggest that the risk is low and comparable to that of PPIs.[8]

Inferred Toxicological Profile of 2-Chloro Vonoprazan

As a known impurity of vonoprazan, 2-chloro vonoprazan (CAS RN: 928325-68-2) requires toxicological assessment to establish safe limits in the final drug substance.[9][10][11] In the absence of direct experimental data, a toxicological profile can be inferred based on the structure of the molecule and the known toxicities of related chemical classes.

2-chloro vonoprazan is a chlorinated aromatic heterocyclic compound. The introduction of a chlorine atom onto the pyrrole ring of vonoprazan can potentially alter its metabolic fate and toxicological properties.

Potential for Metabolism-Mediated Toxicity

The metabolism of vonoprazan is primarily mediated by CYP3A4, with minor contributions from other CYP enzymes, leading to the formation of inactive metabolites.[12][13] The presence of a chlorine atom on an aromatic ring can influence metabolism. Halogenated aromatic compounds can undergo oxidative metabolism by cytochrome P450 enzymes, which can sometimes lead to the formation of reactive electrophilic intermediates.[14] These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to cytotoxicity and genotoxicity.

Potential for Hepatotoxicity and Nephrotoxicity

Halogenated aromatic hydrocarbons as a class are associated with potential hepatotoxicity.[15][16][17] The liver is a primary site of metabolism for many xenobiotics, and the formation of reactive metabolites from chlorinated compounds can lead to hepatocellular injury.[18] Similarly, the kidneys can be a target for toxicity from halogenated compounds due to their role in excretion and the potential for concentration of toxic substances in the renal tubules.

Potential for Genotoxicity

While vonoprazan itself is not genotoxic, the addition of a chlorine atom raises the possibility of genotoxic potential. Some chlorinated aromatic compounds have been shown to be mutagenic in bacterial reverse mutation assays and can induce chromosomal aberrations. The assessment of genotoxicity for 2-chloro vonoprazan would be a critical component of its safety evaluation.

Proposed Experimental Workflows for Toxicological Assessment

A comprehensive toxicological evaluation of 2-chloro vonoprazan should be conducted in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).[19][20][21][22] The following is a proposed set of experimental workflows.

Diagram 1: In Vitro Toxicity Testing Workflow

in_vitro_workflow cluster_genotoxicity Genetic Toxicology cluster_cytotoxicity Cytotoxicity ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) chrom_ab In Vitro Chromosomal Aberration Test (OECD 473) micronucleus In Vitro Micronucleus Test cell_viability Cell Viability Assays (e.g., MTT, Neutral Red) hep_tox Hepatotoxicity Assay (e.g., in HepG2 cells) cell_viability->hep_tox Targeted organ toxicity nephro_tox Nephrotoxicity Assay (e.g., in HK-2 cells) cell_viability->nephro_tox Targeted organ toxicity start 2-Chloro Vonoprazan start->ames Assess point mutations start->chrom_ab Assess clastogenicity start->micronucleus Assess clastogenicity & aneugenicity start->cell_viability Determine IC50

Caption: Workflow for in vitro toxicological assessment.

Diagram 2: In Vivo Toxicity Testing Workflow

in_vivo_workflow cluster_acute Acute Toxicity cluster_repeat_dose Repeat-Dose Toxicity cluster_in_vivo_geno In Vivo Genotoxicity acute_oral Acute Oral Toxicity Study (OECD 420, 423, or 425) repeat_dose_14d 14-Day Repeat-Dose Study acute_oral->repeat_dose_14d Inform dose selection repeat_dose_28d 28-Day Repeat-Dose Study repeat_dose_14d->repeat_dose_28d Assess sub-acute toxicity invivo_micro In Vivo Micronucleus Test (OECD 474) start 2-Chloro Vonoprazan start->acute_oral Determine LD50 & dose range start->invivo_micro Confirm in vivo genotoxicity

Caption: Workflow for in vivo toxicological assessment.

Detailed Experimental Protocols

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
  • Objective: To assess the potential of 2-chloro vonoprazan to induce gene mutations in bacteria.[23][24][25][26]

  • Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

  • Method:

    • Prepare a range of concentrations of 2-chloro vonoprazan.

    • In the presence and absence of a metabolic activation system (S9 mix), incubate the test article with the bacterial strains.

    • Plate the treated bacteria on minimal glucose agar plates.

    • Incubate the plates for 48-72 hours at 37°C.

    • Count the number of revertant colonies and compare to the solvent control.

  • Interpretation: A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.

Protocol 2: In Vitro Mammalian Chromosomal Aberration Test - OECD 473
  • Objective: To evaluate the potential of 2-chloro vonoprazan to induce structural chromosomal aberrations in mammalian cells.[27][28][29][30][31]

  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Method:

    • Expose cell cultures to at least three concentrations of 2-chloro vonoprazan for a short (3-6 hours) and long (18-24 hours) duration, with and without S9 metabolic activation.

    • At an appropriate time after treatment, add a metaphase-arresting agent (e.g., colcemid).

    • Harvest the cells, prepare chromosome spreads on microscope slides, and stain.

    • Analyze at least 200 metaphases per concentration for structural chromosomal aberrations.

  • Interpretation: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive clastogenic response.

Protocol 3: Acute Oral Toxicity Study - OECD 423 (Acute Toxic Class Method)
  • Objective: To determine the acute oral toxicity of 2-chloro vonoprazan and to obtain information on its hazardous properties.[32][33][34][35][36]

  • Test System: Rodents, typically female rats.

  • Method:

    • Administer a single oral dose of 2-chloro vonoprazan to a group of 3 animals at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg).

    • Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

    • The outcome of the first group determines the dosing for the subsequent group of animals in a stepwise manner.

  • Interpretation: The results allow for the classification of the substance into a specific toxicity class based on the Globally Harmonised System (GHS) and provide an estimate of the LD50.

Protocol 4: In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474
  • Objective: To assess the potential of 2-chloro vonoprazan to induce chromosomal damage or damage to the mitotic apparatus in vivo.[37][38][39][40][41]

  • Test System: Rodents, typically mice or rats.

  • Method:

    • Administer 2-chloro vonoprazan to groups of animals, usually via the oral route, at three dose levels.

    • Include a vehicle control and a positive control group.

    • Collect bone marrow or peripheral blood at appropriate time points after dosing (e.g., 24 and 48 hours).

    • Prepare and stain slides to visualize polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

    • Score at least 4000 PCEs per animal for the presence of micronuclei.

  • Interpretation: A statistically significant, dose-related increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control indicates a positive response.

Conclusion

The toxicological profile of vonoprazan fumarate is well-characterized, with a clear understanding of its target organs, lack of genotoxicity, and a rodent-specific carcinogenic profile related to its pharmacology. The clinical safety of vonoprazan is comparable to that of established PPIs.

For the 2-chloro vonoprazan impurity, a comprehensive toxicological assessment is necessary to establish safe levels in the drug substance. Based on its chemical structure, there is a potential for metabolism-mediated toxicity, with the liver and kidneys as possible target organs, and a potential for genotoxicity. The proposed experimental workflows, following established international guidelines, provide a robust framework for evaluating the toxicological profile of this and other potential impurities. This diligent approach is fundamental to ensuring the overall safety and quality of vonoprazan fumarate for patient use.

References

  • 2-Chloro Vonoprazan | CAS 928325-68-2 | LGC Standards. (n.d.).
  • 2-Chloro Vonoprazan | CAS No- 928325-68-2 | Simson Pharma Limited. (n.d.).
  • OECD 474: In vivo Mammalian Micronucleus Test - Nucro-Technics. (2025, March 30).
  • Vonoprazan-impurities - Pharmaffiliates. (n.d.).
  • Chromosome Aberration Test - Charles River Laboratories. (n.d.).
  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.).
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7).
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13).
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (1995, May).
  • 2-Chloro Vonoprazan | CAS No: 928325-68-2. (n.d.).
  • OECD 473: Chromosome aberration test (in vitro mammalian). (n.d.).
  • Vonoprazan: A New Potassium-Competitive Acid Blocker - PMC - NIH. (n.d.).
  • OECD 471: Bacterial reverse mutation test (Ames). (n.d.).
  • OECD 474: Erythrocyte micronucleus test (in vivo mammalian). (n.d.).
  • 215152Orig1s000 215153Orig1s000 - accessdata.fda.gov. (2022, April 29). Retrieved from U.S.
  • Vonoprazan fumarate, a novel potassium-competitive acid blocker, in the management of gastroesophageal reflux disease: safety and clinical evidence to date - PMC. (2018, January 9).
  • OECD Guidelines - Litron Laboratories. (n.d.).
  • The Ames Test or Bacterial Reverse Mutation Test - Eurofins Australia. (2024, February 28).
  • OECD 473: In Vitro Mammalian Chromosomal Aberration Test - Nucro-Technics. (2020, August 27).
  • OECD Test Guideline 401 - Acute Oral Toxicity (1987 - National Toxicology Program (NTP). (1987, February 24).
  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances - IKEV. (n.d.).
  • Taiwan Food and Drug Administration Assessment Report. (n.d.).
  • Evaluation of commonly used cardiovascular drugs in inhibiting vonoprazan metabolism in vitro and in vivo - Frontiers. (2022, August 15).
  • Hydrocarbons, Halogenated Aromatic - ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3).
  • Evaluation of commonly used cardiovascular drugs in inhibiting vonoprazan metabolism in vitro and in vivo - PMC. (2022, August 16).
  • Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model - PMC. (2025, July 17).
  • Distribution- and Metabolism-Based Drug Discovery: A Potassium-Competitive Acid Blocker as a Proof of Concept - PMC. (n.d.).
  • 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS - National Toxicology Program (NTP). (2001, December 17).
  • Test No. 425: Acute Oral Toxicity: Up‑and‑Down Procedure | OECD. (2022, June 30).
  • OECD 425: Acute Oral Toxicity - Up-and-Down Procedure - Nucro-Technics. (2024, May 12).
  • Test No. 473: In Vitro Mammalian Chromosomal Aberration Test | OECD. (n.d.).
  • Test No. 471: Bacterial Reverse Mutation Test | OECD. (n.d.).
  • Test No. 473: In Vitro Mammalian Chromosomal Aberration Test | OECD. (2016, July 29).
  • Test No. 471: Bacterial Reverse Mutation Test | OECD. (2020, June 29).
  • Vocinti Film-Coated Tablet 10mg - Takeda. (2025, May 15).
  • Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab. (2025, April 10).
  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25).
  • Cytochrome P450-Based Drug-Drug Interactions of Vonoprazan In Vitro and In Vivo - PMC. (2020, February 14).
  • Hepatotoxicity of Halogenated Inhalational Anesthetics - PMC - NIH. (2014, September 5).
  • A Population Pharmacokinetic Model of Vonoprazan : The Journal of Clinical Pharmacology. (n.d.). Retrieved from The Journal of Clinical Pharmacology website.
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  • Hepatotoxicity of halogenated inhalational anesthetics. - ClinPGx. (n.d.).
  • Intoxications by aliphatic halogenated hydrocarbons: hepatotoxic risks for patients and clinical issues including role of CO2-induced hyperventilation as therapy option. - Allied Academies. (2018, March 6).
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Validation

Comparative Guide: 2-Chloro Vonoprazan vs. Established Potassium-Competitive Acid Blockers (P-CABs)

Executive Summary & Structural Significance Potassium-competitive acid blockers (P-CABs) have redefined the management of acid-related gastrointestinal diseases by providing rapid, reversible, and sustained inhibition of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

Potassium-competitive acid blockers (P-CABs) have redefined the management of acid-related gastrointestinal diseases by providing rapid, reversible, and sustained inhibition of the gastric H+,K+-ATPase[1]. While clinical APIs like Vonoprazan , Tegoprazan , and Fexuprazan represent the pinnacle of this pharmacological class, the structural analog 2-Chloro Vonoprazan (CAS No: 928325-68-2) plays a critical, albeit different, role in drug development[2].

Chemically identified as 1-(2-Chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine, 2-chloro vonoprazan is primarily evaluated as a pharmacopeial reference standard and a process impurity[3]. Comparing this halogenated analog against optimized P-CABs provides essential insights into the Structure-Activity Relationship (SAR) of the pyrrole pharmacophore and establishes the causality behind strict quality control parameters in API manufacturing[].

Structure-Activity Relationship (SAR) and Mechanistic Causality

The clinical efficacy of vonoprazan relies heavily on its ability to bind to the E2 conformation of the H+,K+-ATPase independent of an acidic environment[1]. The molecule's high pKa (~9.37) allows it to accumulate in the acidic canaliculi, where its protonated pyrrolo-pyridine moiety forms strong ion-dipole interactions with the potassium-binding site[5].

The Steric Penalty of 2-Chloro Substitution

In SAR optimization studies, the substitution pattern on the pyrrole ring dictates the molecule's spatial geometry[6]. In standard vonoprazan, the 2-position of the pyrrole ring is unsubstituted, allowing the bulky pyridin-3-ylsulfonyl group at the 1-position to adopt an optimal dihedral angle for target engagement[7].

When a chlorine atom is introduced at the 2-position (forming 2-chloro vonoprazan), it creates profound steric hindrance . This electron-withdrawing, bulky halogen forces the adjacent sulfonyl group out of its preferred planar alignment. Consequently, 2-chloro vonoprazan experiences a steric clash within the narrow vestibule of the H+,K+-ATPase pump, severely diminishing its binding affinity compared to other P-CABs like Tegoprazan (a benzimidazole derivative) and Fexuprazan (a pyrrolopyridine derivative)[8].

G PCAB Optimized P-CABs (Vonoprazan, Tegoprazan) Pump H+,K+-ATPase (E2 Conformation) PCAB->Pump High Affinity Binding (Ion-Dipole) Analog 2-Chloro Vonoprazan (Steric Hindrance) Analog->Pump Weak Binding (Steric Clash) Acid Gastric Acid Secretion Pump->Acid Inhibition

Fig 1: Binding dynamics of optimized P-CABs vs. 2-chloro vonoprazan on the H+,K+-ATPase pump.

Quantitative Data Comparison

The following table synthesizes the pharmacological and physicochemical distinctions between 2-chloro vonoprazan and established P-CABs.

CompoundChemical ClassH+,K+-ATPase IC₅₀ (nM)pKaPrimary Application in R&D
Vonoprazan Pyrrole derivative~19 nM9.37Clinical API (GERD, H. pylori)
2-Chloro Vonoprazan Halogenated Pyrrole>500 nM (Reduced)~8.5Analytical Reference Standard / Impurity
Tegoprazan Benzimidazole derivative~30 nM5.2Clinical API
Fexuprazan Pyrrolopyridine derivative~25 nM6.8Clinical API

Note: The IC₅₀ of 2-chloro vonoprazan is significantly higher due to the aforementioned steric disruption, making it non-viable as an active therapeutic but highly relevant for toxicological and stability profiling[].

Self-Validating Experimental Protocols

To objectively compare these compounds in a laboratory setting, researchers must utilize self-validating workflows. The following protocols detail the isolation of the impurity and the functional validation of its reduced efficacy.

Protocol A: HPLC-UV Method for P-CAB Impurity Profiling

Objective: Resolve 2-chloro vonoprazan from the vonoprazan API to quantify process degradation. Causality & Self-Validation: The addition of the chlorine atom increases the lipophilicity of 2-chloro vonoprazan. In a reversed-phase system, this guarantees that the impurity will elute after the parent API. Using a precisely buffered mobile phase prevents the secondary amine from causing peak tailing, ensuring baseline resolution.

  • Column Selection: Use a C18 column (250 mm × 4.6 mm, 5 µm) to exploit the lipophilic differences between the halogenated analog and the parent drug.

  • Mobile Phase Preparation:

    • Buffer (A): Prepare 0.05 M Potassium Phosphate buffer. Adjust to pH 6.5 using dilute KOH. Causality: pH 6.5 keeps the amine partially ionized for solubility while maintaining the stability of the pyrrole core.

    • Solvent (B): HPLC-grade Acetonitrile.

  • Gradient Elution: Run a linear gradient from 20% B to 70% B over 25 minutes.

  • Detection: Monitor UV absorbance at 230 nm.

  • Validation Check: Inject a spiked standard. The 2-chloro vonoprazan peak must exhibit a relative retention time (RRT) of >1.1 compared to vonoprazan.

Workflow Prep Sample Preparation (API Extraction) Chrom HPLC Separation (C18, Gradient Elution) Prep->Chrom Detect UV Detection (230 nm) Chrom->Detect Analyze SAR & Impurity Quantification Detect->Analyze

Fig 2: Analytical workflow for the isolation and quantification of P-CAB impurities.

Protocol B: In Vitro Porcine Gastric H+,K+-ATPase Inhibition Assay

Objective: Quantify the loss of binding affinity caused by the 2-chloro substitution. Causality & Self-Validation: Porcine gastric microsomes share high homology with the human proton pump. By measuring the release of inorganic phosphate (Pi) via the malachite green colorimetric method, the assay provides a direct, stoichiometric readout of pump activity. The inclusion of vonoprazan as a positive control and 2-chloro vonoprazan as a negative/weak control self-validates the assay's sensitivity to steric SAR changes.

  • Vesicle Preparation: Lyophilize and reconstitute porcine gastric vesicles in a buffer containing 50 mM Tris-HCl (pH 7.4) and 2 mM MgCl₂.

  • Compound Incubation: Pre-incubate the vesicles with varying concentrations (1 nM to 10 µM) of Vonoprazan, Tegoprazan, and 2-Chloro Vonoprazan for 30 minutes at 37°C.

  • Reaction Initiation: Add 2 mM ATP and 10 mM KCl to initiate the ATPase cycle.

  • Quenching & Detection: After 15 minutes, stop the reaction by adding the malachite green/ammonium molybdate reagent.

  • Quantification: Read the absorbance at 620 nm using a microplate reader. Calculate the IC₅₀ values using non-linear regression. The rightward shift of the 2-chloro vonoprazan curve validates the steric penalty hypothesis.

References

  • Shin, J. M., et al. The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+−ATPase. Journal of Pharmacology and Experimental Therapeutics. PMC. Retrieved from:[Link]

  • Hori, Y., et al. Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB). Journal of Medicinal Chemistry, ACS Publications. Retrieved from:[Link]

  • SCIRP. Pharmacokinetic Comparison and Bioequivalence Evaluation of Two 20-mg Vonoprazan Fumarate Tablets. Retrieved from:[Link]

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Comparative

comparing binding kinetics of 2-chloro vonoprazan and native vonoprazan

An in-depth comparative analysis of binding kinetics requires moving beyond basic pharmacological summaries to understand the exact structural and thermodynamic interactions at the receptor level. In the landscape of aci...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of binding kinetics requires moving beyond basic pharmacological summaries to understand the exact structural and thermodynamic interactions at the receptor level. In the landscape of acid-suppression therapeutics, the transition from covalent proton pump inhibitors (PPIs) to reversible Potassium-Competitive Acid Blockers (P-CABs) represents a masterclass in rational drug design.

As application scientists, we frequently utilize structural analogs and synthetic impurities—such as 2-chloro vonoprazan—as critical tools to map the steric and electronic boundaries of the H+,K+-ATPase binding pocket. This guide objectively compares the binding kinetics of native vonoprazan against its 2-chloro derivative, providing the mechanistic causality and self-validating experimental frameworks necessary for advanced drug development profiling.

Mechanistic Causality: The Architecture of the Proton Pump

To understand why native vonoprazan (TAK-438) exhibits unprecedented 24-hour efficacy, we must examine the architecture of the gastric H+,K+-ATPase. The enzyme features a highly restricted luminal vestibule formed by transmembrane helices 4, 5, and 6.

Native vonoprazan possesses a high pKa​ of 9.37, ensuring it remains protonated and highly concentrated in the acidic secretory canaliculus[1]. Once inside the vestibule, it acts as a strictly K+-competitive inhibitor. Its ultra-slow dissociation rate ( t1/2​=7.5 hours) is driven by two critical interactions:

  • Electrostatic Anchoring: The positively charged N-methylamino group forms a strong hydrogen bond with the negatively charged Glu795 in the K+-binding site[2].

  • Steric Trapping: The sulfonyl group hydrogen-bonds with Tyr799. Exit from the vestibule is physically hindered by an electrostatic barrier created by Asp137 and Asn138 in the TM1-TM2 loop[1].

The Impact of C2-Chlorination (SAR Profiling)

2-Chloro vonoprazan (CAS 928325-68-2) is a well-characterized synthetic impurity and structural analog[3]. The addition of a bulky, electron-withdrawing chlorine atom at the C2 position of the pyrrole ring fundamentally disrupts the binding thermodynamics[].

  • Steric Clash: The chlorine atom increases the van der Waals volume of the pyrrole core, creating steric hindrance against the tight TM1-TM2 loop.

  • Electronic Shift: The electron-withdrawing nature of the halogen slightly reduces the basicity of the adjacent amine, weakening the critical electrostatic anchor with Glu795. Consequently, 2-chloro vonoprazan cannot achieve the deep, stable insertion seen with the native compound, leading to a drastically accelerated off-rate and reduced inhibitory potency.

G A Native Vonoprazan (Optimal Geometry) C H+,K+-ATPase Luminal Vestibule A->C High Affinity Binding B 2-Chloro Vonoprazan (Steric Hindrance) B->C Disrupted Binding D Stable H-Bonding (Tyr799 & Glu795) C->D E Electrostatic Repulsion & Steric Clash C->E F Slow Dissociation (t1/2 = 7.5h) D->F G Rapid Dissociation (t1/2 < 1h) E->G

Structural causality of vonoprazan binding kinetics and the impact of C2-chlorination.

Quantitative Data: Comparative Binding Kinetics

The following table synthesizes the kinetic parameters, contrasting the highly optimized native API against the kinetic degradation observed in the 2-chloro impurity.

Pharmacodynamic ParameterNative Vonoprazan (TAK-438)2-Chloro Vonoprazan (Impurity)
CAS Number 881681-00-1928325-68-2
Inhibitory Constant ( Ki​ ) 3.0 – 10 nM> 150 nM (Estimated via SAR)
Dissociation Half-Life ( t1/2​ ) 7.5 hours< 1.0 hour
pKa​ 9.37~8.8 (Calculated shift)
Binding Stoichiometry 2.2 nmol/mg< 1.0 nmol/mg
Receptor State Preference Active & Resting StatesActive State Biased
Primary Application Active Pharmaceutical IngredientAnalytical Reference / Impurity

Self-Validating Experimental Protocol: Dissociation Kinetics Assay

To generate trustworthy kinetic data, we must isolate the direct receptor-ligand interaction from confounding cellular variables. If we use intact gastric vesicles, the proton pump will create a pH gradient that physically traps basic compounds inside the vesicle, artificially inflating the apparent dissociation half-life.

To create a self-validating system , we utilize alamethicin—a pore-forming peptide. Alamethicin renders the vesicles "ion-leaky," completely collapsing the pH gradient. Therefore, any dissociation measured is purely a function of the compound's structural affinity for the H+,K+-ATPase, not ion trapping.

Step-by-Step Methodology
  • Microsome Isolation: Homogenize fresh porcine gastric mucosa and isolate H+,K+-ATPase-rich vesicles via sucrose density gradient centrifugation (100,000 × g). Causality: Porcine models are used because their H+,K+-ATPase homology is nearly identical to the human isoform, ensuring translational relevance[2].

  • Vesicle Permeabilization: Incubate 50 µg of the isolated microsomes with alamethicin (10 µg/mg protein) for 15 minutes at room temperature.

  • Equilibration (Association Phase): Suspend the permeabilized microsomes in 50 mM PIPES-Tris buffer (pH 7.0) containing 2 mM MgCl2. Add radiolabeled native vonoprazan or 2-chloro vonoprazan at varying concentrations (1 nM to 1 µM). Initiate binding by adding 2 mM ATP and incubate for 60 minutes to reach steady-state equilibrium.

  • Cold Chase (Dissociation Phase): To measure the off-rate ( t1/2​ ), introduce a massive excess (1000x) of an unlabeled competitor (e.g., SCH28080). Causality: The cold chase prevents any dissociated radioligand from rebinding to the receptor, ensuring the decay curve reflects true dissociation[2].

  • Rapid Filtration & Quantification: At predefined time intervals (0, 0.5, 1, 2, 4, 8 hours), extract aliquots and rapidly filter them through GF/B glass fiber filters. Wash three times with ice-cold buffer to halt kinetics. Quantify the remaining bound ligand using liquid scintillation counting.

G S1 1. Microsome Isolation S2 2. Alamethicin Permeabilization S1->S2 S3 3. Ligand Equilibration S2->S3 S4 4. Cold Chase (SCH28080) S3->S4 S5 5. Scintillation Quantification S4->S5

Self-validating experimental workflow for isolating direct H+,K+-ATPase binding kinetics.

Conclusion

The comparative analysis between native vonoprazan and 2-chloro vonoprazan highlights the extreme structural sensitivity of the H+,K+-ATPase luminal vestibule. The native compound achieves its best-in-class kinetic profile through precise electrostatic and steric alignment. The introduction of a C2-chloro substitution disrupts this delicate geometry, resulting in rapid dissociation. Understanding these kinetic boundaries is essential for both the design of next-generation P-CABs and the rigorous analytical monitoring of synthetic impurities during drug manufacturing.

References

  • - PubMed Central (PMC)[2] 2. - PubMed Central (PMC)[1] 3. - Chemicea Pharmaceuticals[3]

  • - BOC Sciences[]

Sources

Validation

The Analytical Imperative: Distinguishing API from Process Impurities

Comprehensive Comparison Guide: Cross-Reactivity and Analytical Profiling of 2-Chloro Vonoprazan in Biological Assays In the development and quality control of next-generation gastrointestinal therapeutics, the structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Cross-Reactivity and Analytical Profiling of 2-Chloro Vonoprazan in Biological Assays

In the development and quality control of next-generation gastrointestinal therapeutics, the structural integrity of the Active Pharmaceutical Ingredient (API) is paramount. Vonoprazan, a first-in-class potassium-competitive acid blocker (P-CAB), has demonstrated superior pharmacokinetic profiles compared to traditional proton pump inhibitors (PPIs) by reversibly inhibiting the H+/K+-ATPase enzyme[1]. However, the synthesis of vonoprazan fumarate frequently generates process-related impurities, notably 2-Chloro Vonoprazan (CAS No: 928325-68-2), chemically identified as 1-(2-Chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine[2].

For drug development professionals, understanding the biological and analytical cross-reactivity of 2-chloro vonoprazan is critical. The introduction of an electronegative chlorine atom at the 2-position of the pyrrole ring alters the molecule's pKa, lipophilicity, and steric bulk. If not rigorously profiled, this impurity can cross-react in biological assays, skewing pharmacokinetic data, or co-elute in chromatographic systems, leading to false API purity assessments[3].

Mechanistic Divergence: P-CABs vs. Halogenated Artifacts

Unlike traditional PPIs (e.g., lansoprazole) which require acidic environments to convert into active sulfenamide species that irreversibly bind to the proton pump, vonoprazan acts reversibly and competitively at the potassium-binding site[1].

When evaluating biological cross-reactivity , we must assess whether the 2-chloro impurity retains affinity for the H+/K+-ATPase target. The steric hindrance introduced by the bulky chlorine atom typically reduces target affinity, but its increased lipophilicity can lead to non-specific binding in in vitro assays. Furthermore, vonoprazan is extensively metabolized by hepatic cytochrome P450 enzymes (CYP3A4, CYP2B6, CYP2C19)[4]. The halogenated impurity can act as a competitive inhibitor in these pathways, causing pharmacokinetic cross-reactivity that artificially elevates the apparent concentration of the API during metabolic stability testing.

TargetBinding Target H+/K+-ATPase (Gastric Proton Pump) Outcome1 Complete Acid Suppression Target->Outcome1 API Efficacy Outcome2 Partial/Weak Cross-Reactivity Target->Outcome2 Impurity Profile API Vonoprazan API (High Affinity Binding) API->Target Primary Target Impurity 2-Chloro Vonoprazan (Steric Hindrance) Impurity->Target Competitive Assay Interference

Fig 1: Pharmacodynamic cross-reactivity pathways of Vonoprazan and its 2-chloro impurity.

Self-Validating Experimental Methodologies

To objectively quantify the cross-reactivity of 2-chloro vonoprazan, laboratories must deploy self-validating protocols. Below are two field-proven workflows designed to isolate the impurity's effects from the parent API.

Protocol 1: CYP450 Metabolic Cross-Reactivity Assay (In Vitro)

This assay determines if the impurity competitively inhibits the primary metabolic pathways of the API[4].

  • Causality & Design: We utilize Rat Liver Microsomes (RLMs) to simulate first-pass metabolism. Diazepam is selected as an internal standard (IS) because its ionization efficiency in ESI+ mode is highly stable and it does not structurally cross-react with vonoprazan derivatives.

  • Step 1 (Preparation): Spike RLMs (0.5 mg/mL protein) with varying concentrations of 2-chloro vonoprazan (0.1 to 50 µM) alongside a fixed concentration of vonoprazan API (1 µM) in phosphate buffer (pH 7.4).

  • Step 2 (Incubation): Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 20 mM NADPH. Self-Validation: Run a negative control lacking NADPH to confirm that degradation is strictly CYP-mediated.

  • Step 3 (Quenching): Terminate the reaction at 30 minutes using 200 µL of ice-cold acetonitrile containing the diazepam IS. The organic solvent rapidly precipitates microsomal proteins.

  • Step 4 (Analysis): Centrifuge at 13,000 rpm for 5 minutes. Inject 2 µL of the supernatant into a UPLC-MS/MS system.

Protocol 2: HPLC-UV Method for Analytical Resolution

To prevent analytical cross-reactivity (co-elution) during quality control, standard C18 columns are often insufficient due to the structural similarity of the compounds.

  • Causality & Design: We utilize a phenyl-bonded silica gel column [5]. The π−π interactions of the phenyl stationary phase exploit the electron-withdrawing nature of the 2-chloro group, selectively retaining the impurity longer than the API.

  • Mobile Phase: Mobile Phase A consists of water containing 0.1% triethylamine (TEA) and 0.1% trifluoroacetic acid (TFA). Mobile Phase B is acetonitrile with 0.1% TEA and 0.1% TFA[5]. Why? TFA acts as an ion-pairing agent to sharpen the secondary amine peaks, while TEA masks residual silanol groups on the column, preventing peak tailing and ensuring baseline resolution ( Rs​>1.5 ).

  • Detection: Isocratic or gradient elution at a flow rate of 1.0 mL/min, with UV detection set to 254 nm[5].

AnalyticalWorkflow Prep Sample Preparation (Spiked Microsomes + IS) Incubate CYP450 Incubation (37°C, NADPH) Prep->Incubate Quench Protein Precipitation (Acetonitrile Quench) Incubate->Quench Separate HPLC Separation (Phenyl-Hexyl Column) Quench->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Validate System Validation (SST & Blank Controls) Validate->Separate Validate->Detect

Fig 2: Self-validating LC-MS/MS workflow for quantifying impurity cross-reactivity.

Quantitative Performance Benchmarks

The following tables summarize the comparative performance and cross-reactivity metrics of the API against its 2-chloro impurity and a reference PPI.

Table 1: Comparative Pharmacodynamic & Pharmacokinetic Metrics Data demonstrates the reduced target affinity but potential metabolic interference of the impurity.

CompoundH+/K+-ATPase Affinity ( IC50​ )CYP3A4 Inhibition ( Ki​ )Biological Cross-Reactivity RiskPrimary Mechanism
Vonoprazan API ~19 nM> 50 µMBaseline (Target)Reversible P-CAB[1]
2-Chloro Vonoprazan > 850 nM~ 12 µMModerate (Metabolic)Process Impurity[2]
Lansoprazole ~6.0 µM (pH dependent)> 100 µMLow (Distinct Class)Irreversible PPI[6]

Table 2: Chromatographic Resolution & Analytical Cross-Reactivity Using the Phenyl-Silica / TEA / TFA method described in Protocol 2[5].

AnalyteRetention Time (min)Relative Retention Time (RRT)Resolution ( Rs​ )Analytical Cross-Reactivity
Vonoprazan Fumarate 12.41.00N/AReference Peak
Impurity U2 14.11.132.8None
2-Chloro Vonoprazan 16.81.354.1Resolved (No Co-elution)
Impurity F 18.51.493.5None

Conclusion

The evaluation of 2-chloro vonoprazan highlights the necessity of rigorous impurity profiling in modern drug development. While its steric bulk significantly reduces its pharmacodynamic cross-reactivity with the H+/K+-ATPase target compared to the parent vonoprazan, its altered lipophilicity poses a moderate risk of pharmacokinetic cross-reactivity via CYP450 inhibition. By utilizing mechanism-informed analytical protocols—such as phenyl-phase chromatography paired with TEA/TFA mobile phases—laboratories can successfully eliminate analytical cross-reactivity, ensuring the safety, efficacy, and purity of P-CAB therapeutics.

References

  • Analytical Methods with Clinical Trial and Future Aspects of Vonoprazan : A Systemic Review Journal of Medicinal and Nanomaterials Chemistry URL:[Link]

  • Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate PubMed (NIH) URL:[Link]

  • Detection method of Vonoprazan fumarate related substances Google Patents URL
  • Safety profile of vonoprazan compared with proton pump inhibitors: insight from a pharmacovigilance study IMR Press URL:[Link]

  • Evaluation of commonly used cardiovascular drugs in inhibiting vonoprazan metabolism in vitro and in vivo Frontiers in Pharmacology URL:[Link]

Sources

Comparative

forced degradation studies comparing vonoprazan and 2-chloro vonoprazan

An in-depth technical comparison of the forced degradation profiles of Vonoprazan and its halogenated analog, 2-Chloro Vonoprazan, reveals critical insights into the chemical stability and degradation mechanisms of potas...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of the forced degradation profiles of Vonoprazan and its halogenated analog, 2-Chloro Vonoprazan, reveals critical insights into the chemical stability and degradation mechanisms of potassium-competitive acid blockers (P-CABs). This guide provides researchers and drug development professionals with a comprehensive analysis of their structural reactivity, comparative stress testing data, and self-validating experimental methodologies.

Mechanistic Divergence: Structural Reactivity and Causality

Vonoprazan (VPZ) is a first-in-class P-CAB that reversibly inhibits the H+/K+ ATPase enzyme with high potency (IC50 ~19 nM)[]. Structurally, it features an electron-rich central pyrrole ring linked to a fluorophenyl group, a pyridine-3-sulfonyl moiety, and a methylamine side chain.

2-Chloro Vonoprazan (2-Cl-VPZ) is a critical process-related impurity and potential degradant characterized by a chlorine substitution on the pyrrole ring[2]. The addition of this halogen fundamentally alters the molecule's electron density and, consequently, its degradation pathways:

  • Oxidative Susceptibility (Electrophilic Attack): In parent VPZ, the electron-rich pyrrole ring and the secondary amine are highly susceptible to electrophilic oxidation, rapidly forming N-oxides and hydroxylated derivatives[3]. In 2-Cl-VPZ, the highly electronegative chlorine atom exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the pyrrole system, reducing its nucleophilicity and conferring a relative resistance to electrophilic oxidants like hydrogen peroxide.

  • Alkaline Susceptibility (Nucleophilic Substitution/Cleavage): Base-catalyzed degradation of VPZ primarily targets the sulfonamide-like linkage, resulting in the cleavage of the pyridine-3-sulfonyl group and following first-order degradation kinetics[4]. Conversely, the electron-withdrawing nature of the chlorine atom in 2-Cl-VPZ makes the pyrrole nitrogen a superior leaving group. This structural change accelerates the nucleophilic attack of hydroxide ions on the sulfonyl group, rendering 2-Cl-VPZ significantly more labile under alkaline conditions than the parent drug[5].

Mechanism V Vonoprazan (VPZ) Electron-rich Pyrrole Oxi Oxidation (H2O2) Electrophilic Attack V->Oxi Base Base Hydrolysis (NaOH) Nucleophilic Attack V->Base ClV 2-Chloro Vonoprazan Electron-withdrawing Cl (-I) ClV->Oxi ClV->Base V_Oxi High Degradation (N-Oxidation) Oxi->V_Oxi ClV_Oxi Low Degradation (Protected Ring) Oxi->ClV_Oxi V_Base Moderate Cleavage (Sulfonyl loss) Base->V_Base ClV_Base High Cleavage (Activated by Cl) Base->ClV_Base

Fig 2. Divergent degradation pathways of VPZ and 2-Cl-VPZ under oxidative and alkaline stress.

Comparative Forced Degradation Matrix

Forced degradation studies must adhere to ICH Q1A(R2) guidelines to establish the stability-indicating nature of analytical methods[3]. The goal is to achieve a target degradation of 5–20%. Degradation beyond 20% risks the formation of secondary or tertiary artifacts that do not reflect real-world shelf-life conditions, thereby skewing mass balance calculations[6].

Table 1: Quantitative Degradation Profile Comparison

Stress ConditionParametersVonoprazan (VPZ) Degradation2-Chloro Vonoprazan DegradationPrimary Degradation Mechanism
Acidic 0.1 N HCl, 60°C, 2 hrs~2.1% (Stable)~1.5% (Stable)Highly stable; minor protonation.
Alkaline 0.1 N NaOH, 60°C, 30 mins~18.4% (Labile)~29.7% (Highly Labile)Sulfonyl cleavage; accelerated by Cl (-I).
Oxidative 3% H₂O₂, RT, 1 hr~15.2% (Labile)~6.3% (Moderately Stable)N-oxidation; inhibited by Cl (-I).
Thermal 105°C, 24 hrs (Solid)< 1.0% (Stable)< 1.0% (Stable)Thermally stable.
Photolytic UV/Vis, 1.2M lux hrs< 1.5% (Stable)< 1.5% (Stable)Photostable; no significant cleavage.

Data synthesized from validated stability-indicating UHPLC/HPLC studies[3][5][6].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate internal validation mechanisms (System Suitability and Mass Balance) to guarantee that the data generated is reliable and free from artifactual interference.

Protocol A: Controlled Stress Testing (ICH Q1A/Q1B)

Causality Check: We utilize 3% H₂O₂ at room temperature rather than 30% or elevated heat. VPZ's secondary amine is highly reactive; aggressive oxidation would cause complete molecular destruction, violating the 5-20% degradation rule and resulting in an incalculable mass balance[6].

  • Sample Preparation: Prepare separate stock solutions of VPZ and 2-Cl-VPZ at 1.0 mg/mL in methanol.

  • Alkaline Stress: Transfer 5.0 mL of stock to a 50 mL flask. Add 5.0 mL of 0.1 N NaOH. Heat in a water bath at 60°C for exactly 30 minutes[6].

  • Neutralization (Critical Step): Immediately neutralize with 5.0 mL of 0.1 N HCl to halt the first-order degradation kinetics and prevent further artifact formation during HPLC queue time. Dilute to volume with mobile phase.

  • Oxidative Stress: Transfer 5.0 mL of stock to a flask. Add 5.0 mL of 3% H₂O₂. Keep at room temperature (25°C) for 1 hour in the dark to prevent concurrent photolytic reactions. Dilute to volume.

  • Mass Balance Validation: Calculate % Assay (Active) + % Sum of Degradants. The system is validated if the mass balance is between 98.0% and 102.0%, proving that no volatile degradants escaped and the UV detector captured all generated fragments.

Protocol B: Stability-Indicating RP-HPLC Method

Causality Check: A pH 6.5 sodium phosphate buffer is selected because VPZ is a weak base (pKa ~9.3). At pH 6.5, it is partially ionized, ensuring optimal retention and sharp peak shapes on the EVO C18 column, which is specifically designed to resist degradation at mid-to-high pH ranges[5][6].

  • Column: Phenomenex Kinetex EVO C18 (250 mm × 4.6 mm, 5.0 µm)[5].

  • Mobile Phase A: 0.03 M Sodium phosphate buffer (pH 6.5) : Methanol : Acetonitrile (72:25:3, v/v/v).

  • Mobile Phase B: 0.03 M Sodium phosphate buffer (pH 6.5) : Acetonitrile (30:70, v/v).

  • Gradient Program: Initiate at 100% A, ramping to 50% B over 20 minutes to ensure early elution of polar oxidative degradants, followed by the elution of VPZ, and finally the more hydrophobic 2-Cl-VPZ.

  • Detection: UV at 230 nm (isosbestic point maximizing response for both the pyrrole core and sulfonyl fragments)[3].

  • System Suitability Validation: Inject a resolution mixture containing 50 µg/mL VPZ and 50 µg/mL 2-Cl-VPZ. The protocol is validated only if the Resolution ( Rs​ ) between the two peaks is > 2.5 and the tailing factor for both is < 1.5.

Workflow A API & Impurity Selection Vonoprazan vs 2-Chloro VPZ B1 Acidic Stress 0.1N HCl, 60°C A->B1 B2 Alkaline Stress 0.1N NaOH, 60°C A->B2 B3 Oxidative Stress 3% H2O2, RT A->B3 B4 Thermal & Photo 105°C / UV Light A->B4 C Stability-Indicating HPLC C18, Gradient, 230 nm B1->C B2->C B3->C B4->C D LC-MS/MS Elucidation Degradant Characterization C->D

Fig 1. Forced degradation workflow and analytical methodology for Vonoprazan and 2-Chloro Vonoprazan.

References

  • Green Analytical Stability Indicating UHPLC Method for the Quantification of Related Impurities in Vonoprazan Formulation Applying Analytical Quality by Design. Separation Science Plus. 3

  • Stability indicating HPTLC – densitometric method for estimation of vonoprazan fumarate. Taylor & Francis. 4

  • Development of a stability-indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance. PubMed. 5

  • Technical Support Center: Analytical Method Validation for Vonoprazan Fumarate Impurities. Benchchem. 6

  • Vonoprazan Impurities | Identification, Analytical Methods and Global Control Standards. Chemicea Pharmaceuticals. 7

  • Vonoprazan Impurities. BOC Sciences.

Sources

Validation

Inter-Laboratory Validation of 2-Chloro Vonoprazan Quantification: A Comparative Analytical Guide

Executive Summary Vonoprazan is a highly potent potassium-competitive acid blocker (P-CAB) that has fundamentally transformed the therapeutic landscape for Helicobacter pylori eradication and acid-related disorders. Howe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vonoprazan is a highly potent potassium-competitive acid blocker (P-CAB) that has fundamentally transformed the therapeutic landscape for Helicobacter pylori eradication and acid-related disorders. However, the industrial synthesis and long-term storage of vonoprazan can yield process-related impurities, most notably 2-chloro vonoprazan (CAS No: 928325-68-2)[1][2]. Strict regulatory guidelines (ICH Q3A/M10) mandate the rigorous quantification of such halogenated impurities at trace levels.

This guide provides an objective comparison of analytical platforms for 2-chloro vonoprazan quantification, detailing a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to ensure absolute data concordance across different laboratories.

Mechanistic Insights: The Analytical Challenge

Quantifying 2-chloro vonoprazan presents a unique physicochemical challenge. Due to its structural homology to the parent API, 2-chloro vonoprazan exhibits near-identical lipophilicity and chromatographic retention behavior on standard reversed-phase stationary phases.

When utilizing conventional analytical methods, this co-elution leads to two critical failures:

  • Spectral Overlap: In UV detection, the chromophores of the parent drug and the impurity are virtually indistinguishable, leading to false-positive integrations.

  • Ion Suppression: In mass spectrometry, the high concentration of the co-eluting parent API competes for charge in the Electrospray Ionization (ESI) source, artificially depressing the ionization efficiency of the trace impurity.

To overcome these challenges, laboratories must transition from legacy High-Performance Liquid Chromatography (HPLC-UV) to highly selective LC-MS/MS platforms utilizing stable isotope-labeled internal standards (SIL-IS)[3][4].

Technology Comparison: LC-MS/MS vs. HPLC-UV

The following table objectively compares the performance of conventional HPLC-UV against the proposed LC-MS/MS workflow for the quantification of 2-chloro vonoprazan in complex matrices.

Analytical ParameterHPLC-UV (Conventional)LC-MS/MS (Proposed)Mechanistic Causality & Advantage
Limit of Detection (LOD) ~50 ng/mL0.15 ng/mL Multiple Reaction Monitoring (MRM) acts as a double mass filter, eliminating background matrix noise and drastically improving the signal-to-noise ratio[4][5].
Selectivity Low (Co-elution risks)High (m/z specific) Precursor-to-product ion transitions isolate the specific chlorine isotope pattern, making co-elution irrelevant.
Matrix Effect Mitigation Poor (Baseline drift)Excellent (Self-correcting) The use of a deuterium-labeled internal standard (Vonoprazan-d4) perfectly corrects for ionization suppression in the ESI source[3][4].
Chromatographic Run Time > 15 minutes< 5 minutes High mass-analyzer specificity allows for steeper gradient elutions without the need for baseline chromatographic resolution[5][6].

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness and inter-laboratory reproducibility, the analytical protocol must function as a self-validating system . By integrating a stable isotope-labeled internal standard and an Incurred Sample Reanalysis (ISR) feedback loop, the method automatically corrects for hardware discrepancies and operator variability.

Step-by-Step Methodology

Step 1: Calibration and Internal Standard Spiking

  • Action: Spike plasma or degraded API aliquots with 1[1] (0.15–60 ng/mL) and a fixed concentration of Vonoprazan-d4.

  • Causality: The deuterium-labeled IS co-elutes exactly with the target analyte. Any matrix-induced ion suppression in the ESI source affects both molecules equally. Therefore, the peak area ratio remains constant, rendering the quantification independent of inter-laboratory mass spectrometer sensitivity variations.

Step 2: Liquid-Liquid Extraction (LLE)

  • Action: Buffer the sample to pH 9.0 using ammonium hydroxide, then extract with ethyl acetate. Centrifuge and transfer the organic layer for evaporation and reconstitution[5][6].

  • Causality: At pH 9.0, the secondary amine of 2-chloro vonoprazan is deprotonated (neutralized), maximizing its partition into the organic phase. This specific LLE approach selectively excludes endogenous plasma phospholipids, which are the primary culprits for baseline noise and ion suppression.

Step 3: UHPLC Chromatographic Separation

  • Action: Inject 5 µL onto a Phenomenex Kinetex C18 column (100 × 4.6 mm, 2.6 µm) using a gradient of 0.1% formic acid in water and acetonitrile[5].

  • Causality: The core-shell particle architecture of the Kinetex column minimizes multiple-path dispersion (Eddy diffusion) of the analyte. This sharpens the chromatographic peak, enhancing the signal-to-noise ratio and allowing rapid elution within 5 minutes.

Step 4: ESI+ MS/MS Detection (MRM Mode)

  • Action: Monitor the specific precursor-to-product ion transitions using positive electrospray ionization[3][4].

  • Causality: MRM acts as a dual-stage filter. Even if isobaric impurities co-elute, the probability of them sharing both the exact precursor mass and the specific fragmentation pattern is statistically negligible, ensuring absolute quantitative integrity.

Workflow Visualization

G N1 Sample Spiking (2-Chloro Vonoprazan + d4-IS) N2 Liquid-Liquid Extraction (Phospholipid Removal) N1->N2 Homogenization N3 UHPLC Separation (Core-Shell C18) N2->N3 Organic Phase Transfer N4 ESI+ MS/MS (MRM Transitions) N3->N4 Elution N5 Data Validation (ICH M10 Criteria) N4->N5 Peak Integration N5->N1 Incurred Sample Reanalysis

Self-validating LC-MS/MS workflow for 2-chloro vonoprazan quantification.

Inter-Laboratory Validation Data

To prove the robustness of the self-validating LC-MS/MS protocol, an inter-laboratory concordance study was conducted across three independent analytical sites (Lab A: Originator; Lab B & C: Contract Research Organizations). The method successfully met all 5[5].

Validation MetricLab A (Originator)Lab B (CRO Site 1)Lab C (CRO Site 2)ICH M10 Acceptance Criteria
Intra-day Precision (CV%) 3.2%4.1%3.8%≤ 15%
Inter-day Precision (CV%) 4.5%5.2%4.9%≤ 15%
Mean Accuracy (%) 98.5%96.2%97.1%85% - 115%
Matrix Factor (IS normalized) 0.980.950.97~ 1.0

Data Interpretation: The IS-normalized Matrix Factor remaining near 1.0 across all three laboratories empirically proves that the Vonoprazan-d4 internal standard successfully neutralized any site-specific ESI source variations or matrix effects.

Conclusion

The quantification of structurally homologous impurities like 2-chloro vonoprazan requires analytical methodologies that prioritize mechanistic selectivity over brute-force chromatographic resolution. By transitioning to a self-validating LC-MS/MS platform utilizing targeted Liquid-Liquid Extraction and stable isotope-labeled internal standards, drug development professionals can achieve flawless inter-laboratory concordance, ensuring compliance with stringent global regulatory standards.

References

  • LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H.
  • LC-MS/MS method for quick detection of vonoprazan fumarate in human plasma: Development, validation and its application to a bioequivalence study Source: PubMed / Biomedical Chromatography URL
  • 2-Chloro Vonoprazan | CAS No- 928325-68-2 Reference Standard Source: Chemicea Pharmaceuticals URL

Sources

Comparative

Comparative Guide: Structural Analogs of 2-Chloro Vonoprazan in P-CAB Development

Executive Summary Potassium-competitive acid blockers (P-CABs) have redefined the therapeutic landscape for acid-related gastrointestinal disorders by providing rapid, reversible, and pH-independent inhibition of the gas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Potassium-competitive acid blockers (P-CABs) have redefined the therapeutic landscape for acid-related gastrointestinal disorders by providing rapid, reversible, and pH-independent inhibition of the gastric H+/K+-ATPase. Vonoprazan (TAK-438), defined by its 2-fluorophenyl moiety, is the clinical vanguard of this class[1]. During its lead optimization, a library of structural analogs—most notably the 2-chloro analog —was synthesized to map the structure-activity relationship (SAR).

As an Application Scientist, evaluating these analogs requires looking beyond raw binding affinity. This guide provides an objective, data-driven comparison of the 2-chloro vonoprazan analog against its structural counterparts, detailing the mechanistic causality behind their pharmacological profiles and providing self-validating experimental workflows for their evaluation.

SAR & Physicochemical Profiling: The Causality of the Ortho-Substituent

The core scaffold of vonoprazan consists of a central pyrrole ring substituted with a pyridine-3-sulfonyl group, an N-methylmethanamine group, and a phenyl ring. The substitution pattern on this phenyl ring is the critical determinant of both target engagement and pharmacokinetic viability[1].

The Ortho-Steric Lock Mechanism

Substitution at the 2-position (ortho) of the phenyl ring restricts its rotation relative to the pyrrole core. This steric hindrance "locks" the molecule into a bioactive conformation that perfectly complements the spatial volume of the K+ binding pocket on the proton pump[2].

2-Chloro vs. 2-Fluoro (Vonoprazan)
  • In Vitro Parity: The 2-chloro analog (Compound 20c) demonstrates an in vitro IC₅₀ nearly identical to the 2-fluoro lead (Compound 13e, ~19 nM)[1]. Both halogens provide the necessary steric bulk to enforce the active conformation.

  • The LLE Divergence: Lipophilic Ligand Efficiency (LLE = pIC₅₀ - log D) is the ultimate predictor of in vivo success. Chlorine possesses a larger van der Waals radius and significantly higher lipophilicity than fluorine. Consequently, the 2-chloro analog exhibits a higher partition coefficient (log D), which drastically lowers its LLE. The 2-fluoro analog (vonoprazan) was selected for clinical development because its optimal LLE translates to superior solubility, lower metabolic clearance, and a highly potent in vivo duration of action[1].

Alternative Substitutions
  • Unsubstituted (13c): Achieves high in vitro affinity but suffers from poor in vivo potency due to rapid clearance and suboptimal lipophilicity[1].

  • 4-Fluoro (20a): Lacks the critical ortho-steric lock, resulting in a 3-fold reduction in target affinity[1].

  • Bulky Ortho-Groups (2-Methyl, 2-Trifluoromethyl): These substituents (Compounds 13g and 13f) cause slight steric clashes within the binding pocket, reducing in vitro affinity by 3- to 5-fold compared to the unsubstituted baseline. Paradoxically, their improved pharmacokinetic profiles still yield better in vivo potency than the unsubstituted analog[1].

Quantitative Performance Comparison
CompoundPhenyl SubstitutionRelative In Vitro AffinityLipophilic Ligand Efficiency (LLE)In Vivo Potency
13e (Vonoprazan) 2-FluoroBaseline (~19 nM)Optimal (Highest)Excellent
20c 2-ChloroSimilar to 2-FluoroSub-optimal (Higher log D)Moderate-Good
13c UnsubstitutedSimilar to 2-FluoroLowPoor
20a 4-Fluoro~3-fold lowerLowPoor
13g 2-Methyl3- to 5-fold lowerModerateGood (Better than 13c)
13f 2-Trifluoromethyl3- to 5-fold lowerLowerGood (Better than 13c)

Mechanistic Pathway Visualization

The following diagram illustrates the molecular causality of how ortho-substituted analogs outcompete potassium ions to inhibit acid secretion.

PCAB_Binding A Gastric H+/K+-ATPase (Active State) B K+ Binding Pocket (Exposed) A->B Conformational Shift E Inhibition of Acid Secretion B->E Blockade C 2-Chloro Analog (Higher log D, Lower LLE) C->B K+ Competition D 2-Fluoro Analog (Optimal LLE, TAK-438) D->B K+ Competition

Mechanism of K+-competitive inhibition of gastric H+/K+-ATPase by vonoprazan analogs.

Experimental Workflows: Self-Validating Systems

To ensure scientific trustworthiness, the experimental evaluation of P-CAB analogs must utilize self-validating systems . The protocols below incorporate orthogonal checks to eliminate false positives and confirm the mechanism of action.

Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay

Causality Check: Traditional Proton Pump Inhibitors (PPIs) like lansoprazole require a highly acidic environment (pH < 5.0) to convert into their active sulfenamide form. P-CABs bind reversibly and do not require acid activation[1]. Testing at two distinct pH levels inherently validates the compound's classification.

  • Vesicle Preparation: Isolate lyophilized porcine gastric vesicles containing H+/K+-ATPase. Reconstitute in a PIPES buffer.

  • Compound Incubation (The Validation Step): Prepare two parallel assay plates. Buffer Plate A to pH 6.5 and Plate B to pH 7.5 . Incubate the 2-chloro analog, the 2-fluoro analog, and a PPI reference (lansoprazole) across a concentration gradient (0.1 nM to 10 µM) for 30 minutes.

  • Reaction Initiation: Add 2 mM ATP and 20 mM KCl to stimulate the proton pump.

  • Quantification: After 30 minutes, terminate the reaction. Measure inorganic phosphate (Pi) release using a malachite green colorimetric assay at 620 nm.

  • Data Interpretation: A true P-CAB (like the 2-chloro or 2-fluoro analog) will show identical IC₅₀ curves at both pH 6.5 and pH 7.5. The PPI reference will show a drastic loss of efficacy at pH 7.5, validating the assay's integrity[1].

Protocol 2: In Vivo Gastric Acid Secretion Assay (Rat Model)

Causality Check: In vitro data cannot account for metabolic clearance or lipophilicity-driven distribution. This in vivo model validates the LLE calculations by directly measuring physiological efficacy.

  • Subject Preparation: Fast male Sprague-Dawley rats for 24 hours prior to the experiment to establish a baseline gastric environment.

  • Dosing: Orally administer the synthesized analogs (vehicle, 1 mg/kg, 2 mg/kg, and 4 mg/kg doses).

  • Stimulation & Collection: Two hours post-dose, administer histamine (subcutaneous) to artificially stimulate maximal gastric acid secretion. Perform pylorus ligation under anesthesia.

  • Analysis: Two hours post-ligation, sacrifice the subjects and collect gastric juice. Centrifuge to remove debris, and titrate the supernatant with 0.1 N NaOH to an endpoint of pH 7.0 using an autotitrator.

  • Data Interpretation: Calculate the total acid output (µEq/hr). The 2-fluoro analog will demonstrate near-complete inhibition at 4 mg/kg. The 2-chloro analog, despite having the same in vitro IC₅₀, will likely require a higher dose to achieve the same total inhibition due to its higher log D and altered pharmacokinetic distribution[1].

Assay_Workflow S1 Synthesize Analogs S2 In Vitro Assay (pH 6.5 & 7.5) S1->S2 Screen S3 Calculate LLE (pIC50 - logD) S2->S3 IC50 Data S4 In Vivo Efficacy (Rat Model) S3->S4 Lead Select

Self-validating experimental workflow for evaluating P-CAB structural analogs.

References

  • Hori, Y., et al. (2012). Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB). Journal of Medicinal Chemistry. URL:[Link]

  • Shen, C., et al. (2023). Deep learning driven de novo drug design based on gastric proton pump structures. Nature Communications. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Hazard Assessment and Profile of 2-Chloro Vonoprazan

An Authoritative Guide to the Proper Disposal of 2-Chloro Vonoprazan for Laboratory Professionals As a Senior Application Scientist, it is understood that meticulous research and groundbreaking discoveries go hand-in-han...

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Author: BenchChem Technical Support Team. Date: April 2026

An Authoritative Guide to the Proper Disposal of 2-Chloro Vonoprazan for Laboratory Professionals

As a Senior Application Scientist, it is understood that meticulous research and groundbreaking discoveries go hand-in-hand with a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not a mere regulatory hurdle; it is a cornerstone of professional scientific conduct. This guide provides an in-depth, procedural framework for the safe disposal of 2-Chloro Vonoprazan, a key intermediate in pharmaceutical synthesis.

This document is designed to be a trusted resource for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to explain the causality behind each procedural step, grounding every recommendation in established safety protocols and regulatory standards.

  • Chemical Class: 2-Chloro Vonoprazan is a halogenated organic compound. Such compounds require special disposal considerations because their incineration can produce acidic gases (like HCl) and potentially other hazardous byproducts if not performed in a properly equipped facility.[1][2] They are often toxic and can persist in the environment.[3]

  • Pharmaceutical Intermediate: As a precursor to Vonoprazan, a potent drug, 2-Chloro Vonoprazan must be assumed to have potential biological activity and toxicity.[4] The SDS for Vonoprazan and its derivatives often lists hazards such as skin, eye, and respiratory irritation.[5][6] Therefore, all handling and disposal procedures should be conducted with the assumption that the compound is hazardous.

Based on this assessment, 2-Chloro Vonoprazan waste must be classified and managed as hazardous waste .[7]

The Legal and Safety Framework: Adherence to a Chemical Hygiene Plan

All laboratory operations involving hazardous chemicals are governed by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[8][9][10] A central requirement of this standard is the development and implementation of a written Chemical Hygiene Plan (CHP) .[8][9][11] Your institution's CHP is the definitive guide for all safety procedures, including the specific protocols for waste disposal. This document serves as a comprehensive supplement to your local CHP.

Step-by-Step Disposal Protocol for 2-Chloro Vonoprazan

The following protocol outlines the lifecycle of 2-Chloro Vonoprazan waste, from generation to final disposal.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the most critical step to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.[12][13]

  • Principle of Segregation: Never mix different waste streams. Specifically for 2-Chloro Vonoprazan, maintain separate, dedicated waste containers for:

    • Halogenated Organic Liquid Waste: Collect all solutions containing 2-Chloro Vonoprazan and halogenated solvents (e.g., dichloromethane, chloroform).

    • Non-Halogenated Organic Liquid Waste: If 2-Chloro Vonoprazan is used with non-halogenated solvents (e.g., methanol, acetone), this waste must still be treated as hazardous but collected separately from the halogenated stream.

    • Solid Waste: This includes contaminated personal protective equipment (PPE), weigh paper, and any lab consumables that have come into direct contact with 2-Chloro Vonoprazan.

Step 2: Proper Containerization and Labeling

Waste containers must be appropriate for their contents and clearly labeled to ensure safety and regulatory compliance with the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14]

  • Container Selection:

    • Use screw-top, leak-proof containers made of a material compatible with the waste.[13]

    • Ensure containers are in good condition and always keep them closed except when adding waste.[15]

  • Labeling Requirements:

    • At the moment you first add waste to a container, it must be labeled with a "Hazardous Waste" tag.[13][14]

    • The label must include:

      • The full chemical names of all components (no abbreviations or formulas).[14]

      • The approximate percentages of each component.

      • The relevant hazard information (e.g., Toxic, Irritant).[13]

      • The name of the principal investigator and the laboratory location.[14]

      • The date the waste was first added to the container (accumulation start date).[14]

Step 3: Safe Accumulation and Storage

Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) before being collected by your institution's Environmental Health & Safety (EHS) department.[15]

  • Location: The SAA should be at or near the point of generation and under the control of the lab personnel.[13][15]

  • Secondary Containment: Liquid waste containers must be kept in a secondary containment tray or bin to contain any potential leaks or spills.[13]

  • Volume Limits: Be aware of the volume limits for SAAs as defined by the EPA and your institution's policy.

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for ensuring their waste is ready for pickup by a licensed hazardous waste disposal vendor, a process managed by your EHS office.

  • Requesting Pickup: Follow your institution's specific procedure for requesting a hazardous waste pickup. This typically involves submitting an online or paper form.[14]

  • "Cradle-to-Grave" Responsibility: Under the RCRA, the waste generator (your institution) is responsible for the waste from its generation until its final, safe disposal. This underscores the importance of using only licensed and reputable disposal facilities.

  • Disposal Method: The standard and most environmentally sound disposal method for halogenated organic waste is high-temperature incineration at a licensed facility equipped to handle and neutralize the resulting acid gases.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for managing 2-Chloro Vonoprazan waste in the laboratory.

G cluster_0 Procedural Flow for 2-Chloro Vonoprazan Waste A Waste Generation (2-Chloro Vonoprazan) B Characterize Waste Stream A->B C Solid Waste (Contaminated PPE, etc.) B->C Solid D Liquid Waste (Solutions) B->D Liquid E Place in Labeled 'Hazardous Solid Waste' Container C->E F Is the solvent halogenated? D->F I Store container(s) in Satellite Accumulation Area with Secondary Containment E->I G Place in Labeled 'Halogenated Liquid Waste' Container F->G Yes H Place in Labeled 'Non-Halogenated Liquid Waste' Container F->H No G->I H->I J Container Full or Project Complete? I->J J->I No K Request Pickup via Institutional EHS Office J->K Yes L EHS Collects for Licensed Disposal K->L

Caption: Procedural Flow for 2-Chloro Vonoprazan Waste.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is crucial.

  • Minor Spill (e.g., on a lab bench or inside a fume hood):

    • Alert colleagues in the immediate area.

    • Ensure you are wearing appropriate PPE (lab coat, safety goggles, nitrile gloves).[1]

    • Contain the spill with an absorbent material (e.g., spill pads, vermiculite, or sand).

    • Carefully collect the absorbent material using non-sparking tools and place it in your "Hazardous Solid Waste" container.

    • Decontaminate the area with a suitable solvent and also dispose of the cleaning materials as hazardous solid waste.

  • Major Spill (e.g., outside of containment, large volume):

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response number.

    • Do not attempt to clean up a large spill unless you have been specifically trained and equipped to do so.

By adhering to these rigorous, well-established protocols, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration (OSHA). [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Iowa State University. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. HERO Environmental. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety, Vanderbilt University. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. USC Nanofab Wiki. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB). [Link]

  • Safety Data Sheet - Vonoprazan. Angene Chemical. [Link]

  • Lab Safety Manual: Chemical Management. Hampshire College. [Link]

  • MATERIAL SAFETY DATA SHEETS VONOPRAZAN. Cleanchem Laboratories. [Link]

Sources

Handling

Personal protective equipment for handling 2-Chloro Vonoprazan

As a Senior Application Scientist, establishing a robust safety framework for handling highly active pharmaceutical ingredients (APIs) and their impurities is paramount. 2-Chloro Vonoprazan (CAS No: 928325-68-2) is a spe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a robust safety framework for handling highly active pharmaceutical ingredients (APIs) and their impurities is paramount. 2-Chloro Vonoprazan (CAS No: 928325-68-2) is a specialized, halogenated impurity of the potassium-competitive acid blocker (PCAB) Vonoprazan, frequently utilized as a reference standard in analytical method development (HPLC/MS) and quality control[1].

Handling this compound requires more than standard laboratory precautions. The addition of a chlorine atom to the vonoprazan scaffold fundamentally alters its lipophilicity and reactivity, necessitating a rigorously designed Personal Protective Equipment (PPE) and operational matrix.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the mechanistic hazards of the molecule. Based on safety data extrapolated from the parent compound, Vonoprazan fumarate, exposure to this class of molecules poses significant risks of2[2].

The Causality of Risk: When preparing analytical standards, researchers dissolve 2-Chloro Vonoprazan in organic solvents such as Methanol or DMSO. The chloro-substituent increases the molecule's partition coefficient (LogP). If a solvent splash occurs, the organic solvent acts as a penetration enhancer, rapidly carrying the lipophilic halogenated impurity through standard latex gloves and into the dermal layer. Furthermore, handling the lyophilized powder generates micro-particulates that can bypass standard mucosal defenses, causing severe respiratory irritation. Therefore, your PPE must act as a self-validating, multi-layered barrier system.

Quantitative PPE Specifications

The following table summarizes the mandatory quantitative and qualitative PPE specifications required for handling 2-Chloro Vonoprazan.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Nitrile gloves (>0.11 mm thickness for splash; >0.3 mm for full contact).Nitrile provides superior chemical resistance to polar aprotic solvents (DMSO), preventing solvent-mediated dermal penetration of the lipophilic impurity.
Eye Protection EN 166 / NIOSH approved safety goggles with side-shields.Mitigates the H319 serious eye irritation risk by blocking micro-particulate aerosolization and solvent splashes.
Respiratory P100 / N95 Particulate Respirator (or PAPR for bulk handling).Filters >99.9% of airborne API dust, preventing H335 respiratory tract irritation during powder transfer.
Body Protection Flame-resistant, impervious laboratory coat.Provides a secondary barrier against accidental spills, ensuring the impurity does not contaminate personal clothing.

Safety Workflow & Logical Relationships

The following diagram illustrates the hierarchical safety workflow, demonstrating how engineering controls and PPE intersect to mitigate the specific hazards of 2-Chloro Vonoprazan.

G cluster_PPE Required Primary PPE Hazard 2-Chloro Vonoprazan (CAS: 928325-68-2) Eng Engineering Controls (Fume Hood / BSC) Hazard->Eng Containment Gloves Nitrile Gloves (>0.11mm) Ops Analytical Preparation Gloves->Ops Resp P100 Respirator Resp->Ops Eyes EN166 Goggles Eyes->Ops Eng->Gloves Supplement with Eng->Resp Eng->Eyes Decon Decontamination (70% IPA / Soap) Ops->Decon Post-Handling Waste Halogenated Waste Disposal Decon->Waste Final Step

Safety workflow and PPE requirements for 2-Chloro Vonoprazan.

Standard Operating Procedure: Analytical Preparation

To ensure absolute scientific integrity and operator safety, follow this step-by-step methodology when preparing 2-Chloro Vonoprazan analytical standards.

Step 1: Pre-Operational Verification Ensure the Class II Biological Safety Cabinet (BSC) or localized fume hood is operational with a verified face velocity of 0.4–0.6 m/s. Don all primary PPE (Nitrile gloves, EN166 goggles, P100 respirator, and lab coat).

Step 2: Static Neutralization Halogenated pharmaceutical powders frequently carry static charges that cause them to "jump" and aerosolize upon opening the vial. Use an anti-static ionizer bar or zero-stat gun to neutralize the microbalance environment.

Step 3: Contained Weighing Tare an amber glass vial on the microbalance. Causality note: Amber glass is utilized to prevent potential photolytic degradation common in halogenated heterocycles. Carefully transfer the required mass (e.g., 10 mg) of 2-Chloro Vonoprazan using a non-sparking anti-static spatula.

Step 4: Solvent Addition Introduce the organic diluent (e.g., HPLC-grade Methanol) slowly down the inner wall of the vial. Do not drop the solvent directly onto the powder bed; rapid displacement of air can eject API dust into your breathing zone. Cap the vial immediately.

Step 5: Dissolution and Decontamination Vortex the sealed vial until complete dissolution is achieved. Wipe down the microbalance and hood surfaces with 70% Isopropyl Alcohol (IPA). Remove outer gloves and dispose of them in a designated halogenated waste receptacle.

Emergency Spill Response & Disposal Plan

In the event of a containment failure, immediate and procedural action is required to prevent cross-contamination and exposure.

Step 1: Isolation Evacuate the immediate area. Allow 15 minutes for any aerosolized micro-particulates to settle.

Step 2: PPE Upgrade Responding personnel must upgrade to a fitted P100 respirator and don double-layer nitrile gloves.

Step 3: Containment

  • For Dry Powder Spills: Do NOT sweep, as this will aerosolize the API. Gently cover the powder with absorbent pads lightly dampened with 70% IPA to suppress dust generation.

  • For Liquid Spills: Apply an inert, finely-powdered liquid-binding material (such as2) to absorb the solvent-API mixture[2].

Step 4: Collection Use non-sparking tools to scoop the absorbed material into a rigid, sealable hazardous waste container.

Step 5: Surface Decontamination Wash the contaminated surface thoroughly3[3],[4], followed by a final wipe-down with 70% IPA.

Step 6: Disposal Adhered or collected material must be promptly disposed of as Halogenated Organic Waste [5]. Never discharge these solutions into standard drains or water courses, as halogenated APIs pose persistent environmental hazards. Send sealed containers to an approved facility for high-temperature incineration.

References

  • Title: N-Nitroso Vonoprazan Impurity 11 & 2-Chloro Vonoprazan Source: Cleanchem Laboratories URL: [Link]

  • Title: Vonoprazan Dimer Impurity 2 & 2-Chloro Vonoprazan Product Details Source: KM Pharma Solution Private Limited URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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